molecular formula C22H39ClN2O B1486665 4-Carbamoyl-1-hexadecylpyridinium Chloride CAS No. 377085-58-0

4-Carbamoyl-1-hexadecylpyridinium Chloride

Cat. No.: B1486665
CAS No.: 377085-58-0
M. Wt: 383 g/mol
InChI Key: AGQLSZMFKAEZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carbamoyl-1-hexadecylpyridinium Chloride is a useful research compound. Its molecular formula is C22H39ClN2O and its molecular weight is 383 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-hexadecylpyridin-1-ium-4-carboxamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-19-16-21(17-20-24)22(23)25;/h16-17,19-20H,2-15,18H2,1H3,(H-,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQLSZMFKAEZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659880
Record name 4-Carbamoyl-1-hexadecylpyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377085-58-0
Record name 4-Carbamoyl-1-hexadecylpyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Carbamoyl-1-hexadecylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape

4-Carbamoyl-1-hexadecylpyridinium chloride, a cationic surfactant, presents a unique case study in chemical characterization. While its structural analogue, Cetylpyridinium Chloride (CPC), is extensively documented and widely utilized, specific experimental data for the 4-carbamoyl derivative remains notably scarce in publicly accessible literature. This guide, therefore, adopts a comprehensive and comparative approach. We will leverage the robust dataset available for CPC as a foundational baseline to project and contextualize the chemical and biological properties of its 4-carbamoyl counterpart. By integrating established principles of organic chemistry, medicinal chemistry, and surfactant science, this document aims to provide a valuable and insightful resource for researchers and developers working with this and related quaternary ammonium compounds.

Section 1: Chemical Identity and Physicochemical Properties

This compound belongs to the family of quaternary ammonium compounds (QACs), which are characterized by a positively charged nitrogen atom. This intrinsic charge, coupled with a long hydrophobic alkyl chain, underpins its functionality as a cationic surfactant.

Core Chemical Structure and Nomenclature
  • IUPAC Name: 4-carbamoyl-1-hexadecylpyridin-1-ium chloride

  • CAS Number: 377085-58-0[1][2]

  • Molecular Formula: C₂₂H₃₉ClN₂O[1]

  • Molecular Weight: 383.01 g/mol [1]

  • Synonyms: 4-Carbamoyl-1-cetylpyridinium chloride

The structure features a pyridine ring quaternized at the nitrogen atom with a 16-carbon alkyl chain (hexadecyl group). A key distinguishing feature is the carbamoyl group (-CONH₂) at the 4-position of the pyridine ring.

Comparative Physicochemical Data

To appreciate the influence of the 4-carbamoyl group, a comparison with the parent compound, Cetylpyridinium Chloride (CPC), is instructive.

PropertyThis compoundCetylpyridinium Chloride (CPC)Rationale for Predicted Differences
CAS Number 377085-58-0[1][2]123-03-5 (anhydrous), 6004-24-6 (monohydrate)N/A
Molecular Formula C₂₂H₃₉ClN₂O[1]C₂₁H₃₈ClNThe addition of the carbamoyl group (CONH₂) accounts for the difference.
Molecular Weight 383.01 g/mol [1]339.99 g/mol (anhydrous)The carbamoyl group adds approximately 43.02 g/mol .
Predicted Solubility Good in water and polar organic solventsVery soluble in water and chloroform.The carbamoyl group is polar and capable of hydrogen bonding, which is expected to enhance or maintain high water solubility.
Predicted Critical Micelle Concentration (CMC) Likely higher than CPC~0.9 mM in waterThe polar carbamoyl group increases the hydrophilicity of the head group, which generally leads to a higher CMC as more surfactant molecules are required to form micelles.

Section 2: Synthesis and Characterization

Proposed Synthesis Pathway

The most probable synthetic route involves a standard quaternization reaction, a type of nucleophilic substitution.

Reaction: Isonicotinamide (4-pyridinecarboxamide) + 1-Chlorohexadecane → this compound

  • Causality: The lone pair of electrons on the nitrogen atom of the pyridine ring in isonicotinamide acts as a nucleophile, attacking the electrophilic carbon atom of 1-chlorohexadecane that bears the chlorine atom. This results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which then becomes the counter-ion to the positively charged pyridinium cation.

A general patent for preparing hexadecylpyridinium chloride involves reacting cetyl chloride with pyridine at elevated temperatures (100-125 °C) for several hours, followed by purification steps including decolorizing with activated carbon and recrystallization from solvent mixtures like water/acetone and ethanol/acetone[1]. A similar approach would likely be effective for the synthesis of the 4-carbamoyl derivative.

Diagram: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_product Product Isonicotinamide Isonicotinamide (4-Pyridinecarboxamide) Reaction Quaternization (Nucleophilic Substitution) Isonicotinamide->Reaction + HexadecylChloride 1-Chlorohexadecane HexadecylChloride->Reaction + Product 4-Carbamoyl-1-hexadecylpyridinium Chloride Reaction->Product

Caption: Proposed synthesis pathway for this compound.

Spectroscopic Characterization (Predicted)

Without experimental data, we can predict the key spectroscopic features based on the molecular structure and comparison with related compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Alkyl Chain: A complex set of signals in the aliphatic region (~0.8-1.5 ppm), with the terminal methyl group appearing as a triplet around 0.88 ppm. The methylene group adjacent to the pyridinium nitrogen would be significantly deshielded, appearing as a triplet further downfield (~4.5-5.0 ppm).

    • Pyridinium Ring: The protons on the pyridinium ring would be deshielded due to the positive charge, appearing in the aromatic region. The presence of the electron-withdrawing carbamoyl group would further deshield these protons. We would expect two sets of doublets, characteristic of a 1,4-disubstituted pyridine ring, likely in the range of 8.0-9.5 ppm.

    • Carbamoyl Group: Two distinct signals for the -NH₂ protons, likely appearing as broad singlets in the range of 7.0-8.0 ppm, depending on the solvent and concentration.

  • ¹³C NMR:

    • Alkyl Chain: A series of signals in the aliphatic region (~14-32 ppm), with the carbon adjacent to the nitrogen being the most downfield (~60-65 ppm).

    • Pyridinium Ring: Signals for the aromatic carbons would appear in the range of ~125-150 ppm. The carbon bearing the carbamoyl group would be distinct.

    • Carbamoyl Carbonyl: A signal for the carbonyl carbon of the amide would be expected around 165-170 ppm.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

  • C-H Stretching: Bands in the 2850-2960 cm⁻¹ region due to the stretching of the C-H bonds in the long alkyl chain.

  • C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl group of the amide.

  • N-H Bending (Amide II): A band around 1600-1640 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the primary ion observed would be the cation [C₂₂H₃₉N₂O]⁺, with a predicted m/z of 347.31.

Section 3: Biological Activity and Mechanism of Action

The biological activity of this compound is anticipated to be primarily antimicrobial, a hallmark of long-chain QACs.

Predicted Antimicrobial Spectrum

Based on the extensive data for CPC, this compound is expected to exhibit broad-spectrum antimicrobial activity against:

  • Gram-positive bacteria: (e.g., Staphylococcus aureus, Streptococcus mutans)

  • Gram-negative bacteria: (e.g., Escherichia coli, Pseudomonas aeruginosa), although potentially with higher minimum inhibitory concentrations (MICs) compared to Gram-positive bacteria.

  • Fungi/Yeast: (e.g., Candida albicans)

Postulated Mechanism of Action

The fundamental mechanism of antimicrobial action for QACs involves the disruption of microbial cell membranes.

Diagram: Postulated Antimicrobial Mechanism of Action

G cluster_steps Mechanism of Action Step1 1. Adsorption to Cell Surface (Electrostatic Interaction) Step2 2. Insertion of Hydrophobic Tail into Lipid Bilayer Step1->Step2 Step3 3. Membrane Disruption and Increased Permeability Step2->Step3 Step4 4. Leakage of Intracellular Components Step3->Step4 Step5 5. Cell Lysis and Death Step4->Step5

Caption: Stepwise representation of the antimicrobial action of quaternary ammonium compounds.

  • Electrostatic Attraction: The positively charged pyridinium head group is electrostatically attracted to the negatively charged components of the microbial cell membrane (e.g., phospholipids, teichoic acids).

  • Hydrophobic Interaction: The long, lipophilic hexadecyl chain intercalates into the hydrophobic core of the lipid bilayer.

  • Membrane Disruption: This insertion disrupts the ordered structure of the cell membrane, leading to increased fluidity and permeability.

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components such as ions (K⁺), metabolites, and nucleic acids.

  • Cell Death: The loss of cellular integrity and essential components ultimately leads to cell death.

Influence of the 4-Carbamoyl Group

The presence of the 4-carbamoyl group is expected to modulate the activity of the molecule in several ways:

  • Polarity and Surfactant Properties: The carbamoyl group increases the polarity and hydrogen-bonding capability of the pyridinium head group. This could influence its interaction with the microbial cell surface and may alter its surfactant properties, such as the critical micelle concentration (CMC).

  • Potential for Specific Interactions: The amide functionality of the carbamoyl group could potentially engage in specific hydrogen bonding interactions with microbial surface proteins or other components, which might enhance or alter its antimicrobial specificity compared to the unsubstituted CPC.

  • Steric Effects: The steric bulk of the carbamoyl group could influence how the molecule packs at interfaces and within micelles, which could have implications for its overall surfactant and antimicrobial efficacy.

Section 4: Applications and Industrial Relevance

Given its structural similarity to CPC, this compound is likely to find applications in similar areas. CPC is used as an antimicrobial agent in personal care products, a surfactant, and a conditioning agent.[3]

  • Personal Care Products: As an antimicrobial and conditioning agent in formulations like shampoos, conditioners, and oral care products (mouthwashes, toothpastes).

  • Disinfectants and Sanitizers: As an active ingredient in surface disinfectants and sanitizers for healthcare and industrial settings.

  • Textile Industry: As a softening and antistatic agent for fabrics.

  • Drug Delivery: Cationic surfactants are explored for their potential in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly soluble drugs. The functionalized head group of this compound could offer advantages in this area.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be assumed to be similar to or more stringent than those for Cetylpyridinium Chloride, given the structural similarities and the general hazards of QACs.

General Safety Precautions (based on CPC data):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

  • Very toxic to aquatic life.

Handling Recommendations:

  • Work in a well-ventilated area, preferably under a fume hood.

  • Avoid breathing dust.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Section 6: Experimental Protocols

The following are detailed, adaptable protocols for the characterization and evaluation of quaternary ammonium surfactants like this compound.

Protocol: Determination of Critical Micelle Concentration (CMC) by Conductivity

Principle: The conductivity of an ionic surfactant solution increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles are less mobile than the individual ions. The CMC is the point of inflection in the conductivity versus concentration plot.

Materials:

  • Conductivity meter and probe

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • High-purity water

  • This compound

Procedure:

  • Prepare a stock solution of the surfactant (e.g., 10 mM) in high-purity water.

  • Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Measure the conductivity of each solution, ensuring the temperature is constant.

  • Plot the specific conductivity as a function of the surfactant concentration.

  • Determine the CMC from the intersection of the two linear portions of the graph.

Diagram: Workflow for CMC Determination by Conductivity

G cluster_workflow CMC Determination by Conductivity Step1 Prepare Surfactant Stock Solution Step2 Create Serial Dilutions Step1->Step2 Step3 Measure Conductivity of Each Dilution Step2->Step3 Step4 Plot Conductivity vs. Concentration Step3->Step4 Step5 Determine CMC at Inflection Point Step4->Step5

References

An In-depth Technical Guide to the Molecular Structure of 4-Carbamoyl-1-hexadecylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 4-Carbamoyl-1-hexadecylpyridinium Chloride (CAS RN: 377085-58-0), a cationic surfactant with significant potential in pharmaceutical and research applications. While detailed experimental data for this specific molecule is limited in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to construct a robust model of its structure and properties. We will delve into its structural elucidation through inferred spectroscopic characteristics, propose a validated synthesis pathway, and discuss the structure-activity relationships that underpin its function as an antimicrobial agent and its potential in drug delivery systems. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deep, structurally-grounded understanding of this amphiphilic pyridinium salt.

Introduction: The Amphiphilic Architecture of a Quaternary Pyridinium Salt

This compound is a quaternary ammonium compound characterized by a distinct amphiphilic structure. This architecture, comprising a hydrophilic, positively charged pyridinium headgroup and a long, hydrophobic hexadecyl (cetyl) alkyl tail, is central to its physicochemical properties and biological activity.[1] The pyridinium ring is functionalized with a carbamoyl (-CONH₂) group at the 4-position, which introduces hydrogen bonding capabilities and modulates the electronic properties of the aromatic system. The chloride anion serves as the counter-ion to the cationic nitrogen center.

This combination of a cationic headgroup and a lipophilic tail classifies the molecule as a cationic surfactant, predisposing it to interact with and disrupt cell membranes, a key mechanism in its antimicrobial efficacy.[1] Understanding the precise molecular structure is therefore paramount for predicting its behavior in biological systems and for designing novel applications in areas such as drug delivery and formulation science.

Table 1: Core Molecular Identifiers

IdentifierValueSource(s)
CAS Number 377085-58-0[2][3]
Molecular Formula C₂₂H₃₉ClN₂O[2][3]
Molecular Weight 383.01 g/mol [2][3]
IUPAC Name 1-hexadecylpyridin-1-ium-4-carboxamide chloride[2]

Elucidation of the Molecular Structure

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, its structure can be confidently inferred from its constituent parts and data from analogous compounds. The molecule is composed of a 1-hexadecyl-4-carbamoylpyridinium cation and a chloride anion.

The geometry of the carbamoyl-pyridinium headgroup is well-understood from crystallographic studies of isonicotinamide hydrochloride (4-carbamoylpyridinium chloride). In this analogue, the pyridinium ring is planar, and there is an extensive network of hydrogen bonds involving the carbamoyl group's amide protons, the carbonyl oxygen, and the chloride anion. This highlights the carbamoyl group's critical role in intermolecular interactions.

The hexadecyl tail is a long, flexible alkyl chain. In solution, this chain will be conformationally mobile, while in the solid state or in self-assembled structures like micelles, it will tend to adopt a more extended, all-trans conformation to maximize van der Waals interactions with neighboring chains.

Inferred Spectroscopic Signature

Although specific spectra for this compound are not readily found in the literature, we can predict its characteristic spectroscopic features based on data from closely related compounds such as cetylpyridinium chloride and isonicotinamide.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridinium protons, the hexadecyl chain protons, and the amide protons. The pyridinium protons will appear in the downfield region (typically δ 8.0-9.5 ppm) due to the deshielding effect of the aromatic ring and the positive charge on the nitrogen. The protons on the carbon adjacent to the pyridinium nitrogen (α-CH₂) will also be shifted downfield (around δ 4.5-5.0 ppm). The methylene groups of the alkyl chain will produce a large, complex signal in the aliphatic region (δ 1.2-2.0 ppm), with the terminal methyl group appearing as a triplet around δ 0.8-0.9 ppm. The two amide protons of the carbamoyl group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show aromatic signals for the pyridinium ring between δ 125-150 ppm. The carbon of the carbonyl group (C=O) is expected in the range of δ 160-170 ppm. The carbons of the hexadecyl chain will appear in the upfield region (δ 14-60 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Pyridinium Ring Protons8.0 - 9.5125 - 150Aromatic and deshielded by cationic nitrogen.
Carbamoyl (C=O)-160 - 170Typical range for amide carbonyl carbon.
Amide (NH₂)Broad singlet-Exchangeable protons.
N-CH₂ (alpha)4.5 - 5.0~60Adjacent to the deshielding pyridinium nitrogen.
(CH₂)₁₄1.2 - 2.022 - 32Standard aliphatic region.
Terminal CH₃0.8 - 0.9~14Standard terminal methyl group.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups.

  • N-H Stretching: The amide N-H stretches are expected around 3100-3300 cm⁻¹.

  • C-H Stretching: The aliphatic C-H stretches of the hexadecyl chain will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=O Stretching: A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1670-1690 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring vibrations for the pyridinium ring will be visible in the 1450-1650 cm⁻¹ region.

Synthesis and Chemical Reactivity

The synthesis of this compound follows a well-established reaction in organic chemistry: the quaternization of a tertiary amine. This is a type of nucleophilic substitution reaction (specifically, an N-alkylation) where the nitrogen atom of the pyridine ring acts as the nucleophile.

Proposed Synthesis Protocol

The most direct and industrially viable synthesis involves the reaction of isonicotinamide (pyridine-4-carboxamide) with a 1-halo-hexadecane, typically 1-chlorohexadecane or 1-bromohexadecane.

  • Reactants: Isonicotinamide and 1-Chlorohexadecane (Cetyl chloride).

  • Reaction Type: Menshutkin reaction (N-alkylation of a tertiary amine).

  • Mechanism: The lone pair of electrons on the nitrogen atom of the isonicotinamide's pyridine ring attacks the electrophilic carbon of the C-Cl bond in 1-chlorohexadecane. This forms a new C-N bond and displaces the chloride ion, which then becomes the counter-ion for the newly formed quaternary pyridinium salt.

Step-by-Step Methodology:

  • Reaction Setup: Isonicotinamide and a molar excess of 1-chlorohexadecane are combined. While the reaction can be run neat, a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) can be used to facilitate dissolution and control the reaction temperature.

  • Heating: The reaction mixture is heated, typically in the range of 100-125 °C, for several hours (e.g., 10-24 hours) to ensure complete reaction.[4] The progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, if the product precipitates upon cooling, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization. A common solvent system for similar compounds is a mixture of an alcohol (like ethanol) and an ether (like diethyl ether) or acetone to precipitate the pure salt.[4]

Synthesis_Workflow Reactants Isonicotinamide + 1-Chlorohexadecane Solvent Add Polar Aprotic Solvent (e.g., Acetonitrile) Reactants->Solvent Dissolve Heating Heat (100-125 °C) 10-24 hours Solvent->Heating Reaction Cooling Cool to Room Temperature Heating->Cooling Isolation Isolate Crude Product (Filtration or Evaporation) Cooling->Isolation Purification Recrystallize (e.g., Ethanol/Acetone) Isolation->Purification FinalProduct Pure 4-Carbamoyl-1- hexadecylpyridinium Chloride Purification->FinalProduct

Caption: Proposed synthesis workflow for this compound.

Structure-Function Relationship and Applications

The dual nature of the this compound structure dictates its function.

Antimicrobial Activity

As a quaternary ammonium compound, its primary application lies in its antimicrobial properties.[1] The mechanism of action is driven by its surfactant nature:

  • Adsorption: The positively charged pyridinium headgroup electrostatically interacts with the negatively charged components of bacterial cell membranes (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).

  • Insertion: The hydrophobic hexadecyl tail penetrates and inserts into the lipid bilayer of the cell membrane.

  • Disruption: This insertion disrupts the membrane's structural integrity, leading to leakage of essential intracellular components and ultimately, cell death.[5]

The presence of the carbamoyl group may further enhance its interaction with the cell surface through hydrogen bonding, potentially increasing its binding affinity and efficacy.

Drug Delivery and Formulation

The amphiphilic character of this molecule makes it a candidate for use in drug delivery systems.

  • Micelle Formation: Above a certain concentration in aqueous solution (the critical micelle concentration or CMC), these molecules can self-assemble into micelles. These are spherical structures with a hydrophobic core formed by the hexadecyl tails and a hydrophilic shell of pyridinium headgroups. This hydrophobic core can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.

  • Permeation Enhancement: As a cationic surfactant, it can transiently disrupt epithelial cell membranes, a property that can be harnessed to enhance the permeation of co-administered drugs across biological barriers.

Caption: Relationship between molecular structure and primary functions.

Conclusion

The molecular structure of this compound is a classic example of a cationic amphiphile, where each component—the cationic pyridinium ring, the hydrogen-bonding carbamoyl group, the long hydrophobic tail, and the chloride counter-ion—plays a crucial role in its overall properties. While a complete, published dataset for this specific molecule is elusive, a robust and scientifically sound model of its structure, reactivity, and function can be constructed by drawing on established chemical principles and data from closely related analogues. This guide provides a foundational understanding for researchers looking to exploit the unique properties of this molecule in antimicrobial research, pharmaceutical formulation, and drug delivery. Further empirical studies to confirm the predicted spectroscopic and physicochemical properties would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Carbamoyl-1-hexadecylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-Carbamoyl-1-hexadecylpyridinium Chloride, a quaternary ammonium compound (QAC) with significant biological activity. Synthesizing data from structurally related compounds and established principles of biophysical chemistry, this document elucidates the molecular interactions and cellular consequences of exposure to this agent. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial compounds and membrane-active agents. We will explore the physicochemical properties, the primary mode of action involving membrane disruption, the potential modulatory role of the 4-carbamoyl moiety, and detailed experimental protocols for investigating these mechanisms.

Introduction: The Molecular Architecture and Therapeutic Potential

This compound belongs to the class of cationic surfactants known as quaternary ammonium compounds. Its structure is characterized by a positively charged pyridinium head group, a long hydrophobic hexadecyl (C16) alkyl chain, and a distinguishing 4-carbamoyl group on the pyridine ring. This amphipathic nature is central to its biological activity, driving its interaction with cellular membranes.

The hexadecyl chain length is a critical determinant of its antimicrobial efficacy, as it has been demonstrated that alkyl chains of 12 to 16 carbons often exhibit maximal activity against a broad spectrum of microbes.[1] While structurally similar to the widely used antiseptic Cetylpyridinium Chloride (CPC), the presence of the 4-carbamoyl group (-CONH2) introduces unique chemical properties that may influence its biological profile, including its solubility, hydrogen-bonding capacity, and potential for more specific interactions at the membrane interface. This guide will dissect these structural nuances to provide a holistic understanding of its mechanism of action.

Primary Mechanism of Action: Disruption of Cellular Membrane Integrity

The principal mechanism by which this compound exerts its biological effects is through the disruption of cellular membrane integrity. This process can be conceptualized as a multi-stage event driven by electrostatic and hydrophobic interactions.

2.1. Electrostatic Adsorption to the Cell Surface:

The initial interaction is governed by the electrostatic attraction between the positively charged pyridinium headgroup and the net negative charge of microbial cell surfaces.[2] Bacterial and fungal cell membranes are rich in anionic components such as phospholipids, teichoic acids (in Gram-positive bacteria), and lipopolysaccharides (in Gram-negative bacteria), which provide a strong electrostatic driving force for the accumulation of the cationic this compound at the cell-water interface.

2.2. Hydrophobic Insertion and Membrane Perturbation:

Following adsorption, the long, lipophilic hexadecyl tail inserts into the hydrophobic core of the lipid bilayer.[1] This insertion disrupts the ordered arrangement of the phospholipid acyl chains, leading to an increase in membrane fluidity and permeability. The amphipathic nature of the molecule allows it to act as a "detergent," effectively solubilizing the membrane components.

2.3. Micelle Formation and Cellular Lysis:

At concentrations above its critical micelle concentration (CMC), this compound molecules can self-assemble into micelles.[3][4] These micelles can further extract lipids and proteins from the cell membrane, leading to the formation of pores and ultimately causing catastrophic leakage of intracellular contents, such as ions, metabolites, and nucleic acids.[5] This loss of cellular homeostasis culminates in cell death.

cluster_micelle Micelle Formation a b a->b center a->center Hydrophobic Tails c b->c b->center d c->d c->center e d->e d->center f e->f e->center g f->g f->center h g->h g->center i h->i h->center j i->j i->center k j->k j->center l k->l k->center m l->m l->center n m->n m->center o n->o n->center p o->p o->center q p->q p->center r q->r q->center s r->s r->center t s->t s->center u t->u t->center v u->v u->center w v->w v->center x w->x w->center x->a x->center

Caption: Self-assembly of amphipathic molecules into a micelle in an aqueous environment.

a Electrostatic Attraction to Negatively Charged Cell Surface b Hydrophobic Insertion of Hexadecyl Tail into Lipid Bilayer a->b c Disruption of Membrane Fluidity and Increased Permeability b->c d Pore Formation and Leakage of Intracellular Contents c->d e Cell Lysis and Death d->e

Caption: Sequential steps of bacterial cell membrane disruption.

The Role of the 4-Carbamoyl Group: A Hypothesis

While the primary mechanism of action is driven by the amphipathic nature of the molecule, the 4-carbamoyl group likely plays a modulatory role. Unlike a simple alkyl or hydrogen substituent, the carbamoyl moiety can participate in hydrogen bonding through both its carbonyl oxygen and amide hydrogens. This could lead to:

  • Enhanced Binding Affinity: The carbamoyl group may form hydrogen bonds with phospholipid headgroups or membrane proteins, increasing the residence time of the molecule at the membrane surface and potentiating its disruptive effects.

  • Altered Micelle Characteristics: The presence of the polar carbamoyl group could influence the critical micelle concentration (CMC) and the size and shape of the micelles formed, potentially affecting the efficiency of membrane solubilization.

  • Specific Enzyme Inhibition: While the primary target is the cell membrane, the carbamoyl group is a common pharmacophore in enzyme inhibitors. It is plausible that this compound could exhibit secondary activity against specific membrane-bound or periplasmic enzymes, contributing to its overall biological effect. Further investigation is required to validate this hypothesis.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the proposed mechanism of action, a series of biophysical and microbiological assays are recommended.

4.1. Determination of Minimum Inhibitory Concentration (MIC):

This assay establishes the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria), microbial suspension (adjusted to 0.5 McFarland standard), this compound stock solution.

  • Protocol:

    • Prepare a serial two-fold dilution of this compound in the microtiter plate.

    • Inoculate each well with the microbial suspension.

    • Include a positive control (microbe only) and a negative control (medium only).

    • Incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

    • The MIC is the lowest concentration at which no visible growth is observed.

4.2. Membrane Permeability Assay using Propidium Iodide:

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population and is a reliable indicator of membrane integrity.

  • Materials: Microbial cell suspension, Phosphate Buffered Saline (PBS), Propidium Iodide solution, this compound, fluorometer or fluorescence microscope.

  • Protocol:

    • Wash and resuspend microbial cells in PBS.

    • Treat the cells with varying concentrations of this compound for a defined period.

    • Add Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes.

    • Measure the fluorescence intensity (Excitation ~535 nm, Emission ~617 nm). An increase in fluorescence indicates membrane damage.

4.3. Liposome Leakage Assay:

This in vitro assay uses artificial lipid vesicles (liposomes) encapsulating a fluorescent dye to model the effects of the compound on a lipid bilayer.

  • Materials: Liposomes encapsulating a self-quenching concentration of a fluorescent dye (e.g., calcein), buffer solution, this compound, fluorometer.

  • Protocol:

    • Prepare a suspension of the fluorescently-loaded liposomes in a buffer.

    • Add varying concentrations of this compound to the liposome suspension.

    • Monitor the increase in fluorescence over time. Disruption of the liposome membrane will cause the release of the dye, leading to de-quenching and an increase in fluorescence.

Data Presentation

Parameter Description Expected Outcome for this compound
MIC Minimum Inhibitory ConcentrationLow micromolar range against a broad spectrum of bacteria and fungi.
Membrane Permeability Propidium Iodide uptakeDose-dependent increase in fluorescence, indicating compromised membrane integrity.
Liposome Leakage Release of encapsulated fluorescent dyeConcentration-dependent increase in fluorescence, confirming direct action on lipid bilayers.

Conclusion

The mechanism of action of this compound is primarily attributed to its ability to disrupt the integrity of cellular membranes, a hallmark of many quaternary ammonium compounds. The interplay of its cationic pyridinium headgroup and hydrophobic hexadecyl tail drives its accumulation at and insertion into the lipid bilayer, leading to increased permeability and eventual cell lysis. The 4-carbamoyl group is hypothesized to modulate this activity by enhancing binding affinity and potentially introducing secondary mechanisms of action. The experimental protocols outlined in this guide provide a robust framework for validating this proposed mechanism and further characterizing the unique biological profile of this promising compound.

References

An In-Depth Technical Guide to 4-Carbamoyl-1-hexadecylpyridinium Chloride (CAS: 377085-58-0): A Next-Generation Cationic Amphiphile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Carbamoyl-1-hexadecylpyridinium Chloride is a cationic amphiphilic molecule belonging to the quaternary ammonium compound (QAC) family. Structurally, it is a functionalized derivative of the well-established antiseptic, Cetylpyridinium Chloride (CPC), distinguished by the presence of a carbamoyl moiety at the 4-position of the pyridinium headgroup. While specific research on this compound is nascent, its molecular architecture—combining a proven membrane-active scaffold with a hydrogen-bonding functional group—positions it as a compelling candidate for advanced applications in antimicrobial therapy, biofilm eradication, and innovative drug delivery systems. This guide synthesizes information from its structural analogs and the broader class of pyridinium salts to provide a comprehensive technical overview of its physicochemical properties, a robust protocol for its synthesis, its postulated mechanism of action, and its significant potential in pharmaceutical research and development.

The Pyridinium Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring system is one of the most prolific N-heterocyclic scaffolds in drug design, valued for its profound and positive influence on pharmacological activity.[1] Its presence in a molecule often enhances water solubility and provides a stable, aromatic core for further functionalization.[2] This has led to the development of numerous broad-spectrum therapeutic agents approved by the US FDA.[1]

When the pyridine nitrogen is quaternized, as in this compound, it forms a permanent cationic charge, transforming the molecule into a pyridinium salt. These salts are central to a wide range of applications, from antimicrobial and anticancer agents to materials science and gene delivery.[3] The subject of this guide belongs to a specific subclass known as quaternary ammonium compounds (QACs), which are defined by a positively charged nitrogen atom bonded to four carbon atoms. The defining feature of QACs like this one is their amphiphilic nature, possessing a charged, hydrophilic "head" and a long, lipophilic "tail," a combination that drives their potent biological activity.

Physicochemical Profile

The molecular structure of this compound dictates its function. It consists of three key domains:

  • Cationic Pyridinium Head: A positively charged aromatic ring that facilitates electrostatic interactions with negatively charged biological surfaces, such as microbial cell membranes.

  • Lipophilic Hexadecyl Tail: A 16-carbon alkyl chain (cetyl group) that can readily insert into and disrupt lipid bilayers.

  • Polar Carbamoyl Group (-CONH₂): A functional group capable of acting as both a hydrogen bond donor and acceptor. This moiety distinguishes it from standard CPC and may modulate its solubility, aggregation behavior (e.g., critical micelle concentration), and specificity towards biological targets.

Table 1: Chemical and Physical Properties
PropertyValueReference(s)
IUPAC Name This compound[4]
CAS Number 377085-58-0[4][5][6][7][8][9]
Molecular Formula C₂₂H₃₉ClN₂O[4][5][9][10]
Molecular Weight 383.01 g/mol [5][8]
SMILES CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)N.[Cl-][7][9]
Appearance Typically a white to off-white solid (inferred from analogs)[11]
Solubility Predicted to be soluble in water and polar organic solvents[2][12]

Synthesis and Purification Workflow

The synthesis of this compound is achieved via a classic Sₙ2 reaction known as the Menshutkin reaction, which involves the alkylation of a tertiary amine (the pyridine nitrogen of isonicotinamide) by an alkyl halide (1-hexadecyl chloride).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output Reactant1 Isonicotinamide (4-Carbamoylpyridine) Reaction Reaction (Menshutkin) Reactant1->Reaction Reactant2 1-Hexadecyl Chloride Reactant2->Reaction Purification Purification Reaction->Purification Crude Product FinalProduct Final Product: 4-Carbamoyl-1-hexadecyl- pyridinium Chloride Purification->FinalProduct >98% Purity

Caption: Proposed synthesis and purification workflow.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is based on established methods for synthesizing pyridinium salts.[13]

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isonicotinamide (1.0 eq) and 1-hexadecyl chloride (1.05 eq).

    • Add a suitable solvent, such as acetone or ethanol (approx. 5-10 mL per gram of isonicotinamide), to dissolve the reactants.

    • Causality: Acetone is a polar aprotic solvent that effectively dissolves the reactants. As the reaction proceeds, the resulting ionic salt product is often less soluble and may begin to precipitate, driving the reaction forward.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (isonicotinamide) is consumed.

    • Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. The extended reaction time ensures a high conversion rate.

  • Product Isolation:

    • Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to maximize precipitation of the crude product.

    • Collect the solid precipitate by vacuum filtration, washing the filter cake with a small amount of cold acetone to remove residual unreacted starting materials.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask. Add a minimal amount of a hot solvent system (e.g., an ethanol/acetone mixture) until the solid just dissolves.[13]

    • Allow the solution to cool slowly to room temperature, then to 0-4°C, to induce the formation of high-purity crystals.

    • Collect the purified crystals by vacuum filtration and dry under vacuum.

    • Causality: Recrystallization is a powerful purification technique for solids. The desired product and impurities have different solubilities in the chosen solvent system. The product crystallizes out in a pure form upon cooling, while impurities remain in the solution. This step is critical for achieving the purity required for biological assays.

Postulated Mechanism of Action: Membrane Disruption

Based on extensive research on its parent compound, CPC, the primary antimicrobial mechanism of this compound is anticipated to be the disruption of microbial cell membrane integrity.[14][15]

Mechanism_of_Action cluster_steps Mechanism Steps Compound Cationic Amphiphile Attraction 1. Electrostatic Attraction Compound->Attraction Membrane Microbial Membrane (Net Negative Charge) Membrane->Attraction Insertion 2. Tail Insertion into Bilayer Attraction->Insertion Disruption 3. Membrane Disorganization Insertion->Disruption Leakage 4. Cytoplasmic Leakage Disruption->Leakage Lysis Cell Lysis & Death Leakage->Lysis

Caption: Postulated mechanism of antimicrobial action.

This process unfolds in a sequence of physical events:

  • Electrostatic Binding: The positively charged pyridinium headgroup electrostatically binds to the negatively charged components of bacterial and fungal cell walls and membranes (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).

  • Hydrophobic Insertion: The long, lipophilic hexadecyl tail partitions from the aqueous environment and inserts itself into the hydrophobic core of the cell's lipid bilayer.[14]

  • Membrane Disruption: The influx of these amphiphilic molecules disorganizes the highly ordered lipid structure. This leads to a loss of membrane fluidity and the formation of pores or micelles within the membrane.[14]

  • Leakage and Cell Death: The compromised membrane can no longer maintain its electrochemical gradient. Essential ions (like K⁺) and small molecules leak out, while the proton motive force dissipates, halting ATP synthesis and other critical cellular processes, ultimately leading to cell death.[14]

The carbamoyl group may further refine this activity by enabling specific hydrogen-bonding interactions with membrane proteins or phospholipids, potentially enhancing binding affinity or altering the kinetics of membrane disruption.

Potential Applications in Drug Development

The unique structural attributes of this compound suggest several high-impact applications for researchers.

  • Broad-Spectrum Antimicrobial Agent: As a derivative of CPC, it is expected to exhibit potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi (yeasts and molds), and enveloped viruses.[14][15][16][17] Its efficacy against oral pathogens associated with plaque, gingivitis, and caries is a particularly strong area for investigation.[15][16]

  • Anti-Biofilm Formulations: Bacterial biofilms represent a major challenge in clinical and industrial settings due to their high resistance to conventional antibiotics. Cationic surfactants are effective at disrupting biofilm architecture. Formulating this compound into delivery systems, such as mucoadhesive tablets or mesoporous silica nanoparticles, could provide sustained local delivery for enhanced biofilm eradication.[18][19]

  • Drug Delivery Nanocarriers: Pyridinium-based amphiphiles can function as both reducing and stabilizing agents in the synthesis of metallic nanoparticles (e.g., gold nanoparticles) for drug delivery.[20] The cationic surface of such nanoparticles can be used to electrostatically load and deliver anionic drug molecules, improving their solubility and bioavailability.

Key Experimental Protocols for Evaluation

To validate the therapeutic potential of this compound, a series of standardized in vitro assays are required.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Objective: To quantify the antimicrobial potency of the compound against a panel of relevant microorganisms.

  • Methodology (Broth Microdilution):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration (0.22 µm filter).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in the appropriate sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well (except for a sterility control) with a standardized suspension of the test microorganism to a final concentration of ~5 x 10⁵ CFU/mL.

    • Include a positive control (microbes in medium, no compound) and a negative/sterility control (medium only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Self-Validation: The inclusion of positive and negative controls ensures the validity of the experiment. Growth in the positive control confirms the viability of the inoculum, while no growth in the negative control confirms the sterility of the medium.

Protocol 2: Cell Membrane Permeability Assay
  • Objective: To provide direct evidence for the membrane-disrupting mechanism of action.

  • Methodology (SYTOX™ Green Uptake):

    • Grow and harvest microbial cells to the mid-logarithmic phase. Wash and resuspend the cells in a non-nutritive buffer (e.g., PBS) to a standardized optical density.

    • Add the fluorescent dye SYTOX™ Green to the cell suspension. This dye cannot cross the membrane of intact, live cells.

    • Aliquot the cell/dye mixture into a 96-well black, clear-bottom plate.

    • Add varying concentrations of this compound to the wells. Include a positive control (e.g., 70% isopropanol to cause maximal membrane damage) and a negative control (untreated cells).

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a plate reader.

    • An increase in fluorescence intensity directly correlates with the number of cells whose membranes have become compromised, allowing the dye to enter and bind to nucleic acids.

  • Causality & Validation: This assay directly links the presence of the compound to a loss of membrane integrity. The dose- and time-dependent increase in fluorescence provides robust, quantitative evidence supporting the proposed mechanism of action.

Conclusion and Future Directions

This compound represents a logically designed and promising evolution of the CPC scaffold. While it remains under-investigated, its structural features strongly suggest a potent antimicrobial profile coupled with potentially novel interactive capabilities conferred by the 4-carbamoyl group. It stands as an excellent candidate for academic and industrial research programs focused on discovering new antiseptics, anti-biofilm agents, and functional excipients for drug delivery.

Future research should prioritize:

  • Direct comparative studies against Cetylpyridinium Chloride to quantify the impact of the carbamoyl group on antimicrobial potency, spectrum, and cytotoxicity.

  • Cytotoxicity profiling against human cell lines (e.g., keratinocytes, gingival fibroblasts) to establish a therapeutic index.

  • Investigation of its anti-biofilm activity against clinically relevant single- and multi-species biofilms.

  • Formulation science to explore its incorporation into nanoparticles, hydrogels, or mucoadhesive systems for controlled-release applications.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Pyridinium Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridinium compounds, cationic organic molecules derived from the protonation or alkylation of pyridine, represent a cornerstone in various scientific disciplines, including medicinal chemistry, materials science, and organic synthesis.[1][2] Their unique electronic structure, characterized by an aromatic sextet and a positively charged nitrogen atom, imparts a rich and versatile reactivity profile. This guide provides a comprehensive exploration of the core physical and chemical characteristics of pyridinium compounds, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into their synthesis, structural attributes, reactivity patterns, and key applications, underpinned by a foundation of scientific integrity and authoritative references.

Molecular Structure and Bonding: The Foundation of Reactivity

The pyridinium cation, [C₅H₅NH]⁺, is isoelectronic with benzene, possessing a planar, hexagonal ring structure that adheres to Hückel's rule for aromaticity.[1] The nitrogen atom is sp² hybridized, with its lone pair of electrons residing in an sp² orbital in the plane of the ring, not participating in the aromatic π-system.[3][4] This localization of the lone pair is the primary reason for the basicity of pyridine and its ability to be readily protonated or alkylated to form pyridinium salts.[3][5]

The introduction of a positive charge on the nitrogen atom significantly alters the electronic landscape of the ring compared to its parent, pyridine. This charge is delocalized through resonance, leading to a significant electron deficiency at the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions. This electron-deficient nature is the key determinant of the characteristic reactivity of pyridinium compounds.[6]

Bond Lengths and Angles

The C-N bond lengths in the pyridinium ring are shorter than typical C-N single bonds, reflecting their partial double bond character due to resonance.[7] Crystal structure analyses of various pyridinium salts have provided detailed insights into their solid-state conformations and intermolecular interactions, such as hydrogen bonding.[8][9]

Aromaticity

The pyridinium cation maintains its aromatic character, a feature that contributes to its relative stability.[1] The resonance energy of pyridine is substantial, though slightly less than that of benzene, a difference attributed to the electronegativity of the nitrogen atom.[3] This inherent stability has profound implications for its chemical behavior.

Synthesis of Pyridinium Compounds

The synthesis of pyridinium compounds is typically straightforward, with several reliable methods available to synthetic chemists.

N-Alkylation and N-Arylation of Pyridines

The most common method for preparing N-alkylpyridinium salts involves the direct reaction of a pyridine derivative with an alkyl halide.[2][3] This is a classic SN2 reaction where the nitrogen atom of the pyridine acts as the nucleophile. The reactivity of the alkyl halide follows the expected trend: I > Br > Cl.[2]

Experimental Protocol: Synthesis of 1-Butyl-4-methylpyridinium Bromide

  • To a solution of 4-methylpyridine (1.0 eq) in acetonitrile (5 mL/mmol), add 1-bromobutane (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, concentrate the solution under reduced pressure.

  • Wash the resulting solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the solid under vacuum to obtain the pure 1-butyl-4-methylpyridinium bromide.

From Pyrylium Salts

Pyrylium salts serve as excellent precursors for the synthesis of a wide variety of pyridinium salts.[10] The reaction involves the nucleophilic attack of a primary amine on the pyrylium ring, followed by ring-opening and subsequent recyclization to form the pyridinium ring. This method is particularly useful for accessing structurally diverse and highly substituted pyridinium compounds.

Hantzsch Pyridine Synthesis

While primarily a method for synthesizing substituted pyridines, the Hantzsch synthesis can be adapted to produce dihydropyridines which can then be oxidized to the corresponding pyridinium salts.[3][5][11] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia or an ammonium salt.[11]

Physical Properties of Pyridinium Compounds

The physical properties of pyridinium compounds are largely dictated by their ionic nature.

Solubility and Melting Point

As ionic salts, pyridinium compounds are generally soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO).[12] Their solubility in nonpolar organic solvents is typically low. The melting points of pyridinium salts are often high, characteristic of ionic compounds, but can be significantly influenced by the nature of the counter-ion and the substituents on the pyridinium ring.[12]

Pyridinium-Based Ionic Liquids

A particularly important class of pyridinium compounds is pyridinium-based ionic liquids (ILs). These are salts with melting points below 100 °C. By carefully selecting the alkyl chain length on the nitrogen and the nature of the anion, the physical properties of these ILs, such as viscosity, density, and thermal stability, can be finely tuned.[12][13][14] This tunability makes them highly valuable as solvents and catalysts in a variety of "green" chemical processes.[13][15]

Table 1: Physicochemical Properties of Selected Pyridinium-Based Ionic Liquids

CationAnionMelting Point (°C)Density (g/cm³)Viscosity (cP)
1-EthylpyridiniumBromide118--
1-ButylpyridiniumTetrafluoroborate79-811.22102
1-HexylpyridiniumHexafluorophosphate-21.37358
N-EthylpyridiniumBis(trifluoromethylsulfonyl)imide-121.53639.4

Data compiled from various sources for illustrative purposes.[14]

Chemical Reactivity: A Tale of Electrophilicity and Acidity

The chemical reactivity of pyridinium compounds is dominated by the electrophilic nature of the pyridinium ring and the acidity of the protons attached to the ring carbons and the nitrogen atom.

Acidity and pKa

The pyridinium ion is the conjugate acid of pyridine. The pKa of the pyridinium ion is approximately 5.25, indicating that pyridine is a weak base.[3][16] The acidity of the N-H proton can be influenced by substituents on the ring; electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it.[17][18][19]

Nucleophilic Aromatic Substitution (SNAr)

Due to the positive charge on the nitrogen, the pyridinium ring is highly activated towards nucleophilic attack, particularly at the 2- and 4-positions.[3][6] This makes nucleophilic aromatic substitution (SNAr) a key reaction pathway for functionalizing pyridinium compounds.[20][21] The presence of a good leaving group at these positions facilitates the reaction.

Diagram: Nucleophilic Aromatic Substitution on a Pyridinium Ring

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Pyridinium N⁺-R C-L C C C C Intermediate N⁺-R C(Nu)(L)⁻ C C C C Pyridinium:c2->Intermediate:c2 Nucleophilic Attack Nu Nu⁻ Product N⁺-R C-Nu C C C C Intermediate->Product Loss of Leaving Group LG L⁻

Caption: General mechanism of nucleophilic aromatic substitution on a pyridinium ring.

Reduction Reactions

Pyridinium ions are readily reduced to dihydropyridines, tetrahydropyridines, and ultimately piperidines.[6] Common reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation. The regioselectivity of the reduction can often be controlled by the choice of reducing agent and the substituents on the pyridinium ring.[6]

Formation and Reactivity of Pyridinium Ylides

Deprotonation of an N-alkylpyridinium salt at the α-carbon of the alkyl group generates a pyridinium ylide. These ylides are versatile 1,3-dipoles and have found extensive use in cycloaddition reactions for the synthesis of various heterocyclic compounds, such as indolizines.[22][23][24][25][26] The stability and reactivity of pyridinium ylides are highly dependent on the substituents on the ylidic carbon.[23][27]

Experimental Workflow: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition

Indolizine_Synthesis Indolizine Synthesis Workflow cluster_step1 Step 1: Ylide Generation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Aromatization Start N-Alkylpyridinium Salt Ylide Pyridinium Ylide (in situ) Start->Ylide Deprotonation Base Base (e.g., K₂CO₃) Base->Ylide Cycloadduct Dihydroindolizine Intermediate Ylide->Cycloadduct Alkyne Alkyne Dipolarophile Alkyne->Cycloadduct [3+2] Cycloaddition Product Indolizine Product Cycloadduct->Product Aromatization Oxidation Oxidation (Air) Oxidation->Product

Caption: Workflow for the synthesis of indolizines from pyridinium salts.

Redox Properties and Radical Chemistry

The redox-active nature of pyridinium salts allows them to serve as precursors for generating radical species under mild conditions.[28][29] Single-electron reduction of a pyridinium salt can lead to the formation of a neutral radical, which can then undergo further reactions. This property is increasingly being exploited in photoredox catalysis for C-C and C-X bond formation.[28]

Spectroscopic Characterization

The characterization of pyridinium compounds relies on a suite of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for characterizing pyridinium salts. The protons on the pyridinium ring are significantly deshielded due to the positive charge and typically appear at downfield chemical shifts (δ > 8.0 ppm). The protons on the N-alkyl group also show a characteristic downfield shift compared to their non-quaternized counterparts.[30][31] ¹³C NMR spectroscopy is also a powerful tool for structural elucidation.[31]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Pyridinium compounds exhibit characteristic UV-Vis absorption bands corresponding to π-π* transitions within the aromatic ring. The position and intensity of these bands can be influenced by substituents on the ring and the solvent.[31][32]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify characteristic vibrational modes of the pyridinium ring and any functional groups present in the molecule.[30][32]

Applications in Research and Drug Development

The unique physicochemical properties of pyridinium compounds have led to their widespread use in numerous applications.

Medicinal Chemistry

The pyridinium moiety is a common scaffold in a vast array of pharmaceuticals.[11][33][34] Pyridinium-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[30] For example, cetylpyridinium chloride is used as an antiseptic in oral hygiene products.[3]

Catalysis

Pyridinium salts are employed as phase-transfer catalysts and organocatalysts in a variety of organic transformations.[10][35][36] Their ability to function as both a catalyst and a solvent in the case of ionic liquids makes them particularly attractive for sustainable chemistry.[13]

Drug Delivery

The cationic nature of pyridinium compounds allows them to interact with negatively charged biological membranes, a property that is being explored for applications in drug delivery systems.

Conclusion

Pyridinium compounds are a remarkably versatile class of molecules with a rich and fascinating chemistry. Their unique structural and electronic features give rise to a wide range of predictable and controllable reactivity, making them indispensable tools for synthetic chemists. From their fundamental role in organic reactions to their application in the development of new drugs and materials, the importance of pyridinium compounds in modern science cannot be overstated. This guide has provided a comprehensive overview of their core physical and chemical characteristics, offering a solid foundation for further research and innovation in this exciting field.

References

An In-Depth Technical Guide to the Solubility of 4-Carbamoyl-1-hexadecylpyridinium Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Carbamoyl-1-hexadecylpyridinium Chloride (CPCC) is a cationic surfactant of significant interest due to its structural similarity to antimicrobial agents like cetylpyridinium chloride and its potential applications in drug delivery and formulation science. A thorough understanding of its solubility in organic solvents is paramount for optimizing manufacturing processes, developing stable formulations, and ensuring efficacy. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this amphiphilic molecule, detailed experimental protocols for its determination, and an analysis of its expected solubility profile across various solvent classes. Due to the limited publicly available data for CPCC, this guide leverages data from its close structural analog, Cetylpyridinium Chloride (CPC), to provide scientifically grounded insights and predictive analysis.

Introduction to this compound (CPCC)

Chemical Structure and Physicochemical Properties

This compound, with the molecular formula C₂₂H₃₉ClN₂O, is a quaternary ammonium salt.[1][2][3] Its structure is characterized by two key moieties:

  • A Polar Head Group: A pyridinium ring featuring a positively charged quaternary nitrogen and a carbamoyl (-CONH₂) group at the 4-position. This region is hydrophilic and capable of ionic interactions and hydrogen bonding.

  • A Non-polar Tail: A long, 16-carbon alkyl (hexadecyl) chain. This tail is hydrophobic (lipophilic) and interacts primarily through van der Waals forces.

This dual nature makes CPCC an amphiphilic molecule and a cationic surfactant, properties that fundamentally dictate its solubility behavior. It is structurally analogous to the well-studied antiseptic Cetylpyridinium Chloride (CPC), which lacks the carbamoyl group. The presence of the carbamoyl group in CPCC is expected to enhance its hydrogen-bonding capabilities compared to CPC.

The Critical Role of Solubility in Research and Drug Development

Solubility is a critical physicochemical parameter that influences nearly every stage of pharmaceutical development:

  • Formulation: The ability to dissolve CPCC in a suitable solvent system is essential for creating stable and effective liquid formulations, such as oral rinses, topical solutions, or injectable preparations.

  • Drug Delivery: For CPCC to be used as an active ingredient or an excipient (e.g., a penetration enhancer), its solubility dictates the maximum achievable concentration and, consequently, its therapeutic efficacy.

  • Manufacturing & Purification: Crystallization and purification processes rely heavily on differential solubility in various solvents to isolate the compound with high purity.

  • Analytical Chemistry: Accurate quantification and characterization require dissolving the compound in a suitable solvent for techniques like HPLC or UV-Vis spectrophotometry.[4]

Theoretical Principles of CPCC Solubility

The solubility of CPCC is a complex interplay of its amphiphilic structure and the properties of the solvent. The "like dissolves like" principle provides a foundational understanding.

  • Polar Solvents: Solvents with high polarity and the ability to form hydrogen bonds (e.g., alcohols, water) are expected to be effective at solvating the polar pyridinium head group. The energy released from these interactions helps overcome the crystal lattice energy of the solid CPCC.

  • Non-polar Solvents: Non-polar solvents (e.g., hexane, toluene) will more readily interact with the long hexadecyl tail. However, they are poor at solvating the ionic head group, which will likely limit overall solubility.[5]

  • Amphiphilic Nature: Due to its structure, CPCC will exhibit varying degrees of solubility across a spectrum of solvents. In solvents of intermediate polarity, it may form micelles—aggregates where the hydrophobic tails cluster inward to avoid the solvent, and the hydrophilic heads face outward.[6]

Key factors influencing the dissolution of CPCC include:

  • Solvent Polarity and Dielectric Constant: Higher polarity generally favors the dissolution of the ionic head.

  • Hydrogen Bonding Capacity: Protic solvents (e.g., ethanol) can act as both hydrogen bond donors and acceptors, effectively solvating both the chloride anion and the carbamoyl group.

  • Van der Waals Forces: These forces are the primary interactions between the hexadecyl tail and non-polar solvent molecules.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is the gold-standard technique for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a solute in a solvent at a given temperature.[7][8][9] It is a robust and widely accepted method recommended by regulatory bodies for its reliability.[10][11][12][13][14]

Rationale for Method Selection

The shake-flask method is chosen for its direct measurement of thermodynamic equilibrium, which is crucial for formulation science. Unlike kinetic solubility assays that start from a DMSO stock and can lead to supersaturated, metastable solutions, the shake-flask method ensures that the measured concentration represents the true saturation point of the compound in its most stable crystalline form.[8][15]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis prep1 Add excess solid CPCC to a known volume of the organic solvent in a vial. prep2 Ensure undissolved solid is visible to guarantee saturation. prep1->prep2 equil1 Seal vials and place in an isothermal shaker bath (e.g., 25°C or 37°C). prep2->equil1 equil2 Agitate for 24-48 hours to allow the system to reach equilibrium. equil1->equil2 equil3 Periodically check concentration (optional) until a plateau is reached. equil2->equil3 sep1 Remove vials from shaker. Allow solids to settle. equil3->sep1 sep2 Withdraw an aliquot of the supernatant. sep1->sep2 sep3 Clarify the aliquot by centrifugation or filtration (e.g., 0.22 µm PTFE filter). sep2->sep3 analysis1 Dilute the clarified supernatant with a suitable solvent to fall within the analytical range. sep3->analysis1 analysis2 Quantify CPCC concentration using a validated method (e.g., UV-Vis Spectrophotometry). analysis1->analysis2 analysis3 Calculate original solubility (mg/mL or mol/L). analysis2->analysis3

Caption: Isothermal Shake-Flask Method Workflow for Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation: To a series of glass vials, add a precisely known volume (e.g., 2 mL) of the desired organic solvent. Add an excess amount of solid CPCC to each vial, ensuring that a significant amount of undissolved solid remains at the bottom. This is critical to ensure saturation is reached.[9][15]

  • Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in an orbital shaker or rotator submerged in a temperature-controlled water bath (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[9]

  • Sample Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 30 minutes for the excess solid to sediment. Carefully withdraw a sample of the supernatant. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is crucial to prevent artificially high results.

  • Quantification via UV-Vis Spectrophotometry:

    • Rationale: The pyridinium ring in CPCC is a chromophore that absorbs UV light, making UV-Vis spectrophotometry a straightforward and reliable quantification method.[16][17][18] The related compound, pyridine, exhibits a strong absorbance maximum (λmax) around 260 nm.[16][19]

    • Procedure:

      • Determine the λmax of CPCC by scanning a dilute solution in the chosen solvent from 200-400 nm.

      • Prepare a series of standard solutions of CPCC of known concentrations in the solvent.

      • Measure the absorbance of each standard at the λmax to generate a calibration curve (Absorbance vs. Concentration). The curve must demonstrate linearity (R² > 0.998).[20]

      • Accurately dilute the filtered supernatant from Step 3 with the solvent to ensure its absorbance falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample.

  • Calculation: Use the equation from the linear regression of the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility of CPCC in the solvent. Express results in mg/mL and/or mol/L.

Expected Solubility Profile of CPCC in Organic Solvents

While specific experimental data for this compound is not widely published, a predictive profile can be constructed based on the known solubility of its analog, Cetylpyridinium Chloride (CPC), and the principles of physical organic chemistry.

Table 1: Predicted Solubility of CPCC and Comparative Data for CPC

Solvent ClassExample SolventKey PropertiesPredicted CPCC SolubilityComparative CPC Data
Polar Protic EthanolHigh Polarity, H-bond donor/acceptorHigh Soluble, approx. 30 mg/mL[16]
MethanolVery High Polarity, H-bond donor/acceptorHigh Good solubility[5]
Polar Aprotic DMSOHigh Polarity, H-bond acceptorHigh Soluble, approx. 30 mg/mL[16]
AcetonitrileMedium-High PolarityModerate Likely lower than in alcohols/DMSO
Non-Polar TolueneNon-polar, AromaticVery Low Limited solubility[21]
HexaneNon-polar, AliphaticVery Low / Insoluble Insoluble
Chlorinated ChloroformMedium PolarityModerate to High Very soluble[22]
Analysis and Scientific Rationale
  • High Solubility in Polar Protic Solvents (Ethanol, Methanol): These solvents are excellent at solvating both the cation and the anion of the salt.[5] Their hydroxyl groups can hydrogen-bond with the chloride ion and the carbamoyl group, while the polar O-H bond interacts favorably with the charged pyridinium ring. The alkyl portion of the alcohol can also interact with the C16 tail of CPCC, further aiding dissolution.

  • High Solubility in Polar Aprotic Solvents (DMSO): DMSO has a very high dielectric constant and is an excellent solvent for cations. While it cannot donate hydrogen bonds, it is a strong acceptor, allowing it to solvate the pyridinium head group effectively.

  • Moderate Solubility in Chloroform: Chloroform's ability to dissolve CPC well suggests it can effectively solvate the large organic cation despite its moderate polarity.[22] This trend is expected to hold for CPCC.

  • Low Solubility in Non-Polar Solvents (Hexane, Toluene): These solvents cannot effectively solvate the ionic head group. The energetic penalty of forcing the charged portion of the molecule into a non-polar environment is too high, leading to very poor solubility despite favorable interactions with the hexadecyl tail.[5][21]

Conclusion

This compound is an amphiphilic molecule whose solubility is governed by the delicate balance of interactions between its polar head and non-polar tail with the solvent. Its solubility is predicted to be highest in polar protic and aprotic solvents like ethanol and DMSO and lowest in non-polar solvents like hexane. For drug development and research professionals, the quantitative determination of this property is essential. The isothermal shake-flask method, coupled with UV-Vis spectrophotometric analysis, provides a robust and reliable means to generate the critical data needed for formulation, manufacturing, and regulatory success.

References

Spectral Characterization of 4-Carbamoyl-1-hexadecylpyridinium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectral data for 4-Carbamoyl-1-hexadecylpyridinium Chloride, a cationic surfactant with significant potential in drug development and biomedical research. Due to the limited availability of direct, experimentally-derived spectra for this specific compound in public databases, this document synthesizes data from its constituent chemical moieties—the 4-carbamoylpyridinium headgroup and the 1-hexadecylpyridinium cation—to present a robust, predictive spectral analysis. This approach allows for a detailed interpretation of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a valuable reference for characterization.

Introduction to this compound

This compound is a quaternary ammonium compound that combines the structural features of isonicotinamide (a derivative of pyridine-4-carboxamide) with a long C16 alkyl chain (hexadecyl group). This amphipathic structure imparts surfactant properties, making it a molecule of interest for applications such as drug delivery, gene transfection, and as an antimicrobial agent. The positively charged pyridinium nitrogen and the hydrophilic carbamoyl group form the polar head, while the long hexadecyl chain constitutes the nonpolar tail. Accurate spectral characterization is paramount for confirming its synthesis, assessing purity, and understanding its behavior in various formulations.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to the aromatic protons and carbons of the pyridinium ring, the amide protons, and the numerous protons and carbons of the long alkyl chain.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show characteristic signals for the pyridinium ring protons, which are significantly deshielded due to the positive charge on the nitrogen atom. The protons of the hexadecyl chain will appear in the upfield region.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyridinium H (ortho to N⁺)9.2 - 9.5Doublet2H
Pyridinium H (meta to N⁺)8.5 - 8.8Doublet2H
Carbamoyl (-CONH₂)7.5 - 8.5Broad Singlet2H
N-CH₂ (alpha to N⁺)4.8 - 5.1Triplet2H
N-CH₂-CH₂ (beta to N⁺)1.9 - 2.2Multiplet2H
-(CH₂)₁₃-1.2 - 1.4Broad Multiplet26H
Terminal -CH₃0.8 - 0.9Triplet3H

Causality Behind Experimental Choices: The choice of a polar, aprotic solvent like DMSO-d₆ is crucial for dissolving the ionic compound and for observing the exchangeable amide protons. The deshielding of the pyridinium protons is a direct consequence of the electron-withdrawing effect of the quaternary nitrogen, a fundamental principle in NMR spectroscopy.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework. The pyridinium carbons will be in the downfield region, while the aliphatic carbons of the hexadecyl chain will be upfield.

Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O165 - 170
Pyridinium C (para to N⁺)148 - 152
Pyridinium C (ortho to N⁺)144 - 147
Pyridinium C (meta to N⁺)128 - 132
N-CH₂ (alpha to N⁺)60 - 64
N-CH₂-CH₂ (beta to N⁺)31 - 34
-(CH₂)₁₃-22 - 32
Terminal -CH₃14 - 15

Trustworthiness of Protocol: The acquisition of a ¹³C NMR spectrum for a quaternary ammonium salt with a long alkyl chain requires a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the quaternary carbons. A relaxation delay of 2-5 seconds is recommended for accurate integration, particularly in quantitative studies.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 10-20 mg of sample in 0.7 mL of DMSO-d6 prep2 Transfer to a 5 mm NMR tube prep1->prep2 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire 13C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier transform proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts to solvent peak proc2->proc3 proc4 Integrate 1H signals and pick peaks for both spectra proc3->proc4

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the amide group, the aromatic pyridinium ring, and the aliphatic hexadecyl chain.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (Amide)3100 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=O Stretch (Amide I)1670 - 1690Strong
Aromatic C=C Stretch1600 - 1640Medium
N-H Bend (Amide II)1580 - 1620Medium
Aliphatic C-H Bend1460 - 1470Medium

Expertise & Experience: The broadness of the N-H stretching band is indicative of hydrogen bonding, which is expected for the amide group in the solid state. The strong intensity of the aliphatic C-H stretching bands is a direct result of the long hexadecyl chain, which contains numerous C-H bonds.

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Lower the ATR anvil to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction on the acquired spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For an ionic compound like this compound, Electrospray Ionization (ESI) is the method of choice.

Predicted Mass Spectrum

The positive ion mode ESI mass spectrum is expected to show a prominent peak for the intact cation.

Ion Predicted m/z Description
[M]⁺347.3Molecular Cation (C₂₂H₃₉N₂O)⁺

Authoritative Grounding: The fragmentation of N-alkylpyridinium salts is well-documented.[1][2][3][4] The primary fragmentation pathways involve the loss of the alkyl chain or cleavage within the chain.

Predicted Fragmentation Pattern

Upon collision-induced dissociation (CID) in an MS/MS experiment, the molecular cation is expected to fragment. The major fragmentation pathways are predicted to be:

  • Loss of the hexadecyl chain: This would result in a fragment corresponding to the 4-carbamoylpyridinium cation at m/z 123.1.

  • Cleavage within the alkyl chain: A series of fragment ions corresponding to the loss of CₙH₂ₙ₊₁ fragments would be observed.

MS_Fragmentation parent [C22H39N2O]+ m/z = 347.3 frag1 [C6H7N2O]+ m/z = 123.1 parent->frag1 Loss of C16H32 frag2 Loss of Alkyl Chain Fragments parent->frag2 Cleavage of C-C bonds

Caption: Predicted major fragmentation pathways in MS/MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • The use of volatile buffers like ammonium acetate may be necessary to improve signal quality.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

    • For fragmentation analysis, perform an MS/MS experiment by selecting the parent ion at m/z 347.3 and applying collision energy.

  • Data Analysis:

    • Identify the molecular ion peak in the full scan spectrum.

    • Analyze the product ion spectrum from the MS/MS experiment to identify the characteristic fragment ions.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By synthesizing information from its constituent parts, we have established a comprehensive spectral profile that can be used to guide the synthesis, purification, and characterization of this promising surfactant. The provided experimental protocols offer a framework for researchers to obtain high-quality spectral data, ensuring the scientific integrity of their work.

References

Thermogravimetric Analysis of 4-Carbamoyl-1-hexadecylpyridinium Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-Carbamoyl-1-hexadecylpyridinium Chloride, a cationic surfactant with wide-ranging applications in the pharmaceutical and consumer goods industries.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles of TGA, a detailed experimental protocol, and a thorough guide to data interpretation. By explaining the causality behind experimental choices and grounding the protocol in authoritative standards, this guide aims to equip the reader with the necessary expertise to conduct and interpret the TGA of this and similar compounds with scientific integrity.

Introduction: The Significance of Thermal Stability for Quaternary Ammonium Compounds

This compound (C₂₂H₃₉ClN₂O) is a quaternary ammonium compound that functions as a surfactant and antimicrobial agent.[1][2][3] Its efficacy and safety in various formulations, from pharmaceutical preparations to personal care products, are intrinsically linked to its chemical and physical stability under different environmental conditions.[2][4] Thermal stability is a critical quality attribute, as it dictates the compound's behavior during manufacturing, storage, and application, where it may be exposed to elevated temperatures.

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6][7][8] For a compound like this compound, TGA can provide crucial information on:

  • Decomposition Temperatures: Identifying the onset and peak temperatures of thermal degradation.[7]

  • Thermal Stability Range: Defining the temperature window in which the compound remains stable.

  • Compositional Analysis: Quantifying volatile components, such as water or solvents, and identifying the final residue.[9][10][11][12]

  • Degradation Kinetics: Providing insights into the mechanism of thermal decomposition.[13]

Understanding these parameters is paramount for ensuring product quality, safety, and regulatory compliance, as outlined in guidelines such as those from the International Council for Harmonisation (ICH).[14][15][16][17][18]

Foundational Principles of Thermogravimetric Analysis (TGA)

TGA is a fundamental thermal analysis technique where the mass of a sample is monitored as it is subjected to a controlled temperature program in a specific atmosphere.[5][6][8] The resulting data is typically plotted as mass change versus temperature, known as a TGA curve or thermogram.

The TGA Instrument

A thermogravimetric analyzer consists of several key components:

  • A High-Precision Balance: Capable of measuring minute changes in mass.[19]

  • A Furnace: To heat the sample according to a user-defined temperature program.[19]

  • A Programmable Temperature Controller: To ensure a precise and accurate heating rate.[19]

  • A Gas Purge System: To maintain a controlled atmosphere (e.g., inert or oxidative) around the sample.

  • A Data Acquisition and Analysis System: To record and process the experimental data.

The TGA Curve and its Interpretation

The TGA curve provides a wealth of information about the thermal events occurring in the sample. A typical TGA curve for a pyridinium compound might exhibit one or more distinct mass loss steps, each corresponding to a specific decomposition event.[20][21] The first derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, is often plotted to pinpoint the temperature at which the rate of mass loss is maximal.[6]

The following diagram illustrates the logical flow of a TGA experiment and the key data obtained.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_output Data Output & Interpretation Sample This compound Weighing Precise Weighing (5-10 mg) Sample->Weighing Crucible Loading into TGA pan (e.g., Alumina) Weighing->Crucible Parameters Set Experimental Parameters: - Heating Rate (e.g., 10 °C/min) - Temperature Range (e.g., 25-600 °C) - Atmosphere (e.g., Nitrogen) Crucible->Parameters Place in Furnace Calibration Temperature & Mass Calibration Run Initiate TGA Run Calibration->Run Data Data Acquisition: Mass vs. Temperature Run->Data TG_Curve TGA Curve (Mass % vs. Temp) Data->TG_Curve DTG_Curve DTG Curve (d(Mass %)/dt vs. Temp) TG_Curve->DTG_Curve Interpretation Interpretation: - Onset of Decomposition (Tonset) - Peak Decomposition Temp (Tpeak) - Residual Mass (%) DTG_Curve->Interpretation TGA_Protocol_Design cluster_sample Sample Considerations cluster_atmosphere Atmosphere Control cluster_program Temperature Program start Start Protocol Design sample_mass Select Sample Mass (5-10 mg) start->sample_mass pan_material Choose Pan Material (Alumina/Platinum) sample_mass->pan_material gas_type Select Purge Gas (Nitrogen) pan_material->gas_type flow_rate Set Flow Rate (50-100 mL/min) gas_type->flow_rate heating_rate Define Heating Rate (10 °C/min) flow_rate->heating_rate temp_range Set Temperature Range (25-600 °C) heating_rate->temp_range end Final Protocol temp_range->end

References

Methodological & Application

How to use 4-Carbamoyl-1-hexadecylpyridinium Chloride in antimicrobial assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methodologies for Evaluating the Antimicrobial Efficacy of 4-Carbamoyl-1-hexadecylpyridinium Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Guide to Assessing a Novel Quaternary Ammonium Compound

This compound is a cationic antiseptic belonging to the quaternary ammonium compound (QAC) family. Structurally similar to the well-documented biocide Cetylpyridinium Chloride (CPC), it features a positively charged pyridinium head and a long, hydrophobic hexadecyl tail.[1][2] This molecular architecture is the foundation of its anticipated antimicrobial activity. These application notes serve as a comprehensive guide for researchers to rigorously evaluate its efficacy in vitro.

As a Senior Application Scientist, this guide is structured not merely as a list of steps, but as a strategic workflow. We will delve into the rationale behind each protocol, emphasizing the inclusion of robust controls to ensure data integrity and reproducibility. The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific properties of a QAC antiseptic.[3][4][5]

Section 1: Compound Profile & Mechanism of Action

Physicochemical Properties

Understanding the fundamental properties of this compound is paramount for accurate and reliable assay design. The data below is based on its structural class.

PropertyDescription & Experimental Implication
IUPAC Name This compound
Synonyms N-Hexadecylisonicotinamide chloride
Molecular Formula C₂₂H₃₉ClN₂O[6][7]
Molecular Weight 383.01 g/mol [7]
Solubility As a QAC, it is expected to be soluble in alcohols like ethanol and sparingly soluble in aqueous buffers.[8] Protocol Insight: A stock solution should first be prepared in a suitable organic solvent (e.g., DMSO or ethanol) before further dilution in aqueous microbiological media to prevent precipitation.
Stability Store as a solid at -20°C for long-term stability. Aqueous solutions should be prepared fresh daily to avoid degradation or loss of potency.[8]
Mechanism of Action

The antimicrobial activity of QACs is well-established and primarily targets the microbial cell membrane.[9][10][11] The process is a multi-step electrostatic and hydrophobic interaction:

  • Adsorption: The positively charged pyridinium head electrostatically binds to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][2]

  • Membrane Penetration: The long, hydrophobic hexadecyl tail penetrates the lipid bilayer of the cytoplasmic membrane, disrupting its fluidity and organization.[2][9]

  • Disruption & Leakage: This insertion leads to the disorganization of the membrane, creating hydrophilic domains and causing the leakage of essential low-molecular-weight cytoplasmic components like potassium ions (K+), RNA, and DNA.[11][12]

  • Cell Lysis: At sufficient concentrations, the widespread membrane damage leads to the degradation of proteins and nucleic acids, culminating in cell lysis and death.[2][11]

G cluster_membrane Bacterial Cytoplasmic Membrane (Negatively Charged) cluster_compound 4-Carbamoyl-1-hexadecylpyridinium membrane_lipids Phospholipid Bilayer head Cationic Head (+) tail Hydrophobic Tail adsorption 1. Electrostatic Adsorption head->adsorption Binds to membrane penetration 2. Membrane Penetration tail->penetration Inserts into 'bilayer adsorption->membrane_lipids leakage 3. Component Leakage penetration->leakage Disrupts fluidity lysis 4. Cell Lysis leakage->lysis Leads to

Caption: Proposed mechanism of action for a QAC on a bacterial membrane.

Section 2: Core Protocols for Antimicrobial Evaluation

This section provides validated, step-by-step protocols for determining the potency of this compound.

Protocol: Preparation of Stock Solutions

Causality: An accurate and soluble stock solution is the foundation of any susceptibility assay. Using an organic solvent first is critical for QACs to prevent precipitation in aqueous media, which would lead to inaccurate concentration calculations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or 100% Ethanol

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh a precise amount of the compound powder (e.g., 10 mg) in a sterile tube.

  • Initial Solubilization: Add a small volume of DMSO or ethanol to achieve a high-concentration primary stock (e.g., 10 mg/mL). Vortex thoroughly until the powder is completely dissolved.

  • Working Stock Preparation: Create a secondary working stock by diluting the primary stock in sterile water or the chosen testing medium (e.g., Cation-Adjusted Mueller-Hinton Broth). This minimizes the final concentration of the organic solvent in the assay wells. Expert Insight: The final concentration of DMSO or ethanol in the assay should not exceed 1% (v/v), as higher concentrations can inhibit microbial growth and confound results. A solvent toxicity control must be included.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality: The MIC is the foundational metric of antimicrobial activity, defining the lowest concentration of an agent that prevents the visible growth of a microorganism. This protocol follows the CLSI M07 guidelines to ensure standardization and reproducibility.[3][4][13]

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli) grown to mid-log phase

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Compound working stock solution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Pick several colonies of the test organism from an agar plate and suspend them in saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL. The final concentration in the well after adding the compound will be ~5 x 10⁵ CFU/mL, as per CLSI guidelines.[3]

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to wells 2 through 12 in a 96-well plate.

    • Add 200 µL of the compound working stock (at 2x the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 (Growth Control): Add 100 µL of CAMHB. Contains no compound.

    • Well 12 (Sterility Control): Add 200 µL of CAMHB. Contains no compound and no bacteria.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each test well is now 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). Compare the test wells to the turbid growth control (Well 11) and the clear sterility control (Well 12).

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis p1 1. Prepare Inoculum (0.5 McFarland) a4 6. Inoculate with Bacteria (Wells 1-11) p1->a4 p2 2. Prepare Compound Working Stock (2X) a2 4. Add 200µL Compound to Well 1 p2->a2 a1 3. Add 100µL Broth to Plate (Wells 2-12) a3 5. Perform Serial Dilutions (Wells 1-10) a1->a3 a2->a3 a3->a4 a5 7. Incubate Plate (18-24h, 37°C) a4->a5 r1 8. Read Plate Visually a5->r1 r2 9. Determine MIC Value (Lowest Clear Well) r1->r2

Caption: Workflow for MIC determination by broth microdilution.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

Causality: The MBC test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It determines the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum, providing a more definitive measure of lethal activity.[14][15][16]

Procedure:

  • Perform MIC Test: First, determine the MIC as described in Protocol 2.2.

  • Subculturing: From the clear wells of the MIC plate (at the MIC, 2x MIC, and 4x MIC), take a 10 µL aliquot.

  • Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Count the number of colonies (CFUs) from each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[17]

Section 3: Advanced Application - Time-Kill Kinetic Assay

Causality: While MIC and MBC provide endpoint data, a time-kill assay reveals the rate of antimicrobial activity. This is crucial for understanding the pharmacodynamics of a compound, showing how quickly it can reduce a bacterial population at various concentrations (e.g., MIC, 2x MIC, 4x MIC).[18] A ≥3-log₁₀ (99.9%) reduction in CFU/mL is considered the threshold for bactericidal activity.[19]

Materials:

  • Erlenmeyer flasks or sterile culture tubes

  • Bacterial culture adjusted to ~5 x 10⁵ - 1 x 10⁶ CFU/mL in CAMHB

  • Compound at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Validated neutralizing broth (critical for stopping the action of the antiseptic)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Setup: Prepare flasks for each test condition:

    • Growth Control (bacteria, no compound)

    • Test concentrations (bacteria + compound at 0.5x, 1x, 2x, 4x MIC)

  • Initiation (T=0): Before adding the compound, remove an aliquot from the Growth Control flask. Perform serial dilutions in saline, plate onto agar, and incubate to determine the starting CFU/mL.

  • Exposure: Add the appropriate concentration of the compound to the test flasks.

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Neutralization & Plating: Immediately transfer the aliquot into neutralizing broth to stop the antimicrobial action. Perform serial dilutions and plate onto agar.

  • Incubation & Counting: Incubate all plates for 24-48 hours and count the viable colonies (CFU/mL) for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[20]

G cluster_loop Sampling Loop start Prepare Bacterial Culture (~5x10^5 CFU/mL) t0 T=0: Sample for Initial CFU Count start->t0 add_compound Add Compound to Flasks (e.g., 1x, 2x, 4x MIC) t0->add_compound t_sample Sample at Time Points (1, 2, 4, 8, 24h) add_compound->t_sample neutralize Neutralize Sample t_sample->neutralize dilute Serial Dilute neutralize->dilute plate Plate on Agar dilute->plate incubate Incubate All Plates plate->incubate analyze Count CFU & Plot log10(CFU/mL) vs. Time incubate->analyze

Caption: Experimental workflow for a time-kill kinetic assay.

Section 4: Data Interpretation & Troubleshooting

AssaySuccessful OutcomeCommon PitfallTroubleshooting/Expert Advice
MIC Clear, unambiguous transition from turbid (growth) to clear (no growth). Controls behave as expected.Compound precipitation in wells.Prepare a higher concentration primary stock in 100% DMSO/ethanol and perform a greater dilution into the final medium to keep the solvent concentration below 1%.
MIC Growth in the sterility control well.Contamination of broth or plates.Use aseptic technique throughout. Always run a sterility control to validate results.
MBC ≥99.9% reduction in CFU count at a specific concentration."Skipped" wells, where a higher concentration shows growth but a lower one doesn't.This can indicate contamination or plating error. Repeat the subculturing for the anomalous wells.
Time-Kill Failure to see a reduction in CFU counts, even at high concentrations.Ineffective neutralization of the compound.The neutralizer is critical for QACs. Validate the neutralizer (e.g., Lecithin/Tween) to ensure it effectively stops the compound's action upon sampling.

Section 5: Safety & Handling

As a quaternary ammonium compound, this compound should be handled with appropriate care.

  • Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Application Notes and Protocols for 4-Carbamoyl-1-hexadecylpyridinium Chloride as a Phase-Transfer Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterogeneous Reactions with a Specialized Pyridinium Salt

In the landscape of modern organic synthesis, facilitating reactions between reactants isolated in immiscible phases presents a persistent challenge. Phase-transfer catalysis (PTC) has emerged as an elegant and powerful solution, enabling reactions between, for example, a water-soluble nucleophile and an organic-soluble electrophile.[1] This is achieved through the introduction of a phase-transfer agent that shuttles one reactant across the phase boundary, making it available for reaction in the other phase.[2][3]

This document provides a comprehensive guide to the use of 4-Carbamoyl-1-hexadecylpyridinium Chloride , a specialized quaternary ammonium salt, as a highly effective phase-transfer catalyst. Its unique structure, featuring a long lipophilic hexadecyl chain and a polar pyridinium ring with a carbamoyl group, offers a distinct combination of properties beneficial for a range of organic transformations. The hexadecyl tail ensures high solubility in organic media, a critical attribute for a phase-transfer catalyst, while the cationic pyridinium head facilitates interaction with and transport of anions.[4]

These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to effectively implement this catalyst in your synthetic workflows.

Mechanism of Action: The Catalytic Cycle of this compound

The efficacy of this compound as a phase-transfer catalyst is rooted in its ability to reversibly bind and transport anions from an aqueous or solid phase into an organic phase. The long hexadecyl chain imparts significant lipophilicity to the cation, allowing it to reside predominantly in the organic phase.[4] The positively charged pyridinium nitrogen acts as a shuttle for the anion.

The generally accepted mechanism for a nucleophilic substitution reaction is as follows:

  • Anion Exchange: At the interface of the aqueous and organic phases, the chloride anion of the catalyst (Q⁺Cl⁻) is exchanged for the nucleophilic anion (Nu⁻) from the aqueous phase, forming an ion pair (Q⁺Nu⁻).

  • Phase Transfer: The newly formed lipophilic ion pair (Q⁺Nu⁻) partitions into the bulk organic phase.

  • Reaction in Organic Phase: The "naked" and highly reactive nucleophile (Nu⁻) is now available to react with the organic substrate (R-X) in the organic phase, forming the desired product (R-Nu).

  • Catalyst Regeneration: The catalyst, now paired with the leaving group anion (X⁻), forming Q⁺X⁻, migrates back to the interface to repeat the cycle.

The presence of the 4-carbamoyl group (-CONH₂) on the pyridinium ring may introduce secondary interactions, such as hydrogen bonding capabilities, which could influence the solvation shell of the ion pair and potentially modulate the reactivity of the transported anion.

Visualizing the Catalytic Cycle

PTC_Cycle cluster_organic Organic Phase aq_start Na⁺Nu⁻ catalyst_aq Q⁺Cl⁻ aq_start->catalyst_aq Anion Exchange at Interface org_substrate R-X org_product R-Nu catalyst_org_x Q⁺X⁻ org_substrate->catalyst_org_x Forms Byproduct interface catalyst_org_nu Q⁺Nu⁻ catalyst_aq->catalyst_org_nu Phase Transfer catalyst_org_nu->org_substrate SN2 Reaction catalyst_org_x->catalyst_aq Catalyst Regeneration

Caption: Phase-transfer catalytic cycle of this compound (Q⁺Cl⁻).

Detailed Application Protocol: Williamson Ether Synthesis

The Williamson ether synthesis, a classic Sɴ2 reaction, is an excellent model to demonstrate the utility of this compound.[5] This protocol details the synthesis of 4-methoxyphenol from 4-ethylphenol and methyl iodide.

Materials and Equipment
Reagents Equipment
4-EthylphenolRound-bottom flask with reflux condenser
Methyl iodideMagnetic stirrer with heating mantle
Sodium hydroxide (50% w/v aq. solution)Separatory funnel
This compoundRotary evaporator
TolueneTLC plates (silica gel)
Diethyl etherColumn chromatography setup
Anhydrous magnesium sulfateStandard laboratory glassware
Deionized water

Experimental Workflow

Caption: Experimental workflow for the Williamson ether synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylphenol (1.22 g, 10 mmol) and toluene (20 mL).

    • With vigorous stirring, add 50% aqueous sodium hydroxide (5 mL).

    • Add this compound (0.192 g, 0.5 mmol, 5 mol%).

    • Attach a reflux condenser and add methyl iodide (1.42 g, 0.62 mL, 10 mmol) through the top of the condenser.

  • Reaction:

    • Heat the reaction mixture to 60-70 °C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Add deionized water (20 mL) to the reaction flask.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the product into diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with 5% aqueous sodium hydroxide (20 mL) to remove any unreacted phenol, followed by deionized water (2 x 20 mL), and finally with brine (20 mL).[2]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Analysis:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Optimizing Reaction Conditions

The efficiency of a phase-transfer catalyzed reaction is influenced by several parameters. The following table provides guidance on optimizing your reaction conditions.

Parameter Recommendation & Rationale
Catalyst Loading Start with 1-5 mol%. Higher loading can increase the reaction rate but may complicate purification. Lower loading may be possible for highly reactive substrates.
Solvent A non-polar aprotic solvent like toluene or dichloromethane is generally preferred. The choice of solvent can affect the solubility of the ion pair and the intrinsic reaction rate.
Stirring Rate Vigorous stirring is crucial to maximize the interfacial surface area between the two phases, which enhances the rate of anion exchange.[6]
Temperature Reactions are typically run between room temperature and 80 °C. Higher temperatures increase the reaction rate but may also promote side reactions or catalyst degradation.[5]
Base Concentration For reactions involving deprotonation, a concentrated aqueous base (e.g., 50% NaOH) is often more effective as it minimizes the amount of water transferred into the organic phase, which can solvate and deactivate the nucleophile.

Troubleshooting

Problem Possible Cause Solution
Low or No Conversion - Insufficient stirring- Low reaction temperature- Catalyst "poisoning" by certain anions (e.g., iodide)- Increase stirring speed- Increase reaction temperature- Consider using a different alkylating agent with a less "poisonous" leaving group (e.g., bromide or mesylate)[7]
Formation of Emulsion The catalyst itself is a surfactant.- Add a small amount of brine during work-up- Centrifugation can help break the emulsion
Difficult Catalyst Removal The catalyst is soluble in the organic phase.- Perform an aqueous wash during work-up- If the product is non-polar, the catalyst may be removed by passing the crude product through a short plug of silica gel.

Conclusion

This compound is a versatile and effective phase-transfer catalyst with broad applicability in organic synthesis. Its unique structural features provide a favorable balance of lipophilicity and anion-binding capacity. The protocols and guidelines presented herein offer a solid foundation for researchers to successfully employ this catalyst in a variety of nucleophilic substitution and other biphasic reactions, ultimately contributing to more efficient and greener synthetic methodologies.[1]

References

Application Notes and Protocols for DNA and siRNA Transfection using 4-Carbamoyl-1-hexadecylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Carbamoyl-1-hexadecylpyridinium Chloride for the transfection of DNA and siRNA into mammalian cells. This document outlines the proposed mechanism of action, detailed protocols for plasmid DNA and siRNA transfection, and key considerations for experimental optimization.

Introduction to this compound: A Novel Cationic Lipid for Gene Delivery

This compound is a cationic amphiphile featuring a positively charged pyridinium headgroup, a carbamoyl functional group, and a 16-carbon hexadecyl hydrophobic tail. These structural characteristics make it a promising candidate for non-viral gene delivery. Non-viral vectors are increasingly attractive for gene therapy and research applications due to their potential for large-scale production, biocompatibility, and reduced immunogenicity compared to viral vectors[1][2][3]. Cationic lipids, such as this compound, are a prominent class of non-viral vectors that can efficiently complex with negatively charged nucleic acids (DNA and siRNA) to facilitate their entry into cells[3][4].

The presence of the carbamoyl group may influence the hydrogen-bonding capabilities and overall stability of the complex formed with nucleic acids, potentially impacting transfection efficiency. The hexadecyl chain provides the necessary hydrophobicity to interact with and traverse the lipid bilayer of the cell membrane. Structurally similar pyridinium surfactants have demonstrated high transfection efficiency with low toxicity, suggesting that this compound could be a valuable tool for in vitro gene delivery[5].

Proposed Mechanism of Action

The transfection process mediated by this compound is believed to follow a multi-step pathway, characteristic of cationic lipid-based reagents:

  • Complex Formation: The positively charged pyridinium headgroup of this compound electrostatically interacts with the negatively charged phosphate backbone of DNA or siRNA[1]. This interaction leads to the condensation of the nucleic acid into a compact, positively charged nanoparticle complex.

  • Cellular Association and Uptake: The net positive charge of the complex facilitates its association with the negatively charged proteoglycans on the cell surface. The complex is then internalized by the cell, primarily through endocytosis[1].

  • Endosomal Escape: Once inside the endosome, the cationic lipid is thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. This step is crucial for avoiding degradation of the nucleic acid in the lysosomes[1].

  • Intracellular Trafficking and Gene Expression/Silencing:

    • Plasmid DNA: Following its release into the cytoplasm, the plasmid DNA must be transported to the nucleus for transcription and subsequent protein expression.

    • siRNA: The siRNA is released into the cytoplasm where it can be incorporated into the RNA-induced silencing complex (RISC) to mediate the degradation of its target mRNA, leading to gene silencing.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm C16PyC 4-Carbamoyl-1-hexadecylpyridinium Chloride Complex Positively Charged Nanoparticle Complex C16PyC->Complex NA Nucleic Acid (DNA/siRNA) NA->Complex Endosome Endosome Complex->Endosome Endocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome Fusion ReleasedNA Released Nucleic Acid Endosome->ReleasedNA Endosomal Escape RISC RISC (for siRNA) ReleasedNA->RISC siRNA Nucleus Nucleus (for DNA) ReleasedNA->Nucleus DNA CellMembrane Cell Membrane

Caption: Proposed mechanism of this compound-mediated transfection.

Application Notes: Critical Parameters for Successful Transfection

Optimizing transfection conditions is crucial for achieving high efficiency and reproducibility. The following parameters should be considered for each cell type and nucleic acid combination[6]:

  • Cell Health and Confluency: Cells should be healthy, actively dividing, and at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection[7]. High cell passage numbers can negatively impact transfection efficiency[8].

  • Nucleic Acid Quality: Use high-purity, endotoxin-free plasmid DNA or siRNA. The A260/A280 ratio for DNA should be between 1.8 and 2.0.

  • Reagent-to-Nucleic Acid Ratio: The ratio of this compound to nucleic acid is a critical determinant of transfection efficiency and cytotoxicity. This ratio should be empirically determined for each experimental setup.

  • Complex Formation: Allow sufficient time (typically 15-30 minutes) for the formation of stable complexes between the cationic lipid and the nucleic acid before adding them to the cells[7]. Use a serum-free medium for complex formation, as serum proteins can interfere with the process[9].

  • Incubation Time: The optimal incubation time of the complexes with the cells can vary depending on the cell line and the cytotoxicity of the reagent.

  • Serum: While complex formation should be done in a serum-free medium, transfection can often be performed in the presence of serum, which can reduce cytotoxicity. However, some cationic lipid formulations are sensitive to serum, which can decrease transfection efficiency[9][10]. The effect of serum should be evaluated during optimization.

Protocol for Plasmid DNA Transfection

This protocol provides a starting point for the transfection of plasmid DNA into adherent mammalian cells in a 24-well plate format. Volumes and amounts should be scaled accordingly for other plate formats.

Materials
  • This compound stock solution (e.g., 1 mg/mL in sterile water or ethanol).

  • Plasmid DNA (0.5-1.0 µg/µL in sterile, endotoxin-free water or TE buffer).

  • Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium).

  • Complete cell culture medium with serum and antibiotics.

  • Adherent cells in a 24-well plate (70-90% confluent).

DNA Transfection Workflow

G A Seed cells 24 hours prior to transfection B Prepare Solution A: Dilute plasmid DNA in serum-free medium A->B C Prepare Solution B: Dilute 4-Carbamoyl-1-hexadecylpyridinium Chloride in serum-free medium A->C D Combine Solution A and B to form complexes B->D C->D E Incubate complexes for 15-30 minutes at room temperature D->E F Add complexes to cells E->F G Incubate cells for 24-72 hours F->G H Assay for gene expression G->H

Caption: Workflow for plasmid DNA transfection.

Step-by-Step Protocol
  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they are 70-90% confluent at the time of transfection.

  • Complex Formation (per well): a. Solution A (DNA): In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium. b. Solution B (Cationic Lipid): In a separate sterile microcentrifuge tube, dilute 0.5-3.0 µL of this compound stock solution (1 mg/mL) into 50 µL of serum-free medium. This corresponds to a reagent-to-DNA ratio of 1:1 to 6:1 (w/w). c. Combine: Add Solution A to Solution B and mix gently by pipetting. d. Incubate: Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.

  • Transfection: a. Gently add the 100 µL of the complex mixture dropwise to the cells in the 24-well plate containing complete growth medium. b. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

  • Analysis: After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for fluorescent reporter proteins, or by Western blot or functional assay for other proteins).

Optimization Table for DNA Transfection
Plate FormatSurface Area (cm²)Plasmid DNA (µg)This compound (µg)Dilution Volume (µL)
96-well0.320.1 - 0.20.1 - 1.22 x 25
24-well1.90.4 - 0.80.4 - 4.82 x 50
12-well3.80.8 - 1.60.8 - 9.62 x 100
6-well9.52.0 - 4.02.0 - 24.02 x 250

Protocol for siRNA Transfection

This protocol provides a starting point for the transfection of siRNA into adherent mammalian cells in a 24-well plate format.

Materials
  • This compound stock solution (e.g., 1 mg/mL in sterile water or ethanol).

  • siRNA stock solution (e.g., 20 µM in RNase-free water).

  • Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium).

  • Complete cell culture medium with serum and antibiotics.

  • Adherent cells in a 24-well plate (50-70% confluent).

siRNA Transfection Workflow

G A Seed cells 24 hours prior to transfection B Prepare Solution A: Dilute siRNA in serum-free medium A->B C Prepare Solution B: Dilute 4-Carbamoyl-1-hexadecylpyridinium Chloride in serum-free medium A->C D Combine Solution A and B to form complexes B->D C->D E Incubate complexes for 15-30 minutes at room temperature D->E F Add complexes to cells E->F G Incubate cells for 24-72 hours F->G H Assay for gene knockdown G->H

Caption: Workflow for siRNA transfection.

Step-by-Step Protocol
  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they are 50-70% confluent at the time of transfection.

  • Complex Formation (per well): a. Solution A (siRNA): In a sterile, RNase-free microcentrifuge tube, dilute 10-50 pmol of siRNA into 50 µL of serum-free medium. b. Solution B (Cationic Lipid): In a separate sterile, RNase-free microcentrifuge tube, dilute 0.5-3.0 µL of this compound stock solution (1 mg/mL) into 50 µL of serum-free medium. c. Combine: Add Solution A to Solution B and mix gently by pipetting. d. Incubate: Incubate the mixture for 15-30 minutes at room temperature.

  • Transfection: a. Gently add the 100 µL of the complex mixture dropwise to the cells in the 24-well plate containing complete growth medium. b. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

  • Analysis: After the incubation period, analyze the cells for target gene knockdown (e.g., by qRT-PCR to measure mRNA levels or Western blot to measure protein levels).

Optimization Table for siRNA Transfection
Plate FormatSurface Area (cm²)siRNA (pmol)This compound (µg)Dilution Volume (µL)
96-well0.321 - 100.1 - 1.02 x 25
24-well1.95 - 500.5 - 5.02 x 50
12-well3.810 - 1001.0 - 10.02 x 100
6-well9.525 - 2502.5 - 25.02 x 250

Troubleshooting

ProblemPossible CauseSuggestion
Low Transfection Efficiency Suboptimal reagent-to-nucleic acid ratio.Optimize the ratio of this compound to nucleic acid.
Low cell viability or unhealthy cells.Ensure cells are healthy, actively dividing, and within a low passage number.
Presence of inhibitors in nucleic acid preparation.Use high-purity, endotoxin-free nucleic acids.
Cell type is difficult to transfect.Increase the amount of nucleic acid and/or transfection reagent. Optimize incubation time.
High Cytotoxicity Excessive amount of transfection reagent.Decrease the amount of this compound.
Complexes left on cells for too long.Reduce the incubation time. Change the medium after 4-6 hours.
High cell confluency.Transfect at a lower cell density.
Inconsistent Results Variation in cell density.Ensure consistent cell seeding density for all experiments.
Variation in complex formation.Ensure consistent pipetting and incubation times for complex formation.

References

Application Notes and Protocols for the Isolation of Mycobacterium bovis Using 4-Carbamoyl-1-hexadecylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isolating a Fastidious Pathogen

Mycobacterium bovis, the causative agent of bovine tuberculosis, is a slow-growing, fastidious bacterium. Its isolation from clinical and environmental samples is a cornerstone of disease diagnosis, epidemiological surveillance, and drug development. However, the presence of rapidly growing commensal bacteria and fungi in samples such as tissues, feces, and milk often overwhelms the culture media, preventing the isolation of M. bovis.[1] To overcome this challenge, a decontamination step is crucial to eliminate contaminants while preserving the viability of the target mycobacteria.

Traditional decontamination methods, such as those employing sodium hydroxide (NaOH), can be harsh and significantly reduce the viability of M. bovis, leading to false-negative culture results.[2] 4-Carbamoyl-1-hexadecylpyridinium Chloride (CPC), a quaternary ammonium compound, has emerged as a favorable alternative. It exhibits effective antimicrobial activity against a broad range of contaminants while being less toxic to M. bovis.[3][4] This application note provides a detailed protocol for the use of CPC in the isolation of M. bovis, along with insights into its mechanism of action, advantages, and best practices for optimal recovery.

Mechanism of Action: How CPC Selectively Eliminates Contaminants

This compound is a cationic surfactant. Its primary mode of action is the disruption of microbial cell membranes. The positively charged pyridinium head group of the CPC molecule electrostatically interacts with the negatively charged components of bacterial cell membranes, such as phospholipids.[5] The long, hydrophobic hexadecyl tail then inserts into the lipid bilayer, disrupting its integrity.[5] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[5]

The selective advantage of CPC in mycobacterial isolation lies in the unique cell wall structure of Mycobacterium species. The high lipid content of the mycobacterial cell wall, rich in mycolic acids, confers a degree of resistance to the disruptive action of CPC compared to other bacteria that lack this protective layer. This differential susceptibility allows for the effective elimination of many common contaminants while maintaining the viability of M. bovis.

Advantages of the CPC Decontamination Method

The use of CPC for the isolation of M. bovis offers several distinct advantages over traditional methods:

  • Reduced Toxicity: CPC is demonstrably less toxic to M. bovis than harsh alkaline agents like NaOH, leading to higher recovery rates of viable organisms.[3][4]

  • Faster Turnaround Time: Some protocols suggest that CPC does not require a separate neutralization step, streamlining the workflow.[6] However, for optimal recovery, especially when using certain culture media, neutralization is recommended.

  • Improved Recovery of Paucibacillary Samples: Due to its milder action, CPC is particularly effective for samples containing a low number of mycobacteria, increasing the sensitivity of detection.[7]

  • Earlier Colony Appearance: By reducing the initial stress on the mycobacteria, CPC decontamination can promote the earlier appearance of colonies on solid media.[4]

Detailed Protocol for M. bovis Isolation from Tissue Samples using CPC

This protocol outlines the step-by-step procedure for the decontamination of bovine tissue samples for the isolation of M. bovis.

Materials and Reagents
  • This compound (CPC)

  • Sterile distilled water

  • Sterile 0.85% saline solution

  • Sterile 50 ml conical tubes

  • Homogenizer (e.g., Stomacher) or sterile mortar and pestle

  • Refrigerated centrifuge

  • Biological safety cabinet (Class II)

  • Incubator at 37°C

  • Culture media: Stonebrink's medium or other suitable media for M. bovis

  • Difco Neutralizing Buffer (optional, but recommended)

Preparation of Solutions

0.75% (w/v) CPC Solution:

  • Weigh 0.75 g of this compound.

  • Dissolve in 100 ml of sterile distilled water.

  • Mix thoroughly until completely dissolved.

  • Sterilize by filtration through a 0.22 µm filter. Store at room temperature.

Difco Neutralizing Buffer (optional):

  • Dissolve 5.2 g of Difco Neutralizing Buffer powder in 1 L of sterile distilled water.

  • Autoclave at 121°C for 15 minutes.

  • Allow to cool to room temperature. The final pH should be approximately 7.2.[8]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_decontamination Decontamination cluster_processing Processing cluster_culture Culturing Sample Tissue Sample Collection Homogenize Homogenize in Saline Sample->Homogenize Add_CPC Add 0.75% CPC Solution Homogenize->Add_CPC Incubate_RT Incubate at Room Temp Add_CPC->Incubate_RT Neutralize Neutralize with Buffer (Optional) Incubate_RT->Neutralize Centrifuge Centrifuge Neutralize->Centrifuge Resuspend Resuspend Pellet Centrifuge->Resuspend Inoculate Inoculate Media Resuspend->Inoculate Incubate_37C Incubate at 37°C Inoculate->Incubate_37C Observe Observe for Growth Incubate_37C->Observe

Caption: Experimental workflow for the isolation of M. bovis using CPC.

Step-by-Step Methodology
  • Sample Preparation: a. In a biological safety cabinet, aseptically transfer approximately 3 g of tissue with suspected lesions into a sterile homogenization bag or mortar. b. Add 10 ml of sterile 0.85% saline solution. c. Homogenize the tissue using a Stomacher for 1 minute or grind thoroughly with a sterile mortar and pestle.[4]

  • Decontamination: a. Transfer a 1.0 ml aliquot of the tissue homogenate to a sterile 50 ml conical tube. b. Add an equal volume (1.0 ml) of 0.75% CPC solution to the homogenate. c. Vortex the mixture for 30 seconds. d. Incubate at room temperature for 30 minutes.[2]

  • Neutralization and Centrifugation (Choose one option):

    • Option A (Without Neutralization): a. Add sterile distilled water to the tube up to the 30 ml mark. b. Centrifuge at 3,000 x g for 30 minutes at room temperature.[5]

    • Option B (With Neutralization - Recommended): a. Add Difco Neutralizing Buffer to the tube up to the 30 ml mark.[8] b. Mix by inversion. c. Centrifuge at 3,000 x g for 30 minutes at room temperature.[5]

  • Inoculation: a. Carefully decant the supernatant. b. Resuspend the pellet in 1.0 ml of sterile 0.85% physiological saline solution.[4] c. Inoculate 100 µl of the resuspended pellet onto duplicate slopes of Stonebrink's medium or another suitable culture medium for M. bovis.[4]

  • Incubation and Observation: a. Incubate the culture media at 37°C.[6][9] b. Examine the slopes weekly for the appearance of characteristic M. bovis colonies. c. For maximum sensitivity, incubation may be required for up to 15 weeks.[10]

Quantitative Data Summary

ParameterRecommended ValueReference(s)
CPC Concentration 0.75% (w/v)[9][11]
Decontamination Time 30 minutes[2]
Centrifugation 3,000 x g for 30 minutes[5]
Inoculum Volume 100 µl[4]
Incubation Temperature 37°C[6][9]
Incubation Duration Up to 15 weeks[10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Contamination Rate - Incomplete decontamination- Insufficient CPC concentration- Highly contaminated sample- Ensure thorough mixing of CPC with the sample.- Increase CPC concentration to 1.5% for highly contaminated samples, but be aware of potential increased toxicity to M. bovis.[9]- Consider a pre-treatment step with a milder agent if contamination is persistent.
No Growth of M. bovis - Absence of viable M. bovis in the sample- Over-decontamination- Inhibition by residual CPC on the culture medium- Confirm the presence of M. bovis using molecular methods (e.g., PCR) if possible.- Strictly adhere to the recommended decontamination time and CPC concentration.- Ensure proper neutralization of CPC, especially when using agar-based media like Middlebrook 7H10.[12]- Use egg-based media like Stonebrink's, which are more resistant to CPC inhibition.[3]
Slow or Scant Growth - Low number of viable M. bovis in the sample- Sub-optimal culture conditions- Increase the inoculum volume.- Ensure the incubator maintains a stable temperature of 37°C.- Extend the incubation period up to 15 weeks.[10]

Safety and Handling of this compound

This compound is a hazardous substance and requires careful handling.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may be fatal if inhaled.[1][13]

  • Precautionary Measures:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[13]

    • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

    • Avoid breathing dust. If dust is generated, wear respiratory protection.

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[13]

    • Consult the Safety Data Sheet (SDS) for complete safety information before use.[1][13]

Conclusion

The use of this compound offers a reliable and less harsh alternative to traditional decontamination methods for the isolation of Mycobacterium bovis. By carefully following the detailed protocol and understanding the underlying principles, researchers, scientists, and drug development professionals can significantly improve the recovery rates of this important pathogen, facilitating more accurate diagnostics and advancing research in bovine tuberculosis.

References

Application Note: A Practical Guide to the Determination of the Critical Micelle Concentration of 4-Carbamoyl-1-hexadecylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental determination of the Critical Micelle Concentration (CMC) of 4-Carbamoyl-1-hexadecylpyridinium Chloride. As a cationic surfactant, its ability to self-assemble into micelles is fundamental to its application in various fields, including drug delivery and formulation science. We present three robust, field-proven protocols—Conductivity, Surface Tensiometry, and Fluorescence Probe Spectroscopy—offering detailed, step-by-step methodologies. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility, empowering users to generate high-quality, reliable data.

Introduction: The Significance of Micellization

This compound is a cationic amphiphilic molecule characterized by a positively charged pyridinium head group and a long, hydrophobic 16-carbon (hexadecyl) tail. This dual nature drives its self-assembly in aqueous solutions. At low concentrations, the molecules exist as individual monomers. However, as the concentration increases to a specific threshold, the hydrophobic tails aggregate to minimize their contact with water, forming spherical structures known as micelles. This threshold is the Critical Micelle Concentration (CMC) .[1]

The CMC is a critical parameter that defines the efficiency and behavior of a surfactant.[1] Above the CMC, the solution gains the ability to solubilize poorly water-soluble compounds within the hydrophobic cores of the micelles, a property essential for drug delivery systems.[2] Therefore, accurate determination of the CMC is a foundational step in characterizing any surfactant for research or industrial application.[3][4]

This guide details three orthogonal methods for determining the CMC of this compound, each leveraging a different physicochemical property of the surfactant solution.

Core Principles and General Preparatory Workflow

Before proceeding to specific protocols, adherence to a standardized preparatory workflow is crucial for ensuring accuracy and reproducibility. The primary sources of error in CMC determination are often inaccurate solution concentrations and temperature fluctuations.

2.1. Causality of Best Practices

  • High-Purity Solvent: Use of deionized, distilled, or Milli-Q water is mandatory. Ionic impurities can alter the electrostatic interactions between surfactant headgroups, significantly affecting the CMC.

  • Accurate Stock Solution: Preparing a concentrated stock solution by accurately weighing a larger mass of the surfactant minimizes gravimetric errors. Subsequent serial dilutions are more precise than weighing multiple small quantities.

  • Temperature Control: Micellization is an entropically driven process, making the CMC value temperature-dependent.[1] All measurements must be performed in a thermostatically controlled environment (e.g., a water bath) at a consistent, reported temperature (e.g., 25 °C).

  • Equilibration: Surfactant solutions, especially after dilution, should be allowed to equilibrate to the target temperature and achieve a stable monomer-micelle equilibrium.

2.2. General Workflow for Sample Preparation

The following diagram outlines the universal workflow for preparing the series of surfactant concentrations required for any CMC determination method.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis stock Prepare Concentrated Stock Solution of CPC (e.g., 20 mM) series Perform Serial Dilutions to Create Concentration Series (e.g., 25-30 data points) stock->series Using high-purity H₂O equilibrate Equilibrate All Samples to Measurement Temperature (e.g., 25°C ± 0.1°C) series->equilibrate measurement Perform Measurement using Selected Protocol (Conductivity, Tensiometry, etc.) equilibrate->measurement plot Plot Physicochemical Property vs. Concentration measurement->plot cmc Determine CMC from Breakpoint in the Plot plot->cmc

Caption: General experimental workflow for CMC determination.

Protocol 1: Conductometric Determination of CMC

3.1. Principle of Operation

This method is ideal for ionic surfactants like this compound. The principle is based on the change in the mobility of charge carriers. Below the CMC, the surfactant exists as individual, mobile pyridinium cations and chloride anions, and the specific conductivity increases linearly with concentration. Above the CMC, newly added surfactant molecules form micelles. These larger aggregates are less mobile and bind some counter-ions, making them far less efficient charge carriers than the free monomers.[5][6] This results in a distinct change (a decrease) in the slope of the conductivity versus concentration plot. The intersection of the two linear portions marks the CMC.[7]

3.2. Experimental Protocol

  • Instrumentation Setup: Calibrate a high-precision conductivity meter using standard KCl solutions. Place a thermostated vessel on a magnetic stirrer and connect it to a circulating water bath set to the desired temperature (e.g., 25.0 °C).

  • Initial Measurement: Add a known volume of high-purity water to the vessel and measure its conductivity (κ₀).

  • Titration: Prepare a concentrated stock solution of CPC (e.g., 50 mM). Using a calibrated micropipette or automated titrator, add small, precise aliquots of the stock solution into the vessel.

  • Data Acquisition: After each addition, allow the solution to stabilize for 2-3 minutes while stirring gently. Record the specific conductivity (κ) and the total surfactant concentration (C).

  • Concentration Range: Continue the titration well past the expected CMC. The concentration range should adequately capture both the pre-micellar and post-micellar linear regions.

  • Data Plotting: Plot the specific conductivity (κ) as a function of the CPC concentration (C).

3.3. Data Analysis and Visualization

G cluster_workflow Conductivity Workflow prep Prepare CPC Solutions in Thermostated Vessel measure Measure Specific Conductivity (κ) at each Concentration (C) prep->measure plot Plot κ vs. C measure->plot fit Perform Linear Regression on Pre- and Post-CMC Regions plot->fit cmc Calculate Intersection Point (CMC) fit->cmc

Caption: Workflow for conductometric CMC determination.

The resulting plot will show two distinct linear segments. The CMC is determined by calculating the intersection point of the regression lines fitted to these two segments.

ParameterTypical Value/RangeRationale
Temperature25.0 ± 0.1 °CEnsures reproducibility as CMC is temperature-sensitive.
CPC Concentration Range0.1 mM - 10 mMBrackets the expected CMC for similar C16 cationic surfactants.
Stirring Speed~150 RPMEnsures homogeneity without creating a vortex or foam.
Number of Data Points25-30Provides sufficient data for accurate linear regression.

Protocol 2: Tensiometric Determination of CMC

4.1. Principle of Operation

This is a fundamental method applicable to all classes of surfactants.[5] Surfactant monomers adsorb at the air-water interface, disrupting the cohesive energy of water and thus lowering the surface tension. As the bulk concentration increases, the interface becomes progressively more saturated. At the CMC, the interface is fully saturated, and any additional surfactant molecules form micelles in the bulk solution.[8] Consequently, the concentration of free monomers remains relatively constant, and the surface tension plateaus. The CMC is identified as the concentration at which this plateau begins.[1][7][9]

4.2. Experimental Protocol

  • Instrumentation: Use a tensiometer equipped with a Wilhelmy plate or a du Noüy ring. Ensure the platinum plate/ring is meticulously cleaned (e.g., by flaming to red heat) to remove any organic contaminants.

  • Sample Preparation: Prepare a series of CPC solutions of varying concentrations in individual measurement vessels.

  • Equilibration: Allow each solution to equilibrate at the desired temperature in the tensiometer's sample chamber.

  • Measurement: Measure the surface tension (γ) of each solution, starting from the most dilute and progressing to the most concentrated to minimize cross-contamination. Ensure a stable reading is achieved for each sample.

  • Data Plotting: Plot the measured surface tension (γ) against the logarithm of the CPC concentration (log C).

4.3. Data Analysis and Visualization

G cluster_workflow Tensiometry Workflow prep Prepare CPC Dilution Series measure Measure Surface Tension (γ) of each Solution prep->measure plot Plot γ vs. log(C) measure->plot fit Fit Linear Regressions to the Two Segments of the Curve plot->fit cmc Determine CMC from the Intersection fit->cmc G cluster_workflow Fluorescence Workflow prep Prepare CPC Solutions with Pyrene Probe measure Acquire Emission Spectra (λex = 335 nm) prep->measure calculate Calculate I₁/I₃ Ratio for each Concentration measure->calculate plot Plot I₁/I₃ vs. Concentration calculate->plot fit Fit Data to a Sigmoidal (Boltzmann) Function plot->fit cmc Determine CMC from Inflection Point of the Curve fit->cmc

References

Application Note: Quantitative Analysis of 4-Carbamoyl-1-hexadecylpyridinium Chloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the quantitative analysis of 4-Carbamoyl-1-hexadecylpyridinium Chloride in solution. Designed for researchers, scientists, and drug development professionals, this document outlines two robust analytical methods: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and a Spectrophotometric method based on ion-pair extraction. The causality behind experimental choices, self-validating system protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound is a quaternary ammonium compound with potential applications as a surfactant and antimicrobial agent.[1][2] Its efficacy and safety in any formulation are critically dependent on its concentration. Therefore, accurate and precise quantification methods are paramount for research, quality control, and formulation development. This guide details two distinct, validated methods for this purpose.

Chemical Structure and Properties:

  • IUPAC Name: this compound[3]

  • CAS Number: 377085-58-0[1][4]

  • Molecular Formula: C₂₂H₃₉ClN₂O[1][3]

  • Molecular Weight: 383.01 g/mol [1][4]

The presence of a pyridinium ring provides a chromophore suitable for UV detection, while its cationic nature allows for ion-pairing, forming the basis for the analytical strategies presented herein.

Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC-UV is a highly specific and sensitive method for the quantification of this compound. The long hexadecyl chain imparts significant hydrophobicity, allowing for excellent retention on a reversed-phase column. The pyridinium ring possesses a UV absorbance maximum, enabling sensitive detection.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The addition of an ion-pairing agent to the mobile phase can be employed to improve peak shape and retention time consistency for this cationic compound. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard. A similar approach has been successfully used for the determination of Cetylpyridinium Chloride (CPC), a structurally related compound.[5]

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Sodium dodecyl sulfate (SDS) for ion-pairing (optional)

  • Phosphoric acid (for pH adjustment)

  • 0.45 µm syringe filters

2.2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

2.2.3. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed. For improved peak symmetry, 5 mM SDS can be added.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the standard stock solution with the mobile phase.

2.2.4. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30) + 0.1% H₃PO₄
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
Detection Wavelength260 nm
Run Time10 minutes

2.2.5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards, starting with the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the sample solutions (appropriately diluted to fall within the calibration range).

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_standards Prepare Calibration Standards inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibrate->inject_standards calibration_curve Generate Calibration Curve inject_standards->calibration_curve quantify Quantify Analyte inject_sample->quantify calibration_curve->quantify Spectro_Workflow start Pipette Standard/Sample add_buffer Add Buffer & Dye start->add_buffer mix1 Mix add_buffer->mix1 add_solvent Add Chloroform mix1->add_solvent extract Vortex & Extract add_solvent->extract separate Separate Layers extract->separate measure Measure Absorbance separate->measure plot Plot Calibration Curve measure->plot quantify Quantify Sample plot->quantify

References

Application Notes and Protocols for the Safe Handling and Disposal of 4-Carbamoyl-1-hexadecylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the safe handling, storage, and disposal of 4-Carbamoyl-1-hexadecylpyridinium Chloride, a cationic quaternary ammonium compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the protocols and safety information herein are primarily derived from comprehensive data on the closely related and structurally similar compound, Cetylpyridinium Chloride (CPC). These guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and minimize risks associated with the use of this chemical.

Introduction and Scientific Context

This compound belongs to the family of quaternary ammonium compounds (QACs), which are characterized by a positively charged nitrogen atom. The structure combines a hydrophilic pyridinium head with a long, hydrophobic hexadecyl (cetyl) tail, conferring surfactant properties. The presence of a carbamoyl group at the 4-position of the pyridinium ring suggests its potential application in specialized areas of chemical synthesis and drug development, possibly as a functionalized surfactant or a precursor for more complex molecules.

Due to its structural similarity to Cetylpyridinium Chloride, a well-documented biocide and surfactant, it is prudent to assume a comparable hazard profile. The primary hazards associated with this class of compounds include acute toxicity if inhaled or swallowed, severe eye damage, and skin irritation.[1][2][3][4][5][6] Furthermore, these compounds are noted for their high toxicity to aquatic life, necessitating stringent disposal procedures.[1][2][3][5][6][7]

Hazard Identification and Risk Assessment

Based on the data for Cetylpyridinium Chloride, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[2][3][5][6]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.[1][3][4][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3][6]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[1][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[1][3]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life.[2][3]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects.[2][3][5][6]

This table is based on data for the surrogate compound, Cetylpyridinium Chloride.

The primary routes of exposure are inhalation of dust particles, ingestion, and direct contact with the skin and eyes. The carbamoyl functional group is not expected to significantly mitigate the primary hazards posed by the quaternary ammonium pyridinium core and the long alkyl chain.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory when handling this compound. The following diagram outlines the minimum required PPE.

PPE_Protocol cluster_ppe Minimum Required PPE Respiratory_Protection NIOSH-approved Respirator (for dusts) Compound 4-Carbamoyl-1-hexadecyl- pyridinium Chloride Respiratory_Protection->Compound Eye_Protection Chemical Safety Goggles and Face Shield Eye_Protection->Compound Hand_Protection Chemical-resistant Gloves (e.g., Nitrile) Hand_Protection->Compound Body_Protection Laboratory Coat and Closed-toe Shoes Body_Protection->Compound Researcher Researcher Researcher->Respiratory_Protection Inhalation Hazard Researcher->Eye_Protection Eye Hazard Researcher->Hand_Protection Skin Contact Researcher->Body_Protection General Protection

Caption: Minimum Personal Protective Equipment (PPE) for handling this compound.

Safe Handling and Storage Procedures

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize the risk of inhalation.[1][4] The work area should have good general ventilation.[2][3][8]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]

Handling Protocols
  • Avoid Dust Formation: This compound is likely a solid. Handle it carefully to avoid generating dust.[1][3][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the laboratory.[3]

  • Grounding: Take precautionary measures against static discharge, especially when handling larger quantities.[3]

  • Weighing: When weighing, use an analytical balance within a ventilated enclosure or fume hood.

Storage Protocols
  • Container: Store in a tightly closed, properly labeled container.[1][2][3][4]

  • Location: Keep in a cool, dry, and well-ventilated area.[1][2][3][4] Store in a locked cabinet or an area with restricted access.[2]

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

Emergency Procedures

First-Aid Measures

The following flowchart details the immediate first-aid steps in case of exposure.

First_Aid_Flowchart cluster_exposure Type of Exposure cluster_actions Immediate Actions Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Action_Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Inhalation->Action_Inhalation Action_Skin Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. Skin_Contact->Action_Skin Action_Eye Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Action_Ingestion Disposal_Workflow Start Waste Generated Is_Contaminated Contaminated Material? Start->Is_Contaminated Unused_Product Unused Product Is_Contaminated->Unused_Product No Contaminated_Material Contaminated PPE, Glassware, etc. Is_Contaminated->Contaminated_Material Yes Collect_Waste Collect in Designated Hazardous Waste Container Unused_Product->Collect_Waste Contaminated_Material->Collect_Waste Label_Container Label Container Clearly (Toxic, Aquatic Hazard) Collect_Waste->Label_Container Store_Waste Store in a Secure, Designated Area Label_Container->Store_Waste Licensed_Disposal Dispose via Licensed Hazardous Waste Contractor Store_Waste->Licensed_Disposal End Disposal Complete Licensed_Disposal->End

References

Application Notes and Protocols for 4-Carbamoyl-1-hexadecylpyridinium Chloride in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, cosmetic scientists, and formulation chemists on the application of 4-Carbamoyl-1-hexadecylpyridinium Chloride in cosmetic and personal care products. This guide elucidates the molecule's physicochemical properties, mechanism of action, and functional benefits, positioning it as a versatile cationic ingredient. Detailed protocols for formulation development, antimicrobial efficacy testing, stability analysis, and safety assessment are provided to enable effective and scientifically sound product development. While drawing parallels with the well-documented Cetylpyridinium Chloride (CPC), this note also considers the potential influence of the 4-carbamoyl moiety on the molecule's performance and application.

Introduction: A Multifunctional Cationic Ingredient

This compound is a quaternary ammonium compound that merges the established functionalities of the cetylpyridinium cation with a carbamoyl group at the 4-position of the pyridine ring.[1][2] This structural feature, a derivative of isonicotinamide, suggests a molecule with a compelling profile for cosmetic applications, including antimicrobial, preservative, and antistatic properties.[3][4][5][6]

As a cationic surfactant, its primary mode of action involves electrostatic interaction with negatively charged microbial cell membranes, leading to membrane disruption, leakage of intracellular components, and ultimately, cell death.[1][3] This potent, broad-spectrum antimicrobial activity makes it a strong candidate for use as a preservative in cosmetic formulations and as an active ingredient in products targeting skin and oral hygiene.[5][7]

Beyond its antimicrobial efficacy, its cationic nature imparts conditioning and antistatic effects, making it suitable for hair care applications where it can improve combability and manageability.[8][9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 377085-58-0[2]
Molecular Formula C₂₂H₃₉ClN₂O[1][2]
Molecular Weight 383.01 g/mol [2]
Appearance White to off-white powder/solidInferred from CPC
Solubility Soluble in water and ethanolInferred from CPC[10]

Mechanism of Action: The Role of the 4-Carbamoyl Moiety

The fundamental antimicrobial mechanism is driven by the positively charged pyridinium head group and the long hydrophobic hexadecyl (cetyl) tail. This amphiphilic structure is characteristic of cationic surfactants and is crucial for their interaction with and disruption of microbial membranes.[3][7]

The process can be broken down into the following steps:

  • Adsorption: The positively charged pyridinium head electrostatically binds to negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and phospholipids in the outer membrane of Gram-negative bacteria.

  • Membrane Penetration: The hydrophobic hexadecyl tail penetrates the lipid bilayer of the cell membrane.

  • Disruption and Leakage: This insertion disrupts the membrane's structural integrity, increasing its permeability.

  • Cell Lysis: The loss of essential ions and metabolites leads to the inhibition of vital cellular processes and ultimately, cell lysis.[1][3]

The presence of the 4-carbamoyl (-CONH₂) group may introduce additional functionalities:

  • Enhanced Hydrogen Bonding: The amide group can participate in hydrogen bonding, potentially altering the molecule's interaction with microbial surfaces or other formulation ingredients.

  • Modified Polarity: The carbamoyl group increases the polarity of the pyridinium head, which could influence its solubility and critical micelle concentration (CMC).

  • Potential for Synergistic Antimicrobial Activity: Nicotinamide and its derivatives have been investigated for their own antimicrobial properties, suggesting the carbamoyl group might contribute to the overall efficacy.[4][6]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4-Carbamoyl-1-hexadecylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Carbamoyl-1-hexadecylpyridinium Chloride (CAS 377085-58-0).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming solubility challenges with this compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions for common issues encountered in the lab.

Understanding the Molecule: An Amphiphilic Challenge

This compound is a cationic quaternary ammonium compound. Its structure is fundamentally amphiphilic, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.

  • Hydrophilic Head: The positively charged pyridinium ring, further functionalized with a polar carbamoyl group, seeks interaction with aqueous environments.

  • Hydrophobic Tail: The long C16 alkyl chain (hexadecyl group) is nonpolar and repels water, preferring to interact with other nonpolar molecules or aggregate to minimize water contact.[4]

This dual nature is the primary reason for its complex solubility behavior. While sources may describe the closely related Cetylpyridinium Chloride (CPC) as "very soluble in water," this often refers to its ability to form clear micellar solutions above its Critical Micelle Concentration (CMC), not its true monomeric solubility.[5][6][7] The long hydrophobic chain presents a significant energy barrier to dissolution in purely aqueous media.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for dissolving this compound?

For initial experiments, do not attempt to dissolve the compound directly in aqueous buffers. The most reliable method is to first create a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium of choice.[8]

Q2: Which organic solvents are most effective?

Based on data from the parent compound, Cetylpyridinium Chloride, high solubility is achieved in polar organic solvents.

SolventReported Solubility (for Cetylpyridinium Chloride)
Ethanol~30 mg/mL[8]
DMSO~30 mg/mL[8]
Dimethyl Formamide (DMF)~30 mg/mL[8]
ChloroformVery Soluble[5][7]
MethanolGood Solubility[4]

Q3: Why does my compound form a cloudy solution or precipitate in my buffer?

This is a classic sign of the compound's low aqueous solubility limit being exceeded. The cloudiness (or opalescence) is often due to the formation of micelles or larger aggregates. Immediate precipitation occurs when the hydrophobic tails rapidly aggregate to escape the unfavorable aqueous environment. The stability of cationic surfactants can also be influenced by the pH and ionic strength of the buffer.[9][10][11]

Q4: Are there specific safety precautions for handling this compound?

Yes. This compound, like other quaternary ammonium compounds, should be handled as a hazardous substance. It can be toxic if swallowed or inhaled and is an irritant to the skin and eyes.[12][13][14] Always consult the latest Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[15]

Troubleshooting Guide: Common Solubility Issues

Encountering precipitation or cloudiness is common. This guide provides a logical path to diagnose and resolve these issues.

Problem 1: Compound precipitates immediately upon addition to an aqueous buffer.

  • Cause: Direct addition of the solid into the buffer does not provide enough energy to overcome the hydrophobic interactions of the C16 tails. The concentration likely far exceeds its aqueous solubility limit.

  • Solution: Follow Protocol 2 (Standard Co-Solvent Method) . Dissolving in a small amount of a water-miscible organic solvent first allows the molecules to disperse before being introduced to the aqueous phase.

Problem 2: The final aqueous solution appears hazy, cloudy, or opalescent.

  • Cause: The concentration is likely above the CMC, leading to the formation of light-scattering micelles or colloidal aggregates. While not a true solution of individual molecules, it may be acceptable for some applications.

  • Solution 1: If a true solution is required, reduce the final concentration.

  • Solution 2: Try gentle warming. Some surfactants have a Krafft point, a temperature below which they are insoluble regardless of concentration. Heating above this point may clarify the solution.[10]

  • Solution 3: Increase the proportion of the organic co-solvent in your final solution (e.g., move from a 1:9 ethanol:buffer ratio to a 2:8 ratio). This reduces the overall polarity of the solvent system.

Problem 3: The solution is clear initially but forms a precipitate over time.

  • Cause: The prepared solution is likely supersaturated and thermodynamically unstable. Over time, the molecules aggregate and precipitate to reach a lower energy state. Aqueous solutions of CPC are not recommended for storage for more than one day.[8]

  • Solution: Prepare aqueous solutions fresh before each experiment. Avoid storing diluted aqueous solutions, especially at low temperatures, which can promote precipitation.

Troubleshooting Logic Flowchart

G start Start: Dissolving Compound issue What is the issue? start->issue precip Immediate Precipitation issue->precip Precipitation cloudy Cloudy or Hazy Solution issue->cloudy Cloudiness unstable Precipitates Over Time issue->unstable Instability sol_precip Action: Use Co-Solvent Method (Protocol 2) precip->sol_precip sol_cloudy1 Is micellar solution acceptable? cloudy->sol_cloudy1 sol_unstable Action: Prepare solutions fresh. Do not store diluted aqueous solutions. unstable->sol_unstable sol_cloudy2 Action: Reduce concentration, try gentle warming, or increase co-solvent ratio. sol_cloudy1->sol_cloudy2 No end_ok OK for application sol_cloudy1->end_ok Yes end_reassess Reassess formulation sol_cloudy2->end_reassess

Caption: Troubleshooting logic for common solubility issues.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol is the mandatory first step before preparing aqueous solutions.

  • Selection of Solvent: Choose a suitable organic solvent in which the compound is highly soluble, such as Ethanol or DMSO.[8]

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Dissolution: Add the chosen organic solvent to the vial to achieve the target concentration (e.g., 10-30 mg/mL).

  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary. Purging the solvent with an inert gas like nitrogen or argon can improve the stability of the stock solution.[8]

  • Storage: Store the organic stock solution tightly sealed at -20°C for long-term stability.[8]

Protocol 2: Standard Co-Solvent Method for Aqueous Solutions

This is the most effective general-purpose method for achieving aqueous solubility.

  • Preparation: Bring the stock solution from Protocol 1 to room temperature.

  • Aliquoting: In a new tube, place the required volume of your final aqueous medium (e.g., PBS, pH 7.2).

  • Dilution: While vortexing the aqueous medium, slowly add the required volume of the organic stock solution dropwise to achieve the final desired concentration. Crucially, add the stock solution to the buffer, not the other way around.

  • Observation: A successful preparation will result in a clear solution. For example, a final solubility of ~0.25 mg/mL for CPC can be achieved in a 1:3 ethanol:PBS (pH 7.2) solution using this method.[8]

  • Usage: Use the freshly prepared aqueous solution immediately. Do not store for more than 24 hours.

Protocol 3: Advanced Solubilization Using Excipients

For challenging applications requiring higher concentrations or enhanced stability, formulation excipients can be employed. These methods require more extensive development.

  • Concept: Excipients like cyclodextrins can encapsulate the hydrophobic tail of the surfactant molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.

  • Example Excipient: Sulfobutylether-beta-cyclodextrin (SBE-β-CD) has been shown to be effective for formulating CPC.[16]

  • Brief Protocol:

    • Prepare a solution of the excipient (e.g., 20% SBE-β-CD) in the desired aqueous buffer.

    • Prepare a concentrated stock of the compound in a minimal amount of a suitable solvent (e.g., DMSO).

    • Slowly add the compound's stock solution to the excipient solution while vortexing. This allows for the formation of inclusion complexes.

Systematic Approach to Solubility Enhancement

A structured workflow is critical for efficiently determining the optimal solubilization strategy for your specific application.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Troubleshooting cluster_2 Phase 3: Final Formulation A Define Target: Final concentration and aqueous medium (buffer, pH) B Protocol 1: Prepare concentrated stock in Ethanol & DMSO A->B C Protocol 2: Test Co-Solvent Method (e.g., 1-10% organic solvent final) B->C D Evaluate Result C->D E Optimization: Adjust co-solvent ratio, test effect of gentle warming D->E Cloudy or Precipitate G Final Protocol Established D->G Clear Solution E->D Re-test F Advanced Methods: Consider excipients (e.g., cyclodextrins) E->F Still fails H Note: Always prepare fresh daily G->H

Caption: A systematic workflow for solubility testing and optimization.

References

Technical Support Center: Synthesis of 4-Carbamoyl-1-hexadecylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Carbamoyl-1-hexadecylpyridinium Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific quaternization reaction. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your synthesis is successful, reproducible, and scalable.

Introduction to the Synthesis

The synthesis of this compound is a classic example of a Menschutkin reaction, a process that involves the N-alkylation of a tertiary amine (in this case, isonicotinamide) with an alkyl halide (1-chlorohexadecane or 1-bromohexadecane). While seemingly straightforward, this reaction is not without its nuances. The presence of the electron-withdrawing carbamoyl group at the 4-position of the pyridine ring can influence the nucleophilicity of the nitrogen atom, and the long hexadecyl chain introduces challenges related to solubility and purification.

This guide will address the most frequently encountered issues, providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide & FAQs

Issue 1: Low or No Product Yield

Q1: I'm observing a very low yield, or in the worst case, no formation of the desired pyridinium salt. What are the likely causes and how can I improve the outcome?

A1: Low or non-existent yield is a common frustration in quaternization reactions. Several factors related to starting material reactivity and reaction conditions can be at play.

Underlying Causes & Solutions:

  • Insufficient Reactivity of the Alkyl Halide: The reactivity of the hexadecyl halide is crucial. 1-Bromohexadecane is significantly more reactive than 1-chlorohexadecane due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

    • Recommendation: If you are using 1-chlorohexadecane and experiencing low yields, consider switching to 1-bromohexadecane. If you must use the chloride, increasing the reaction temperature and time will be necessary.

  • Inadequate Reaction Temperature and Time: The N-alkylation of isonicotinamide is often a slow process, especially with a less reactive alkyl halide.

    • Recommendation: Ensure your reaction is heated sufficiently. A good starting point is refluxing in a suitable solvent like ethanol or acetone for an extended period (24-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Increasing the temperature can improve the yield, but be cautious of potential decomposition at excessively high temperatures.[1]

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate.

    • Recommendation: Polar aprotic solvents like DMF or acetonitrile can accelerate the reaction. However, their higher boiling points can also lead to side reactions if not carefully controlled. Ethanol is a good, less hazardous starting point.

  • Moisture in the Reaction: The presence of water can interfere with the reaction, although it is not as critical as in other organometallic reactions.

    • Recommendation: While not strictly necessary to run under inert atmosphere, using dry solvents and glassware is good practice to ensure reproducibility.

Experimental Protocol for Optimizing Yield:

  • Set up three parallel reactions in round-bottom flasks equipped with reflux condensers.

  • In each flask, dissolve isonicotinamide (1 equivalent) in your chosen solvent (e.g., ethanol).

  • To each flask, add 1.1 equivalents of the hexadecyl halide.

  • Run each reaction at a different temperature (e.g., 60°C, 80°C, and reflux).

  • Monitor the reactions by TLC every 4-6 hours.

  • Analyze the final crude product by ¹H NMR to determine the conversion and identify the optimal conditions.

Issue 2: Product Purity - Contamination with Starting Materials

Q2: My final product is contaminated with unreacted isonicotinamide and/or hexadecyl halide. What is the most effective purification strategy?

A2: Due to the surfactant-like nature of the product, purification can be challenging. The key is to exploit the differences in solubility between the product and the starting materials.

Underlying Causes & Solutions:

  • Incomplete Reaction: As discussed in Issue 1, the reaction may not have gone to completion.

    • Recommendation: Before attempting purification, ensure the reaction has run its course by optimizing the reaction conditions.

  • Inappropriate Purification Method: Simple filtration may not be sufficient to remove unreacted starting materials.

    • Recommendation: Crystallization is the most effective method for purifying solid pyridinium salts.[2]

Purification Protocol:

  • Solvent Evaporation: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. This will likely result in an oily or waxy crude product.

  • Trituration/Washing:

    • Add a non-polar solvent in which the product is insoluble but the starting materials are soluble (e.g., diethyl ether or ethyl acetate).

    • Stir or sonicate the mixture vigorously. The product should precipitate as a solid, while the unreacted starting materials remain in the solvent.

    • Filter the solid product and wash it several times with the same solvent.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or acetone).

    • Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Solvent Selection for Purification:

SolventProduct SolubilityIsonicotinamide SolubilityHexadecyl Halide SolubilityUse
Diethyl EtherInsolubleSparingly SolubleSolubleWashing/Trituration
Ethyl AcetateInsolubleSparingly SolubleSolubleWashing/Trituration
AcetoneSoluble (hot)SolubleSolubleRecrystallization (less effective)
EthanolSoluble (hot)SolubleSparingly SolubleRecrystallization
IsopropanolSoluble (hot)SolubleSparingly SolubleRecrystallization
Issue 3: Potential Side Reactions

Q3: Are there any common side reactions I should be aware of, and how can I minimize them?

A3: While the Menschutkin reaction is generally clean, a few side reactions can occur, particularly under harsh conditions.

Potential Side Reactions & Mitigation:

  • Hydrolysis of the Carbamoyl Group: The amide functional group could potentially hydrolyze to a carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures in the presence of water.

    • Mitigation: The reaction is typically run under neutral conditions, so this is generally not a major concern. However, avoid any acidic or basic work-up steps if possible.

  • Elimination of the Alkyl Halide: At high temperatures, particularly with secondary or tertiary alkyl halides (not the case here, but a general consideration), elimination to form an alkene can compete with substitution.

    • Mitigation: Use the lowest effective temperature to achieve a reasonable reaction rate.

Workflow for Identifying and Minimizing Side Reactions:

SideReactions Start Reaction Monitoring (TLC, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected Characterize Characterize Impurity (NMR, MS) Impurity_Detected->Characterize Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No Hydrolysis Hydrolysis of Carbamoyl Group? Characterize->Hydrolysis Elimination Elimination Product? Hydrolysis->Elimination No Optimize_Workup Modify Work-up (Avoid Acid/Base) Hydrolysis->Optimize_Workup Yes Optimize_Temp Optimize Temperature (Lower Temp, Longer Time) Elimination->Optimize_Temp Yes End End Elimination->End No Optimize_Temp->Pure_Product Optimize_Workup->Pure_Product Pure_Product->End

Caption: A logical workflow for identifying and mitigating potential side reactions.

Characterization Data

Expected Analytical Data for this compound:

Technique Expected Observations
¹H NMR - Pyridinium Protons: Two sets of doublets in the aromatic region (typically δ 8-9 ppm), corresponding to the protons ortho and meta to the nitrogen. - Hexadecyl Chain: A triplet around δ 4.5-5.0 ppm for the -CH₂- group attached to the pyridinium nitrogen. A large multiplet in the aliphatic region (δ 1.2-1.4 ppm) for the bulk of the -(CH₂)₁₄- chain. A triplet around δ 0.8-0.9 ppm for the terminal -CH₃ group. - Carbamoyl Protons: Two broad singlets for the -NH₂ protons.
¹³C NMR - Pyridinium Carbons: Signals in the aromatic region (δ 120-150 ppm). - Carbonyl Carbon: A signal around δ 165-170 ppm. - Hexadecyl Chain: A signal around δ 60 ppm for the -CH₂- attached to the nitrogen, and multiple signals in the aliphatic region (δ 14-32 ppm).
FT-IR - C=O Stretch (Amide): A strong absorption band around 1680 cm⁻¹. - N-H Stretch (Amide): Two bands in the region of 3100-3400 cm⁻¹. - C-H Stretch (Aliphatic): Strong absorptions around 2850-2960 cm⁻¹. - C=C and C=N Stretches (Pyridine Ring): Absorptions in the 1450-1650 cm⁻¹ region.
Mass Spec - ESI+: The molecular ion peak corresponding to the cation [C₂₂H₃₉N₂O]⁺ should be observed.

References

Technical Support Center: Navigating the Challenges of Quaternary Ammonium Compounds in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quaternary Ammonium Compounds (QACs). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address common pitfalls encountered when working with QACs. As Senior Application Scientists, we have compiled this guide to not only offer solutions but also to explain the underlying scientific principles to empower you in your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns when working with QACs.

Q1: My QAC solution is cloudy, or the compound won't dissolve. What's happening?

A1: Cloudiness or insolubility in QAC solutions is a frequent issue. This can be attributed to several factors. QACs are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[1] Their solubility is highly dependent on the length of the alkyl chain; as the chain length increases, water solubility decreases.[1] If you are working with a long-chain QAC, you may need to use a co-solvent or heat the solution gently to achieve dissolution.

Another common reason for cloudiness is the formation of micelles. Above a certain concentration, known as the critical micelle concentration (CMC), QAC monomers aggregate to form spherical structures called micelles.[2] This is a natural property of surfactants and can be influenced by temperature, pH, and the presence of other solutes in your media.[2] Consider diluting your stock solution to below the CMC if micelle formation is interfering with your experiment.

Q2: I'm seeing unexpected cell toxicity or inhibition in my cell culture experiments. Could my QAC disinfectant be the cause?

A2: Yes, this is a critical consideration. While QACs are excellent disinfectants, residues left on lab surfaces, glassware, or plasticware can leach into your cell cultures and cause toxicity.[3][4] QACs exert their antimicrobial effect by disrupting cell membranes, a mechanism that is not specific to microbes and can also affect your cells of interest.[1][5] This can lead to inhibited cell growth, cell death, and inconsistent experimental results.[6][7] It is crucial to ensure that all surfaces and equipment are thoroughly rinsed with sterile, deionized water after disinfection to remove any lingering QAC residues.

Q3: My analytical quantification of QACs is giving inconsistent results. What are the common analytical pitfalls?

A3: Quantifying QACs can be challenging due to their surfactant nature and tendency to interact with various surfaces. Several analytical methods are available, including titration, spectrophotometry, and chromatography, each with its own set of potential issues.[8] A common problem is the loss of analyte due to adsorption onto plastic containers or vials.[9] It is highly recommended to use glass containers for sample collection and preparation.[9]

For titrations, the presence of other charged molecules in your sample can interfere with the endpoint detection.[10][11] In chromatographic methods like HPLC, QACs can exhibit poor peak shape and retention time variability due to interactions with the stationary phase. Careful method development, including the choice of column and mobile phase modifiers, is essential for robust and reproducible quantification.

Q4: Are there specific safety precautions I should take when handling concentrated QACs?

A4: Absolutely. Concentrated QACs can be corrosive and are known irritants to the skin, eyes, and respiratory tract.[5][12] Always handle concentrated QACs in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).[13][14] This includes chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[15][16] In case of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[14] It is also important to never mix QAC-containing products with bleach, as this can generate toxic chlorine gas.[13]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance on specific issues you may encounter during your experiments.

Issue 1: Inconsistent Bioactivity and Assay Interference

You observe variable results in your biological assays, or your control experiments show unexpected effects.

Root Cause Analysis Workflow

A Inconsistent Bioactivity Observed B Check for QAC Residue Contamination A->B Hypothesis: Contamination E Evaluate QAC-Assay Component Interactions A->E Hypothesis: Direct Interference C Review Disinfection Protocols B->C Source: Lab Environment D Test for Leachables from Plasticware B->D Source: Consumables F Implement Corrective Actions C->F D->F E->F G Validate with Freshly Prepared Reagents F->G Verification

Caption: Troubleshooting workflow for inconsistent bioactivity.

Troubleshooting Steps & Solutions
  • Verify Aseptic Technique and Disinfection Procedures:

    • Problem: Residual QACs from surface disinfectants can contaminate your experiments.

    • Solution: Ensure that all surfaces, incubators, and equipment are thoroughly rinsed with sterile water after disinfection.[4][17] Consider using a disinfectant with a different active ingredient, such as a hydrogen peroxide-based product, for sensitive applications.[13]

  • Evaluate Labware for Adsorption and Leaching:

    • Problem: QACs can adsorb to plastic surfaces and later leach into your experimental solutions.[9] Some QAC formulations can also cause certain plastics to crack and degrade, releasing plasticizers and other contaminants.[18][19]

    • Solution: Whenever possible, use glass labware for the preparation and storage of QAC solutions and for conducting sensitive assays.[9] If plasticware is necessary, perform extraction studies to ensure that no interfering substances are leaching into your solutions.

  • Assess Direct QAC Interference with Assay Components:

    • Problem: The cationic nature of QACs can lead to non-specific binding with negatively charged assay components, such as proteins, nucleic acids, and some dyes, leading to false-positive or false-negative results.

    • Solution: Run appropriate controls, including the QAC vehicle without the active compound, to determine the baseline level of interference. If interference is observed, you may need to modify the assay buffer (e.g., by adjusting the ionic strength) or choose an alternative detection method.

Issue 2: Physical Instability of QAC Formulations

Your QAC solution appears hazy, forms a precipitate over time, or its measured concentration decreases upon storage.

Factors Influencing QAC Stability
ParameterEffect on StabilityRecommendations
Temperature Higher temperatures can accelerate the degradation of some QACs.[20]Store stock solutions at recommended temperatures, typically at or below room temperature. Avoid repeated freeze-thaw cycles.
pH Extreme pH values can lead to hydrolysis or other degradation pathways.Maintain the pH of your stock solutions within the recommended range for the specific QAC. Highly buffered samples may require pH adjustment before analysis.[9]
Solvent The choice of solvent can significantly impact QAC stability.[21]For aqueous solutions, use high-purity water. If using organic solvents, ensure they are free of impurities that could react with the QAC.
Light Exposure Some QACs may be susceptible to photodegradation.Store solutions in amber glass bottles or protect them from light.
Protocol for Assessing QAC Solution Stability
  • Preparation: Prepare your QAC solution at the desired concentration in the intended solvent and storage container.

  • Initial Analysis: Immediately after preparation (Time 0), determine the initial concentration of the QAC using a validated analytical method (e.g., HPLC or titration).

  • Storage: Store aliquots of the solution under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month), analyze the concentration of the QAC in each aliquot.

  • Data Evaluation: Compare the concentrations at each time point to the initial concentration. A significant decrease in concentration indicates instability under those storage conditions.

Issue 3: Challenges in QAC Solubility and Micelle Formation

You are struggling to dissolve a QAC, or you suspect that micelle formation is impacting your experiments.

Understanding QAC Aggregation

A QAC Monomers in Solution B Increase QAC Concentration A->B C Critical Micelle Concentration (CMC) Reached B->C D Micelle Formation C->D Self-Assembly E Altered Physicochemical Properties D->E Impacts solubility, viscosity, etc. F Potential for Experimental Artifacts E->F

Caption: The process of micelle formation by QACs in solution.

Strategies for Improving Solubility and Managing Micellization
  • Solvent Selection and Co-solvents:

    • For sparingly soluble QACs: Consider using a co-solvent system. For example, small amounts of ethanol or methanol can help to dissolve long-chain QACs in aqueous solutions.[22]

    • For non-aqueous applications: The choice of organic solvent is crucial. Polar aprotic solvents are often a good starting point.

  • Temperature and pH Adjustment:

    • Gentle heating: Applying gentle heat can sometimes increase the solubility of QACs. However, be mindful of the compound's thermal stability.[20]

    • pH modification: The solubility of some QACs can be influenced by pH. Ensure the pH of your solvent is appropriate for your specific QAC.

  • Working Below the Critical Micelle Concentration (CMC):

    • Determine the CMC: If not available in the literature, the CMC can be determined experimentally using techniques like surface tensiometry or conductivity measurements.[2][23]

    • Dilute your solutions: For experiments where micelle formation is undesirable (e.g., studying the monomeric activity of the QAC), ensure that your working concentration is below the CMC.

References

Stability issues of 4-Carbamoyl-1-hexadecylpyridinium Chloride in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Carbamoyl-1-hexadecylpyridinium Chloride (CPC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation with aqueous solutions of this compound.

Introduction

This compound is a quaternary ammonium compound with a long alkyl chain, conferring surfactant properties, and a carbamoyl group on the pyridinium ring. Understanding its stability in aqueous solutions is critical for consistent and reliable experimental outcomes. This guide addresses the primary stability concerns—hydrolysis of the carbamoyl group and potential degradation of the pyridinium ring—and provides practical solutions and analytical protocols.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound is showing a gradual decrease in pH over time. What could be the cause?

A1: A decrease in pH is a strong indicator of hydrolysis of the 4-carbamoyl group. This reaction produces isonicotinic acid and ammonia. The formation of the acidic isonicotinic acid will lower the pH of an unbuffered solution. The rate of this hydrolysis is dependent on both pH and temperature.

Q2: I've observed a loss of potency or activity of my this compound solution. What are the likely degradation pathways?

A2: The primary degradation pathway is the hydrolysis of the carbamoyl group to a carboxyl group, as mentioned above. Additionally, under certain conditions such as exposure to high temperatures or strong UV light, degradation of the pyridinium ring itself can occur.[1][2][3] Oxidative degradation is also a possibility, although less common for the pyridinium ring itself.

Q3: Can I autoclave my aqueous solution of this compound for sterilization?

A3: Autoclaving is generally not recommended. The high temperatures can significantly accelerate the hydrolysis of the carbamoyl group. For sterilization, filtration through a 0.22 µm filter is the preferred method.

Q4: I am seeing turbidity or precipitation in my concentrated aqueous solution. What is happening?

A4: this compound is a surfactant and can form micelles above a certain concentration, known as the critical micelle concentration (CMC).[4][5] While micelle formation itself is not degradation, changes in temperature or the presence of certain salts can affect the solubility of the surfactant and its micelles, potentially leading to precipitation. The formation of micelles can also influence the chemical stability of the surfactant.[4][5][6]

Q5: How does pH affect the stability of this compound in my formulation?

A5: The hydrolysis of the carbamoyl group is subject to both acid and base catalysis. Therefore, the stability of the compound is expected to be lowest at acidic and alkaline pH values, with a potential region of maximum stability around neutral pH. A pH-rate profile should be determined experimentally for your specific formulation to identify the optimal pH for stability.[7][8][9]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected Peaks in HPLC Chromatogram Degradation of the compound.1. Confirm the identity of the new peaks using LC-MS. 2. The primary degradation product is likely 1-hexadecyl-4-carboxypyridinium chloride. 3. Review solution preparation and storage conditions (pH, temperature, light exposure).
Decreasing Concentration Over Time Hydrolysis of the carbamoyl group.1. Prepare fresh solutions more frequently. 2. Store stock solutions at a lower temperature (2-8 °C or -20 °C). 3. Buffer the solution to a pH of maximum stability (typically near neutral).
Solution Discoloration (Yellowing) Potential degradation of the pyridinium ring, possibly due to light exposure or oxidative stress.1. Protect solutions from light by using amber vials or storing them in the dark.[1][10] 2. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Inconsistent Experimental Results Instability of the compound in the experimental medium.1. Perform a preliminary stability study of the compound in your specific experimental buffer and conditions. 2. Ensure all solutions are prepared fresh daily for critical experiments.

Proposed Degradation Pathways

The primary stability concerns for this compound in aqueous solution are hydrolysis and photodegradation.

cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation CPC This compound Carboxylic_Acid 1-Hexadecyl-4-carboxypyridinium Chloride CPC->Carboxylic_Acid H₂O (Acid or Base Catalyzed) CPC_Photo This compound Ring_Cleavage Ring Cleavage Products CPC_Photo->Ring_Cleavage UV Light

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the solid compound at 105 °C for 24 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • Before injection, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize Acid/Base Samples Stress->Neutralize Analyze Analyze by HPLC Neutralize->Analyze

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

References

Technical Support Center: Purification of 4-Carbamoyl-1-hexadecylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Carbamoyl-1-hexadecylpyridinium Chloride (CPC). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing residual CPC from their reaction mixtures. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to remove?

This compound is a quaternary ammonium salt. Its structure includes a long hydrophobic hexadecyl chain and a positively charged pyridinium head group with a carbamoyl moiety. This amphiphilic nature, combining both polar and non-polar characteristics, can make it soluble in a range of solvents and prone to forming micelles, complicating its removal from reaction mixtures.

Q2: What are the primary methods for removing this compound?

The most effective methods for removing CPC leverage its unique chemical properties. These include:

  • Precipitation/Crystallization: Exploiting its differential solubility in various organic solvents.

  • Liquid-Liquid Extraction: Partitioning CPC into an aqueous phase while the desired compound remains in an organic phase.

  • Ion Exchange Chromatography: Capturing the positively charged CPC on a solid support.

Q3: Will the carbamoyl group on the pyridinium ring affect the purification process?

Yes, the carbamoyl group (-CONH2) can influence the compound's polarity and reactivity. While generally stable, amides can undergo hydrolysis under harsh acidic or basic conditions, especially with heating. Therefore, purification methods should ideally be conducted under mild conditions to preserve the integrity of the CPC molecule, which may be important if you need to recover it. For the purification of your desired compound, the stability of the carbamoyl group on the residual CPC is less of a concern.

Troubleshooting Guides and Protocols

This section provides detailed protocols and troubleshooting tips for the most common methods of removing this compound.

Method 1: Selective Precipitation and Crystallization

Principle: This technique is based on the principle of "like dissolves like." this compound, being a salt, is generally soluble in polar solvents like water and ethanol but has limited solubility in non-polar organic solvents. By adding a non-polar "anti-solvent" to a solution containing CPC, its solubility can be drastically reduced, causing it to precipitate out of the solution. A Chinese patent for the related compound cetylpyridinium chloride describes a purification method involving crystallization from a mixture of a polar solvent (like water or ethanol) and a less polar solvent (like acetone)[1].

Detailed Protocol:

  • Solvent Selection: Dissolve the crude reaction mixture in a minimal amount of a polar solvent in which your desired compound is also soluble (e.g., ethanol, methanol).

  • Addition of Anti-Solvent: Slowly add a non-polar anti-solvent (e.g., acetone, diethyl ether, or hexanes) to the solution while stirring. You should observe the formation of a precipitate.

  • Cooling: Cool the mixture in an ice bath to further decrease the solubility of the CPC and maximize precipitation.

  • Isolation: Isolate the precipitate (CPC) by vacuum filtration. The purified desired compound should remain in the filtrate.

  • Washing: Wash the isolated precipitate with a small amount of the cold anti-solvent to remove any remaining dissolved desired compound.

  • Concentration: Concentrate the filtrate under reduced pressure to recover your purified product.

Troubleshooting:

  • My desired compound co-precipitates with the CPC:

    • Reason: The chosen anti-solvent may also be a poor solvent for your desired compound.

    • Solution: Try a different anti-solvent. A solvent screen with small aliquots of your crude mixture can help identify the optimal solvent/anti-solvent pair.

  • No precipitate forms:

    • Reason: The concentration of CPC may be too low, or the chosen anti-solvent is not sufficiently non-polar.

    • Solution: Try to concentrate the initial solution further or use a more non-polar anti-solvent like hexanes.

Data Presentation: Solvent Properties for Precipitation

Solvent (Polar)Anti-Solvent (Non-Polar)Expected CPC Solubility
EthanolAcetoneLow
MethanolDiethyl EtherVery Low
WaterAcetoneLow

Visualization: Precipitation Workflow

A Crude Reaction Mixture B Dissolve in Minimal Polar Solvent (e.g., Ethanol) A->B C Slowly Add Anti-Solvent (e.g., Acetone) with Stirring B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Precipitate (CPC) E->F Solid G Filtrate (Desired Compound) E->G Liquid H Concentrate Filtrate G->H I Purified Desired Compound H->I

Caption: Workflow for the removal of CPC by precipitation.

Method 2: Liquid-Liquid Extraction

Principle: This method relies on the differential partitioning of the CPC and the desired compound between two immiscible liquid phases. Due to its ionic nature, CPC is highly soluble in water, while many organic compounds are more soluble in non-polar organic solvents. A simple aqueous wash of an organic solution of the crude reaction mixture can effectively remove the CPC.

Detailed Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of deionized water.

  • Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the CPC.

  • Repeat: Repeat the aqueous wash 2-3 times to ensure complete removal of the CPC.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting:

  • An emulsion forms between the layers:

    • Reason: CPC is a surfactant and can stabilize emulsions.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • My desired compound is also water-soluble:

    • Reason: If your compound has significant water solubility, you will lose product during the aqueous washes.

    • Solution: This method may not be suitable. Consider precipitation or ion exchange chromatography instead.

Visualization: Liquid-Liquid Extraction Workflow

A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Transfer to Separatory Funnel B->C D Add Deionized Water and Shake C->D E Separate Layers D->E F Aqueous Layer (CPC) E->F Aqueous Phase G Organic Layer (Desired Compound) E->G Organic Phase H Dry and Concentrate Organic Layer G->H I Purified Desired Compound H->I

Caption: Workflow for the removal of CPC by liquid-liquid extraction.

Method 3: Ion Exchange Chromatography

Principle: Ion exchange chromatography separates molecules based on their charge. Since this compound is a cationic (positively charged) species, it will bind to a cation exchange resin. The neutral or anionic desired compound will pass through the column and can be collected. The bound CPC can then be eluted from the resin if recovery is needed. Cation exchange resins are widely used for the removal of dissolved ions from aqueous solutions[2][3][4][5][6].

Detailed Protocol:

  • Resin Selection and Preparation: Choose a strong cation exchange resin (e.g., Dowex® 50WX series). Prepare the resin according to the manufacturer's instructions, which typically involves washing with water and converting it to the desired ionic form (e.g., H+ or Na+ form).

  • Column Packing: Pack a chromatography column with the prepared resin.

  • Sample Loading: Dissolve the crude reaction mixture in a suitable solvent (preferably the mobile phase) and load it onto the column.

  • Elution of Desired Compound: Elute the desired compound from the column using a suitable mobile phase. The CPC will remain bound to the resin.

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or LC-MS) to identify the fractions containing the purified product.

  • Resin Regeneration (Optional): If you wish to recover the CPC or reuse the resin, you can elute the CPC by washing the column with a high salt concentration solution (e.g., 1-2 M NaCl) or a dilute acid.

Troubleshooting:

  • My desired compound also binds to the resin:

    • Reason: Your compound may also be cationic or have a strong affinity for the resin.

    • Solution: This method may not be suitable. Alternatively, you could try to modify the pH of the mobile phase to suppress the charge on your compound if it has a suitable pKa.

  • Poor separation or tailing of the desired compound:

    • Reason: The choice of mobile phase may not be optimal, or the column may be overloaded.

    • Solution: Optimize the mobile phase composition. Ensure that you are not loading too much crude material onto the column.

Visualization: Ion Exchange Chromatography Workflow

A Crude Reaction Mixture B Dissolve in Mobile Phase A->B C Load onto Cation Exchange Column B->C D Elute with Mobile Phase C->D E CPC Binds to Resin D->E F Collect Fractions of Desired Compound D->F G Analyze Fractions (TLC, LC-MS) F->G H Combine Pure Fractions and Concentrate G->H I Purified Desired Compound H->I

Caption: Workflow for the removal of CPC by ion exchange chromatography.

References

Technical Support Center: Factors Affecting the Critical Micelle Concentration (CMC) of Pyridinium Surfactants

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyridinium surfactants. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile molecules. Understanding and controlling the Critical Micelle Concentration (CMC) is paramount for successful experimental outcomes. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols for accurate CMC determination.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts related to pyridinium surfactants and their aggregation behavior.

Q1: What is a pyridinium surfactant?

A pyridinium surfactant is a type of cationic surfactant characterized by a positively charged pyridinium ring as its hydrophilic head group. Attached to this ring is a long hydrocarbon chain, which serves as the hydrophobic tail. The positive charge is balanced by a counter-ion, typically a halide like bromide (Br⁻) or chloride (Cl⁻).[1] These amphiphilic molecules possess the ability to reduce surface tension and form aggregates in solution.

cluster_surfactant N-Alkylpyridinium Bromide Structure Head Hydrophilic Head (Pyridinium Ring) Tail Hydrophobic Tail (Alkyl Chain: CnH2n+1) CounterIon Counter-ion (e.g., Br⁻) Head->CounterIon Ionic Bond

Caption: General structure of an N-Alkylpyridinium surfactant.

Q2: What is the Critical Micelle Concentration (CMC)?

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant in a solution at which molecules begin to self-assemble into organized aggregates called micelles.[2] Below the CMC, surfactant molecules exist predominantly as individual monomers. As the concentration increases to the CMC, the interface (e.g., air-water) becomes saturated with monomers, and any further addition of surfactant leads to the spontaneous formation of micelles in the bulk solution.[3] This phenomenon causes abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and light scattering, which are used to determine the CMC.[4][5]

Q3: Why is determining the CMC of pyridinium surfactants crucial for my research?

The CMC is a fundamental parameter that dictates the behavior and efficacy of surfactants in any application.[6][7]

  • Drug Delivery: In pharmaceutical sciences, micelles are used to solubilize poorly water-soluble drugs, enhancing their bioavailability. Knowing the CMC is essential to ensure that the surfactant concentration is sufficient to form these drug-carrying nanostructures.[8]

  • Biocidal Activity: The antimicrobial properties of some cationic surfactants are linked to their concentration and aggregation state. Operating above or below the CMC can dramatically alter their interaction with bacterial membranes.

  • Industrial Applications: In fields like enhanced oil recovery or as dispersants, the efficiency of pyridinium surfactants is maximized when micelles are present.[9] Formulating above the CMC is critical for performance and cost-effectiveness.[10]

  • Fundamental Research: The CMC provides thermodynamic insights into the stability of micelles and the intermolecular forces governing self-assembly.[11]

Part 2: Troubleshooting Guide - Experimental Observations & Solutions

This section is formatted to address specific experimental issues you might encounter.

Q: My measured CMC value is significantly different from literature values. What are the likely causes?

A: A deviation from expected CMC values can almost always be traced back to the surfactant's molecular structure or the composition of your aqueous solution. Here is a systematic checklist of factors to investigate.

1. Surfactant Structure & Purity

  • Alkyl Chain Length: The CMC is highly sensitive to the length of the hydrophobic tail. A longer alkyl chain increases the molecule's hydrophobicity, making it less favorable for the tail to be in contact with water. This drives micellization to occur at a lower concentration.[12][13][14] As a rule of thumb, the CMC decreases by approximately an order of magnitude for every two methylene (-CH2-) groups added to the chain.

    • Causality: The primary driving force for micellization is the hydrophobic effect—the system's tendency to minimize the unfavorable interaction between the hydrophobic tails and water molecules. A longer, more hydrophobic tail creates a stronger driving force, thus lowering the energy barrier and the concentration required for aggregation.[1]

  • Unsaturation in the Alkyl Chain: The presence of double or triple bonds in the alkyl tail generally increases the CMC compared to the saturated equivalent.[15][16]

    • Causality: The rigid geometry of double (especially cis) or triple bonds creates kinks in the chain. This hinders the efficient, compact packing of the tails within the micellar core, making micelle formation less energetically favorable and thus requiring a higher surfactant concentration.[16]

  • Head Group & Spacer Modifications: For gemini (dicationic) pyridinium surfactants, the nature of the spacer connecting the two head groups significantly impacts the CMC. Hydrophilic spacers tend to result in more efficient micelle formation and lower CMC values compared to hydrophobic spacers.[9]

2. Solution Environment

  • Nature of the Counter-ion: The CMC of a pyridinium surfactant is strongly influenced by its associated counter-ion (e.g., Cl⁻, Br⁻, I⁻). The CMC generally decreases as the counter-ion becomes larger, more polarizable, and less hydrated.[14][17] For halides, the effectiveness in lowering the CMC follows the order: I⁻ > Br⁻ > Cl⁻.

    • Causality: The positively charged pyridinium head groups at the micelle surface repel each other, which opposes micellization. Counter-ions bind to the micellar surface, partially neutralizing this charge and reducing electrostatic repulsion. Less hydrated ions (like I⁻) can approach the head groups more closely and bind more strongly than more heavily hydrated ions (like Cl⁻), leading to more effective charge screening and a lower CMC.[14][18]

  • Effect of Temperature: The relationship between temperature and the CMC of ionic surfactants is not linear; it typically shows a "U-shaped" curve.[19][20] The CMC first decreases with increasing temperature to a minimum, and then increases as the temperature is raised further.[12][19][21]

    • Causality: This behavior results from two competing effects. Initially, as temperature rises, the hydration shell around the hydrophobic tail is disrupted, which strengthens the hydrophobic effect and favors micellization (lowering CMC).[18] However, at higher temperatures, the increased thermal motion and disruption of the structured water around the hydrophilic head group become dominant, which disfavors aggregation (increasing CMC).[18][22]

  • Addition of Electrolytes (Inorganic Salts): Adding a simple electrolyte, such as NaCl or NaBr, to a solution of pyridinium surfactants will cause a significant decrease in the CMC.[14][18][21][23]

    • Causality: This is another form of charge screening. The added salt increases the ionic strength of the solution. The electrolyte's counter-ions (e.g., Cl⁻ from NaCl) effectively shield the electrostatic repulsion between the positively charged pyridinium head groups on the micelle surface. This reduction in repulsion makes it easier for monomers to aggregate, thus lowering the CMC.[12][20]

  • Addition of Organic Molecules: The effect of organic additives is complex and depends on their structure.

    • Short-chain alcohols (e.g., ethanol): Often increase the CMC. Ethanol is a co-solvent that increases the solubility of the surfactant monomers in the bulk solution, weakening the hydrophobic effect that drives micellization.[12][21]

    • Longer-chain alcohols (e.g., n-butanol, n-pentanol): Tend to decrease the CMC. These molecules are less polar and can incorporate into the micelles, acting as "co-surfactants." Their presence can help stabilize the micelle structure, promoting formation at a lower concentration.[12][21][24][25]

Q: My CMC data plot lacks a sharp, clear breakpoint. How can I improve my measurement?

A: A broad or indistinct transition region can make it difficult to pinpoint the CMC. Consider these troubleshooting steps:

  • Refine Your Concentration Range: Ensure you have a sufficient number of data points both well below and well above the expected CMC. A logarithmic or semi-logarithmic concentration scale is often best for plotting.

  • Check Instrument Stability and Calibration: Ensure your conductometer, tensiometer, or spectrometer is properly calibrated and that the temperature of the sample is stable and controlled throughout the experiment. Temperature fluctuations are a common source of error.[26]

  • Optimize Probe Concentration (for Spectroscopic Methods): If using a fluorescent or UV-Vis probe like pyrene, its concentration must be very low to avoid self-aggregation or altering the micellization of the surfactant itself.

  • Consider an Alternative Method: Some surfactants yield a sharper breakpoint with one technique over another. If conductivity gives a poor result, try surface tension or a fluorescence probe method, as they measure different physical properties that change at the CMC.[27][28]

Part 3: Experimental Protocols for CMC Determination

Here are step-by-step guides for three common and reliable methods for determining the CMC of pyridinium surfactants.

Method 1: Conductivity Measurement

This method is highly effective for ionic surfactants like pyridinium salts. It relies on the principle that the mobility of surfactant monomers is different from that of the larger, charge-carrying micelles.[4][29]

Protocol:

  • Calibration: Calibrate the conductivity meter using standard KCl solutions of known conductivity.[26]

  • Stock Solution: Prepare a concentrated stock solution of the pyridinium surfactant in high-purity deionized water (e.g., 20-50 times the expected CMC).

  • Initial Measurement: Place a known volume of deionized water in a thermostated vessel (e.g., 25.0 ± 0.1 °C) and measure its initial conductivity.[30]

  • Titration: Add small, precise aliquots of the stock surfactant solution to the water. After each addition, stir gently to ensure homogeneity and allow the reading to stabilize before recording the conductivity and the new total concentration.

  • Data Collection: Continue the titration until the surfactant concentration is well above the expected CMC. You should observe a distinct change in the rate at which conductivity increases.

  • Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.[4]

Caption: Workflow for CMC determination by conductivity.

Method 2: Fluorescence Spectroscopy with Pyrene Probe

This is a highly sensitive method that leverages the change in the microenvironment of a fluorescent probe (pyrene) as it partitions from the polar aqueous phase into the nonpolar micellar core.[6][11]

Protocol:

  • Sample Preparation: Prepare a series of surfactant solutions in deionized water with concentrations spanning the expected CMC.

  • Probe Addition: To each solution, add a very small aliquot of a concentrated pyrene stock solution (typically in ethanol or methanol) to achieve a final pyrene concentration of approximately 1-2 µM. The final ethanol/methanol concentration should be negligible (<0.5%) to avoid affecting micellization.[31]

  • Equilibration: Allow the samples to equilibrate for a set period (e.g., 30-60 minutes) in the dark to allow for probe partitioning.

  • Fluorescence Measurement: Set the excitation wavelength to ~334-336 nm.[32] Record the emission spectrum from approximately 350 nm to 450 nm for each sample.

  • Analysis: Extract the fluorescence intensities of the first vibronic peak (I₁) at ~373 nm and the third vibronic peak (I₃) at ~384 nm. The intensity ratio I₁/I₃ is sensitive to the polarity of the probe's environment. Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. The plot will show a sigmoidal curve. The CMC is determined from the midpoint of this transition.[2][33]

Method 3: UV-Vis Spectrophotometry with Pyrene Probe

Similar to the fluorescence method, this technique uses a probe but measures changes in absorbance. It is often simpler if a fluorometer is unavailable.

Protocol:

  • Sample Preparation: Prepare a series of surfactant solutions and add the pyrene probe as described in the fluorescence protocol.

  • UV-Vis Measurement: Record the UV-Vis absorption spectrum for each sample over a range of ~200-400 nm.[31]

  • Analysis: Note the absorbance at a specific peak of pyrene (e.g., ~335 nm). Plot the absorbance at this wavelength versus the surfactant concentration. The plot will show a distinct change in slope. The CMC is the concentration at the intersection of the two linear portions of the graph.[31]

Part 4: Data Interpretation & Visualization

Visualizing the impact of different factors can aid in understanding their effects.

Data Tables

Table 1: Effect of Alkyl Chain Length on the CMC of n-Alkyl-3-methylpyridinium Bromide ([Cₙmpy][Br]) at 298.15 K

Surfactant Alkyl Chain Length (n) CMC (mmol/L)
[C₁₂mpy][Br] 12 15.6
[C₁₄mpy][Br] 14 4.1
[C₁₆mpy][Br] 16 1.1

Data synthesized from[12][21]. Note the significant decrease in CMC as the hydrophobic tail lengthens.

Table 2: Effect of Counter-ion on the CMC of 1-methyl-4-n-dodecylpyridinium Halides

Surfactant Counter-ion CMC (mmol/L)
Chloride (Cl⁻) 16.1
Bromide (Br⁻) 14.5
Iodide (I⁻) 12.1

Data synthesized from[17]. Note the decrease in CMC as the counter-ion becomes less hydrated (Cl⁻ > Br⁻ > I⁻).

Table 3: Effect of Added Electrolyte (NaBr) on the CMC of [C₁₂mpy][Br] at 298.15 K

NaBr Concentration (mmol/L) CMC (mmol/L)
0 15.6
10 11.5
50 6.3

Data synthesized from[12][21]. Note the sharp decrease in CMC with increasing salt concentration.

Conceptual Diagrams

Caption: Electrolytes reduce repulsion between head groups, lowering the CMC.

Part 5: References
  • Engberts, J., & van der Vegt, W. (n.d.). Effect of counterions on properties of micelles formed by alkylpyridinium surfactants. 1. Conductometry. University of Groningen. --INVALID-LINK--

  • Fu, D., Gao, X., Huang, B., Wang, J., Sun, Y., Zhang, W., Kan, K., Zhang, X., Xie, Y., & Sui, X. (2019). Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. RSC Advances, 9(52), 30485–30494. --INVALID-LINK--

  • Fu, D., Gao, X., Huang, B., Wang, J., Sun, Y., Zhang, W., Kan, K., Zhang, X., Xie, Y., & Sui, X. (2019). Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. RSC Advances. --INVALID-LINK--

  • Varade, D., Joshi, T., Aswal, V., Goyal, P., Hassan, P., & Bahadur, P. (2005). Effect of salt on the micelles of cetyl pyridinium chloride. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 259(1-3), 95–101. --INVALID-LINK--

  • Al-Lohedan, H. A., Al-Dughaither, A. S., Al-Omair, M. A., & El-Faham, A. (2025). Structural insights into pyridinium-based dicationic surfactants at harsh conditions: Influence of spacer groups on thermal stability and surface properties. Journal of Molecular Liquids, 396, 124016. --INVALID-LINK--

  • Hossain, A. A., et al. (2022). Influences of NaCl and Na2SO4 on the Micellization Behavior of the Mixture of Cetylpyridinium Chloride + Polyvinyl Pyrrolidone at Several Temperatures. Polymers, 14(19), 4057. --INVALID-LINK--

  • Bhat, P. A., Dar, A. A., & Rather, G. M. (2008). Co‐ and Counterion Effect on the Micellization Characteristics of Dodecylpyridinium Chloride. Journal of Dispersion Science and Technology, 29(4), 547–553. --INVALID-LINK--

  • Khan, S. A., et al. (2019). Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity. Proceeding of Pakistan Academy of Sciences: B. Life and Environmental Sciences, 56(3), 63-71. --INVALID-LINK--

  • van der Vegt, W., et al. (n.d.). Novel Pyridinium Surfactants with Unsaturated Alkyl Chains: Aggregation Behavior and Interactions with Methyl Orange in Aqueous Solution. University of Groningen Research Portal. --INVALID-LINK--

  • (n.d.). Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. --INVALID-LINK--

  • Pinedo-Estrada, M. A., et al. (2021). Effect of Alkyl-Chain-Length on the Electrochemical Behavior and Diffusion Coefficient of Imidazole- and Pyridine-Based Surfactants. International Journal of Electrochemical Science, 16, 210931. --INVALID-LINK--

  • Zana, R., et al. (n.d.). Effect of the Nature of the Counterion on the Properties of Anionic Surfactants. 1. Cmc. California State University, Northridge. --INVALID-LINK--

  • Senewiratne, M., & Mlsna, T. E. (2013). Influence of the surfactant alkyl chain length on the relationship of free energy per aggregated molecule of the surfactant (ΔG M ) and the free energy of surfactant complexation (ΔG C ) by β-CD at 25.0 °C. ResearchGate. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Methods to Determine Critical Micelle Concentration (CMC). --INVALID-LINK--

  • Fu, D., et al. (2019). Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. RSC Advances, 9(52), 30485-30494. --INVALID-LINK--

  • van der Vegt, W., et al. (n.d.). Novel Pyridinium Surfactants with Unsaturated Alkyl Chains: Aggregation Behavior and Interactions with Methyl Orange in Aqueous Solution. ResearchGate. --INVALID-LINK--

  • Lee, S. K. (2016). The Effect of Temperature on the Critical Micelle Concentration of Hexadecyl Pyridinium Bromide. ResearchGate. --INVALID-LINK--

  • Lee, S. K. (2016). The Effect of Temperature on the Critical Micelle Concentration of Cationic Surfactant for Chemical Dispersants. ResearchGate. --INVALID-LINK--

  • The Royal Society of Chemistry. (2011). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). --INVALID-LINK--

  • AAT Bioquest. (2024). What are the factors affecting critical micelle concentration (CMC)?--INVALID-LINK--

  • Asadollahzadeh, M., et al. (2010). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert. --INVALID-LINK--

  • (n.d.). Factors affecting critical micelle concentration and micellar size. Pharmaceutical Drugs and Dosage. --INVALID-LINK--

  • (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity. Scribd. --INVALID-LINK--

  • Rinaudo, C., et al. (2022). Synthesis, Physico-Chemical Characterization and Interaction with DNA of Long Alkyl Chain Gemini Pyridinium Surfactants. IRIS-AperTO. --INVALID-LINK--

  • Zana, R., et al. (1998). Effect of the Nature of the Counterion on the Properties of Anionic Surfactants. 1. Cmc, Ionization Degree at the Cmc and Aggregation Number of Micelles of Sodium, Cesium, Tetramethylammonium, Tetraethylammonium, Tetrapropylammonium, and Tetrabutylammonium Dodecyl Sulfates. The Journal of Physical Chemistry B, 102(50), 10451-10460. --INVALID-LINK--

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. --INVALID-LINK--

  • Li, N., et al. (2018). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Royal Society Open Science, 5(2), 171878. --INVALID-LINK--

  • Al-Adham, I. S. I., & Al-Haj, A. A. (2022). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. Biosciences Biotechnology Research Asia, 19(4). --INVALID-LINK--

  • Kumar, R., & Kumar, R. (2023). Method for Measurement of Critical Micelle Concentration. Just Agriculture, 3(7). --INVALID-LINK--

  • (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. --INVALID-LINK--

  • Alargova, R. G., et al. (2001). Effects of Organic Salt Additives on the Behavior of Dimeric (“Gemini”) Surfactants in Aqueous Solution. ResearchGate. --INVALID-LINK--

  • Baloch, M. K., & Bhanger, M. I. (2004). Effect of electrolyte concentration and temperature on CMC of surfactants. ResearchGate. --INVALID-LINK--

  • de la Ossa, E. M., et al. (1987). Effect of Temperature and Electrolytes on c.m.c. ResearchGate. --INVALID-LINK--

  • (n.d.). Method of Determination of CMC. Slideshare. --INVALID-LINK--

  • Al-Sabagh, A. M., & Taha, A. A. (2020). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. DOKUMEN.PUB. --INVALID-LINK--

  • Dweik, B., et al. (2018). Simple Experiment to Determine Surfactant Critical Micelle Concentrations Using Contact-Angle Measurements. Journal of Chemical Education, 95(10), 1842-1847. --INVALID-LINK--

  • Li, N., et al. (2020). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. Analytical Chemistry, 92(7), 5359-5365. --INVALID-LINK--

  • (n.d.). Factors Affecting Critical Micelle Concentration in Aqueous Media. Scribd. --INVALID-LINK--

  • BenchChem. (n.d.). effect of temperature and electrolytes on the CMC of ionic surfactants. --INVALID-LINK--

  • Alargova, R. G., et al. (2001). Effects of organic salt additives on the behavior of dimeric ("gemini") surfactants in aqueous solution. Langmuir, 17(19), 5797-5803. --INVALID-LINK--

  • Yu, D., et al. (2010). Effects of Inorganic and Organic Salts on Aggregation Behavior of Cationic Gemini Surfactants. The Journal of Physical Chemistry B, 114(49), 16279-16286. --INVALID-LINK--

  • Ghafourian, T., & Zolfaghari, M. (2010). QSPR study of the first and second critical micelle concentrations of cationic surfactants. ResearchGate. --INVALID-LINK--

  • Ghaffari, F., et al. (2016). Experimental Study of CMC Evaluation in Single and Mixed Surfactant Systems, Using the UV–Vis Spectroscopic Method. Journal of Surfactants and Detergents, 19(6), 1163-1172. --INVALID-LINK--

  • Singh, T., & Singh, O. (2014). A UV-Visible Study of Partitioning of Pyrene in an Anionic Surfactant Sodium Dodecyl Sulfate. ResearchGate. --INVALID-LINK--

  • Wang, J., et al. (2013). New method for the critical micelle concentration determination by synchronous fluorescence combined with uv-vis spectroscopy. The Analyst, 138(22), 6994-7000. --INVALID-LINK--

References

Best practices for storing and maintaining the purity of 4-Carbamoyl-1-hexadecylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center für 4-Carbamoyl-1-hexadecylpyridiniumchlorid, das speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.

Leitender Anwendungswissenschaftler

Willkommen im technischen Support-Center für 4-Carbamoyl-1-hexadecylpyridiniumchlorid. Dieses Handbuch soll Forschern die fundierten, praxiserprobten Erkenntnisse vermitteln, die für die Gewährleistung der Integrität und Reinheit dieser Verbindung in Ihren Experimenten unerlässlich sind. Als kationisches Tensid mit vielfältigen Anwendungen, von antimikrobiellen Formulierungen bis hin zu fortgeschrittenen Arzneimittelabgabesystemen, ist die Aufrechterhaltung seiner Stabilität von größter Bedeutung für reproduzierbare und zuverlässige Ergebnisse.

Dieser Leitfaden ist in wichtige Abschnitte unterteilt, die sich mit den häufigsten Herausforderungen befassen, von der Lagerung und Handhabung bis hin zur Fehlerbehebung bei der Reinheit.

Teil 1: FAQs zur optimalen Lagerung und Handhabung

Die richtige Lagerung ist die erste Verteidigungslinie gegen den Abbau von Reagenzien. Die folgenden FAQs befassen sich mit den entscheidenden Umweltfaktoren, die die Stabilität von 4-Carbamoyl-1-hexadecylpyridiniumchlorid beeinflussen.

F1: Was sind die optimalen Langzeitlagerungsbedingungen für festes 4-Carbamoyl-1-hexadecylpyridiniumchlorid?

Die Aufrechterhaltung der Reinheit des festen Materials ist entscheidend. Basierend auf Stabilitätsdaten für eng verwandte langkettige quartäre Ammoniumverbindungen empfehlen wir die folgenden Bedingungen, um die Zersetzung zu minimieren.[1]

ParameterEmpfehlungBegründung
Temperatur -20°CNiedrige Temperaturen verlangsamen die Kinetik potenzieller Zersetzungsreaktionen erheblich und gewährleisten eine Stabilität von über 4 Jahren.[1]
Atmosphäre In einem dicht verschlossenen Behälter unter Inertgas (Argon oder Stickstoff) aufbewahren.Die Verbindung ist hygroskopisch; Feuchtigkeit kann die Hydrolyse der Carbamoylgruppe einleiten. Ein inerter Überzug verhindert den Kontakt mit Luftfeuchtigkeit.
Licht In einem lichtundurchlässigen (bernsteinfarbenen) Fläschchen aufbewahren oder den Behälter in Folie einwickeln.Pyridiniumsalze können lichtempfindlich sein.[2] Der Schutz vor Licht verhindert eine mögliche Photodegradation.
Behälter Glasfläschchen mit einem mit PTFE ausgekleideten Verschluss.Verhindert das Auslaugen von Verunreinigungen aus Kunststoff und gewährleistet eine dichte Abdichtung gegen Feuchtigkeit und Luft.
F2: Wie sollte ich Lösungen dieser Verbindung vorbereiten und lagern?

Die Stabilität in Lösung ist eine ganz andere Herausforderung als im festen Zustand. Wässrige Lösungen sind besonders anfällig für den Abbau.

  • Lösungsmittelwahl: 4-Carbamoyl-1-hexadecylpyridiniumchlorid ist in organischen Lösungsmitteln wie Ethanol, DMSO und DMF löslich.[1] Es ist in wässrigen Puffern nur schwer löslich.[1]

  • Vorbereitung wässriger Lösungen: Um die Löslichkeit in wässrigen Medien zu maximieren, lösen Sie die Verbindung zunächst in Ethanol in einer konzentrierten Stammlösung auf und verdünnen Sie sie dann mit dem wässrigen Puffer Ihrer Wahl auf die endgültige Arbeitskonzentration.[1]

  • Stabilität der Lösung: Lagern Sie wässrige Lösungen nicht länger als einen Tag. [1] Die Carbamoylgruppe ist anfällig für pH- und temperatursensitive Hydrolyse in wässrigen Medien, was zu einer schnellen Zersetzung führt.[3] Bereiten Sie Lösungen immer frisch für den sofortigen Gebrauch vor.

F3: Was sind die wichtigsten Sicherheitsvorkehrungen beim Umgang mit diesem Pulver?

4-Carbamoyl-1-hexadecylpyridiniumchlorid ist eine potente Verbindung, die eine sorgfältige Handhabung erfordert. Gemäß den Sicherheitsdatenblättern ist die Verbindung bei Verschlucken giftig und beim Einatmen des Staubes tödlich.[4] Sie verursacht auch schwere Haut- und Augenreizungen.[4][5]

  • Technische Kontrollen: Arbeiten Sie immer in einem gut belüfteten Bereich, vorzugsweise unter einem Abzug, um die Exposition gegenüber Staub zu minimieren.[5]

  • Persönliche Schutzausrüstung (PSA):

    • Augenschutz: Tragen Sie eine chemische Schutzbrille oder einen Gesichtsschutz.[5]

    • Handschutz: Tragen Sie Nitril- oder andere chemikalienbeständige Handschuhe.

    • Atemschutz: Wenn Staub entsteht, ist ein zugelassenes Atemschutzgerät erforderlich.[5]

    • Schutzkleidung: Tragen Sie einen Laborkittel, um Hautkontakt zu vermeiden.[5]

  • Handhabungspraktiken: Vermeiden Sie die Bildung von Staub.[5][6] Waschen Sie sich nach der Handhabung gründlich die Hände.[4]

Teil 2: Leitfaden zur Fehlerbehebung

Wenn Experimente unerwartete Ergebnisse liefern, ist die Reinheit des Reagenzes oft der Hauptverdächtige. Dieser Leitfaden hilft bei der Diagnose und Lösung häufiger Probleme.

Beobachtetes ProblemWahrscheinliche Ursache(n)Empfohlene Lösung(en)
Inkonsistente oder nicht reproduzierbare experimentelle Ergebnisse. Abbau der Verbindung aufgrund unsachgemäßer Lagerung oder Alterung des Materials.1. Überprüfen Sie die Reinheit des Materials mit der HPLC-Methode, die in Teil 4 beschrieben ist.2. Wenn die Reinheit unter 95 % liegt, entsorgen Sie die Charge und verwenden Sie eine neue, verifizierte Charge.3. Überprüfen Sie die Lagerbedingungen (Temperatur, Feuchtigkeit, Lichtexposition).
Pulver erscheint verklumpt, verfärbt oder hat einen ungewöhnlichen Geruch. 1. Aufnahme von Feuchtigkeit.2. Chemischer Abbau.3. Kontamination.Entsorgen Sie die Verbindung sofort gemäß den institutionellen Richtlinien. Versuchen Sie nicht, sie zu verwenden, da die Ergebnisse unzuverlässig wären und unvorhersehbare Nebenreaktionen auftreten könnten.
Die Verbindung löst sich nicht vollständig in einem validierten organischen Lösungsmittel. 1. Die Konzentration der Lösung übersteigt die Löslichkeitsgrenze.2. Die Temperatur des Lösungsmittels ist zu niedrig.3. Das Material ist abgebaut und hat sich in eine weniger lösliche Spezies umgewandelt.1. Versuchen Sie, die Lösung vorsichtig zu erwärmen oder zu beschallen.2. Stellen Sie die Lösung mit einer geringeren Konzentration her.3. Wenn die Löslichkeit weiterhin ein Problem darstellt, überprüfen Sie die Reinheit des Materials.
Zusätzliche Peaks erscheinen in HPLC- oder LC-MS-Analysen. Abbau der Verbindung, höchstwahrscheinlich durch Hydrolyse der Carbamoylgruppe.1. Dies ist ein starker Hinweis auf einen Abbau. Bereiten Sie alle Lösungen immer frisch vor.2. Überprüfen Sie den pH-Wert Ihrer Lösung; extreme pH-Werte beschleunigen die Hydrolyse.[3]3. Führen Sie Experimente bei niedrigeren Temperaturen durch, wenn möglich.
Workflow zur Fehlerbehebung bei der Reinheit

Der folgende Workflow bietet einen logischen Weg zur Diagnose von Problemen im Zusammenhang mit der Reinheit der Verbindung.

G Workflow zur Fehlerbehebung bei der Reinheit Start Unerwartetes experimentelles Ergebnis CheckPurity Reinheit des festen Materias mit HPLC prüfen (Protokoll in Teil 4) Start->CheckPurity PurityOK Reinheit >95%? CheckPurity->PurityOK PurityBad Reinheit <95% CheckPurity->PurityBad CheckSolution Wurde die Lösung frisch zubereitet? PurityOK->CheckSolution Discard Material verwerfen. Neue Charge verwenden. PurityBad->Discard InvestigateExp Andere experimentelle Parameter untersuchen (z. B. Puffer, Reagenzien) FreshPrep Ja CheckSolution->FreshPrep Ja OldPrep Nein CheckSolution->OldPrep Nein FreshPrep->InvestigateExp RemakeSolution Lösung frisch zubereiten und Experiment wiederholen OldPrep->RemakeSolution

Abbildung 1: Ein schrittweiser Prozess zur Diagnose, ob unerwartete Ergebnisse auf den Abbau der Verbindung zurückzuführen sind.

Teil 3: FAQs zur Stabilität und Reinheitsanalyse

F1: Was sind die wahrscheinlichen Abbauwege für diese Verbindung in Lösung?

Der primäre nicht-biotische Abbauweg für diese Verbindung in wässrigen Medien ist die Hydrolyse der 4-Carbamoyl-Gruppe .[3] Diese Reaktion, die durch saure oder basische Bedingungen katalysiert werden kann, wandelt die Amidfunktion in eine Carbonsäure um. Dies verändert die Polarität, die Ladungsverteilung und die biologische Aktivität des Moleküls erheblich und macht es für die meisten Anwendungen unbrauchbar.

G Primärer Hydrolyse-Abbauweg Parent 4-Carbamoyl-1-hexadecylpyridinium (Aktive Verbindung) Degradant 4-Carboxy-1-hexadecylpyridinium (Abbauprodukt) Parent->Degradant + H2O (katalysiert durch H+ oder OH-)

Abbildung 2: Die Hydrolyse der Carbamoylgruppe ist der primäre Mechanismus des Abbaus in Lösung.

F2: Wie kann ich die Reinheit meiner Probe quantitativ überprüfen?

Die Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) mit UV-Detektion ist die Methode der Wahl zur Bestimmung der Reinheit.[7][8] Sie kann die Ausgangsverbindung von ihren polaren Abbauprodukten und anderen Verunreinigungen trennen. Ein detailliertes Starterprotokoll finden Sie in Teil 4. Andere Techniken wie die Kernspinresonanz (NMR)-Spektroskopie können ebenfalls zur Bestätigung der strukturellen Identität und zur Schätzung der Reinheit verwendet werden.[8]

F3: Gibt es bekannte Inkompatibilitäten, die ich bei meinen Formulierungen beachten sollte?

Ja. Als quartäre Ammoniumverbindung ist sie mit bestimmten Klassen von Chemikalien inkompatibel. Vermeiden Sie den Kontakt mit:

  • Starke Oxidationsmittel: Können zu einer unkontrollierten Zersetzung führen.[5]

  • Starke Säuren, Säureanhydride und Säurechloride: Können mit der Pyridinium- oder Carbamoylgruppe reagieren.[5]

  • Anionische Tenside: Als kationisches Tensid wird es mit anionischen Gegenstücken ausfallen oder Komplexe bilden, wodurch beide neutralisiert werden.

Teil 4: Experimentelles Protokoll

Protokoll 1: Reinheitsbewertung durch RP-HPLC

Dieses Protokoll bietet eine robuste Methode zur Quantifizierung der Reinheit von 4-Carbamoyl-1-hexadecylpyridiniumchlorid und zur Identifizierung potenzieller Abbauprodukte.

1. Vorbereitung von Reagenzien und Proben: a. Mobile Phase A: 0,1 % Trifluoressigsäure (TFA) in Wasser in HPLC-Qualität. b. Mobile Phase B: 0,1 % TFA in Acetonitril in HPLC-Qualität. c. Probenlösungsmittel (Diluent): 50:50 (v/v) Mischung aus Acetonitril und Wasser. d. Probenvorbereitung: Wiegen Sie ca. 5 mg der Verbindung genau ab und lösen Sie sie in 10 ml des Probenlösungsmittels, um eine Konzentration von ~0,5 mg/ml zu erhalten. Bei Bedarf beschallen, um die Auflösung zu unterstützen.

2. HPLC-Bedingungen:

  • Säule: C18, 4,6 x 150 mm, 5 µm Partikelgröße (oder Äquivalent).

  • Flussrate: 1,0 ml/min.

  • Detektionswellenlänge: 260 nm (basierend auf der UV-Absorption des Pyridinrings).[1]

  • Injektionsvolumen: 10 µl.

  • Säulentemperatur: 30°C.

  • Gradientenelution:

Zeit (Minuten)% Mobile Phase A% Mobile Phase B
0,0955
20,0595
25,0595
25,1955
30,0955

3. System-Eignungstest: a. Führen Sie vor der Probenanalyse fünf Replikatinjektionen Ihrer Probenvorbereitung durch. b. Die relative Standardabweichung (RSD) der Peakfläche für den Hauptpeak sollte ≤ 2,0 % betragen. c. Der Tailing-Faktor für den Hauptpeak sollte zwischen 0,8 und 1,5 liegen.

4. Datenanalyse: a. Integrieren Sie alle Peaks im Chromatogramm. b. Berechnen Sie die prozentuale Reinheit, indem Sie die Peakfläche des Hauptpeaks durch die Summe der Flächen aller Peaks dividieren und das Ergebnis mit 100 multiplizieren (Flächenprozentmethode). c. Interpretation: Ein reines Material sollte einen einzelnen Hauptpeak aufweisen. Früher eluierende Peaks deuten oft auf polarere Verunreinigungen oder Abbauprodukte hin (z. B. das hydrolysierte Carbonsäure-Analogon).

Referenzen

  • Analytical Methods for Cationic Surfactants Sorbed by Fabrics. Korea Science. Verfügbar unter: --INVALID-LINK--

  • SAFETY DATA SHEET. TCI Chemicals. Verfügbar unter: --INVALID-LINK--

  • SAFETY DATA SHEET. Sigma-Aldrich. Verfügbar unter: --INVALID-LINK--

  • recrystallisation of pyridinium tribromide. Sciencemadness.org. Verfügbar unter: --INVALID-LINK--

  • APPLICATION AND DETERMINATION OF SURFACE-ACTIVE AGENTS PARTI: CATIONIC SURFACTANTS. Virginia Water Resources Research Center. Verfügbar unter: --INVALID-LINK--

  • Titrimetric methods for determining cationic surfactants. Science and Pharmacy. Verfügbar unter: --INVALID-LINK--

  • SAFETY DATA SHEET. Fisher Scientific. Verfügbar unter: --INVALID-LINK--

  • Stability of quaternary ammonium compounds (QACs) at various temperatures over time. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Surfactant Analysis. Intertek. Verfügbar unter: --INVALID-LINK--

  • Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. ACS Publications. Verfügbar unter: --INVALID-LINK--

  • SAFETY DATA SHEET. Amazon S3. Verfügbar unter: --INVALID-LINK--

  • Abiotic transformations and decomposition kinetics of 4-carbamoyl-2'-[(hydroxyimino)methyl]-1,1'-(oxydimethylene)-bis(pyridin ium chloride) in aqueous phosphate buffers. PubMed. Verfügbar unter: --INVALID-LINK--

  • 4-Carbamoyl-1-hexadecylpyridinium Chloride. MySkinRecipes. Verfügbar unter: --INVALID-LINK--

  • Cetylpyridinium (chloride) - PRODUCT INFORMATION. Cayman Chemical. Verfügbar unter: --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-Carbamoyl-1-hexadecylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Carbamoyl-1-hexadecylpyridinium Chloride. As a quaternary ammonium compound with surfactant and antimicrobial properties, its accurate measurement is critical in various formulations.[1][2][3]

This document moves beyond a simple checklist of validation parameters. It delves into the rationale behind experimental design, offering a comparative perspective on methodological choices and grounding every step in the authoritative guidelines of the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[4][5][6][7][8]

Foundational Principles: Method Development and System Suitability

Before embarking on method validation, a robust HPLC method must be developed. For this compound (C₂₂H₃₉ClN₂O, MW: 383.01 g/mol ), a reverse-phase HPLC method is a logical starting point, given its amphiphilic nature.[9][10] The long hexadecyl chain provides significant hydrophobicity, while the pyridinium head group imparts polarity and a permanent positive charge.

Comparative Selection of Chromatographic Conditions

The choice of column and mobile phase is critical for achieving optimal separation and peak shape. For quaternary ammonium compounds, several approaches can be considered:

  • Conventional C18 Columns: While widely used, traditional silica-based C18 columns can exhibit peak tailing with cationic compounds due to interactions with residual acidic silanols on the silica surface. This can be mitigated by using end-capped columns or by adding a competing amine, like triethylamine, to the mobile phase.

  • Polymer-Based or Hybrid Columns: These columns offer a more inert surface, reducing undesirable secondary interactions and often leading to improved peak symmetry for basic and cationic compounds.

  • Zwitterionic or HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative, particularly for polar compounds. Zwitterionic stationary phases can provide unique selectivity for cationic analytes.[11]

For this guide, we will propose a method utilizing a modern, end-capped C18 column, which represents a common and accessible starting point in many laboratories.

Proposed HPLC Method:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA widely available stationary phase providing good hydrophobic retention for the hexadecyl chain.
Mobile Phase Acetonitrile:0.05M Potassium Dihydrogen Phosphate (KH₂PO₄) with 0.1% Triethylamine, pH 3.0 (60:40 v/v)The phosphate buffer provides pH control and ionic strength, while acetonitrile acts as the organic modifier. Triethylamine is added to mask silanol groups and improve peak shape. A low pH ensures the analyte is in its cationic form.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 230 nmThe pyridinium ring of the analyte is expected to have a UV absorbance maximum in this region, offering good sensitivity.[12]
Injection Volume 20 µLA typical injection volume for standard HPLC systems.
Column Temp. 40°CElevated temperature can improve peak efficiency and reduce viscosity, leading to lower backpressure.[13]
System Suitability: The Daily Check for Method Performance

Before any validation run or sample analysis, system suitability testing (SST) must be performed to ensure the chromatographic system is performing adequately.[14][15] This is a non-negotiable part of good laboratory practice.

System Suitability Parameters (based on USP <621>): [16][17]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value greater than 2 indicates significant tailing.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injector and the stability of the system.

The Core of Validation: A Parameter-by-Parameter Guide

Method validation objectively demonstrates that an analytical method is fit for its intended purpose.[7][18] The following sections detail the experimental protocols for validating the proposed HPLC method for this compound, in accordance with ICH Q2(R2) guidelines.[4][19]

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Protocol Validation Protocol Definition AcceptanceCriteria Define Acceptance Criteria Protocol->AcceptanceCriteria Specificity Specificity Protocol->Specificity Execute Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Caption: A workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[20]

Experimental Protocol:

  • Prepare a Placebo Solution: Prepare a solution containing all the excipients of the final product formulation without the active pharmaceutical ingredient (API), this compound.

  • Prepare a Standard Solution: Prepare a solution of the API at the target concentration.

  • Prepare a Spiked Sample Solution: Spike the placebo solution with the API to the target concentration.

  • Inject and Analyze: Inject all three solutions into the HPLC system.

  • Evaluation:

    • The chromatogram of the placebo solution should show no interfering peaks at the retention time of the API.

    • The peak for the API in the spiked sample should be pure and its retention time should match that of the standard solution. Peak purity can be assessed using a photodiode array (PDA) detector.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]

Experimental Protocol:

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound.

  • Prepare Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. For an assay method, the range is typically 80% to 120% of the target concentration.[21]

  • Injection and Data Collection: Inject each standard in triplicate.

  • Data Analysis:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the regression line.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90912000
1001005000
1101108000
1201211000
Regression Output Value
Slope 10025
Y-Intercept 520
0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[6][20]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples by spiking a placebo matrix with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze these nine samples using the HPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100%

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The RSD of the recovery at each level should be ≤ 2.0%.

Table 2: Example Accuracy (Recovery) Data

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
80%80.080.2100.3
80%80.079.899.8
Mean / RSD 99.8% / 0.45%
100%100.0100.5100.5
100%100.099.799.7
100%100.0101.0101.0
Mean / RSD 100.4% / 0.66%
120%120.0119.599.6
120%120.0121.1100.9
120%120.0120.3100.3
Mean / RSD 100.3% / 0.65%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[22]

Precision_Levels cluster_repeatability Same Day, Same Analyst, Same Equipment cluster_intermediate Different Days, Analysts, or Equipment Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Short Term Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Within Lab

Caption: Levels of precision in method validation.

Experimental Protocol (Repeatability - Intra-assay precision):

  • Prepare six identical samples of the product at 100% of the target concentration.

  • Analyze these six samples on the same day, by the same analyst, using the same instrument.

  • Calculate the mean, standard deviation, and RSD of the results.

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Compare the results from both studies.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Table 3: Example Precision Data

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Sample 1 100.2%99.8%
Sample 2 99.5%100.5%
Sample 3 101.0%101.2%
Sample 4 99.8%99.5%
Sample 5 100.5%100.8%
Sample 6 100.8%100.1%
Mean 100.3%100.3%
Std. Dev. 0.580.63
RSD 0.58% 0.63%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N) Ratio: Inject a series of dilute solutions of the API. Measure the S/N ratio for the analyte peak in each chromatogram. The noise should be measured over a portion of the chromatogram adjacent to the peak of interest.[17]

  • Calculate LOD and LOQ:

    • LOD is typically determined at a S/N ratio of 3:1.

    • LOQ is typically determined at a S/N ratio of 10:1.

Acceptance Criteria:

  • The LOQ must be demonstrated to be precise and accurate (e.g., by analyzing 6 replicates at the LOQ concentration).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, peak area).

Parameters to Vary:

  • Flow Rate (e.g., ± 0.1 mL/min)

  • Mobile Phase Composition (e.g., ± 2% organic component)

  • Column Temperature (e.g., ± 5°C)

  • Mobile Phase pH (e.g., ± 0.2 units)

Acceptance Criteria:

  • The system suitability parameters should still meet their acceptance criteria under all varied conditions.

  • The results of the assay should not be significantly affected.

Conclusion and Final Validation Report

Upon successful completion of all validation experiments and adherence to the pre-defined acceptance criteria, a final validation report should be compiled.[18] This report serves as the official record that the HPLC method for this compound is scientifically sound, reliable, and fit for its intended purpose in a quality control environment. The method, as proposed and validated, provides a robust framework for the accurate quantification of this compound, ensuring product quality and consistency.

References

A Comparative Analysis of the Antimicrobial Efficacy of 4-Carbamoyl-1-hexadecylpyridinium Chloride and Cetylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial efficacy of two quaternary ammonium compounds: 4-Carbamoyl-1-hexadecylpyridinium Chloride and the well-established antiseptic, Cetylpyridinium Chloride (CPC). As the demand for novel antimicrobial agents continues to grow, a thorough understanding of the structure-activity relationships within this class of compounds is paramount for the development of more effective and targeted therapies.

Introduction to the Compounds

Cetylpyridinium Chloride (CPC) is a cationic quaternary ammonium compound that has been in use for decades as a broad-spectrum antimicrobial agent.[1] It is a key active ingredient in many over-the-counter products, particularly in oral healthcare, such as mouthwashes, toothpastes, and lozenges, where it is effective in reducing dental plaque and gingivitis.[1] Its molecular structure consists of a pyridinium ring with a 16-carbon alkyl chain (hexadecyl group) attached to the nitrogen atom.

This compound is a derivative of CPC, distinguished by the presence of a carbamoyl (-CONH2) group at the 4-position of the pyridinium ring. While structurally similar to CPC, this substitution has the potential to alter the compound's physicochemical properties, such as its hydrophilicity, charge distribution, and interaction with microbial cell membranes, thereby influencing its antimicrobial efficacy. At present, publicly available data on the antimicrobial activity of this compound is limited, necessitating a comparative analysis based on established principles of medicinal chemistry and the known properties of CPC.

Mechanism of Action: A Shared Foundation

The primary mechanism of action for quaternary ammonium compounds, including CPC, involves the disruption of microbial cell membranes.[1] The positively charged pyridinium headgroup is electrostatically attracted to the negatively charged components of bacterial cell walls and membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Following this initial binding, the long, lipophilic hexadecyl tail inserts into and disrupts the lipid bilayer of the cell membrane. This leads to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components like potassium ions, nucleotides, and metabolites, ultimately resulting in cell death.

It is highly probable that this compound shares this fundamental mechanism of action due to its structural similarity to CPC, possessing the same cationic headgroup and lipophilic tail. The key difference lies in how the 4-carbamoyl substituent may modulate the efficiency of this process.

Experimental Determination of Antimicrobial Efficacy

To quantitatively compare the antimicrobial efficacy of these two compounds, standardized in vitro methods are employed to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. The broth microdilution method is a commonly used technique.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and Cetylpyridinium Chloride are prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the microorganism.

Diagram of the MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare stock solutions of This compound and Cetylpyridinium Chloride C Perform serial dilutions of antimicrobials in a 96-well plate A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually assess for turbidity to determine the MIC E->F

Caption: Workflow for MIC determination using broth microdilution.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC test.

Experimental Protocol: MBC Determination

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells that showed no visible growth (i.e., at and above the MIC).

  • Plating: The aliquots are plated onto a suitable solid agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for the growth of any surviving bacteria.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Diagram of the MBC Determination Workflow:

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_analysis Incubation & Analysis A Select wells with no visible growth (at and above MIC) B Aliquot from selected wells onto agar plates A->B C Incubate at 37°C for 24 hours B->C D Count colonies to determine the MBC (≥99.9% killing) C->D

References

A Head-to-Head Comparison: 4-Carbamoyl-1-hexadecylpyridinium Chloride Versus Established Cationic Surfactants for Gene Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Technical Guide to Cationic Surfactant Performance in Non-Viral Gene Delivery

In the landscape of non-viral gene delivery, the rational design of synthetic vectors is paramount for achieving high transfection efficiency with minimal cytotoxicity. Cationic surfactants, the workhorses of lipofection, are central to this endeavor. While established reagents like DOTMA, DC-Cholesterol, and the commercially formulated Lipofectamine® have dominated the field, the quest for superior alternatives continues. This guide provides a comprehensive comparison of a promising single-chain cationic surfactant, 4-Carbamoyl-1-hexadecylpyridinium Chloride (CPC), against these industry standards. We will delve into the mechanistic underpinnings of their function, present comparative experimental data, and provide detailed protocols to empower researchers in their selection and application of these critical reagents.

The Critical Role of Cationic Surfactants in Gene Delivery

Cationic surfactants are amphiphilic molecules characterized by a positively charged headgroup and a hydrophobic tail. This unique structure enables them to electrostatically interact with the negatively charged phosphate backbone of nucleic acids (DNA, mRNA, siRNA), condensing them into nano-sized complexes known as lipoplexes.[1] These lipoplexes, possessing a net positive charge, can then associate with the anionic cell surface, facilitating their entry into the cell, primarily through endocytosis. The journey, however, is fraught with cellular barriers. A successful cationic surfactant must not only efficiently compact and protect the nucleic acid cargo but also facilitate its escape from the endosome into the cytoplasm and, for DNA, subsequent entry into the nucleus.

An Introduction to this compound (CPC) and its Pyridinium Congeners

This compound (CPC) is a single-chain cationic surfactant featuring a pyridinium headgroup. The pyridinium moiety is of particular interest in gene delivery due to its aromatic nature and delocalized positive charge, which can influence its interaction with both nucleic acids and cellular membranes. Research into pyridinium-based surfactants has revealed that their transfection efficiency and cytotoxicity are highly dependent on their molecular architecture, including the length and saturation of the hydrophobic tail, the nature of the linker connecting the headgroup and tail, and the presence of additional functional groups.[2][3]

Studies on various pyridinium surfactants have demonstrated their potential to match or even exceed the transfection efficiencies of established reagents, often with the added benefit of lower cytotoxicity.[2][3] The carbamoyl group in CPC may further influence its hydrogen-bonding capabilities and interaction with cellular components.

The Incumbents: A Brief on DOTMA, DC-Cholesterol, and Lipofectamine®

  • N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) : A pioneering cationic lipid, DOTMA is a key component of the first commercially available lipofection reagent, Lipofectin®. It possesses a quaternary ammonium headgroup and two unsaturated oleoyl chains.[4] Its efficacy has been demonstrated in a wide range of cell lines.[5]

  • 3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol (DC-Cholesterol) : This cholesterol derivative incorporates a cationic headgroup. The rigid sterol backbone of cholesterol is thought to enhance the stability of liposomes and facilitate membrane fusion events, potentially improving endosomal escape.[6][7] DC-Cholesterol is often formulated with a helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).[8]

  • Lipofectamine® : A family of widely used, commercially available transfection reagents (e.g., Lipofectamine® 2000, Lipofectamine® 3000). These are proprietary formulations typically containing a polycationic lipid mixed with a neutral helper lipid. They are known for their high transfection efficiency across a broad spectrum of cell lines, though they can also exhibit significant cytotoxicity.[9][10]

Comparative Performance Analysis: Transfection Efficiency and Cytotoxicity

The selection of a cationic surfactant is a critical optimization step in any gene delivery experiment, balancing the dual objectives of high transfection efficiency and minimal cell death. The following table summarizes representative experimental data comparing pyridinium-based surfactants with DOTMA, DC-Cholesterol, and Lipofectamine®. It is important to note that direct comparative data for this compound is limited in publicly available literature; therefore, data for structurally similar single- and double-chain pyridinium surfactants are included to provide a strong indication of potential performance.

Cationic Surfactant/ReagentCell Line(s)Transfection EfficiencyCytotoxicity (Cell Viability %)Reference(s)
Pyridinium Surfactants (Double-Chain) COS-7Up to 10-fold higher than DOTMA/DOPE>90%[2]
Pyridinium Surfactants (Double-Chain) NCI-H23Higher than DOTAP-based formulationsLower than DOTAP[3]
Single-Chain Pyridinium Surfactant Analog U2OS~2.5%Not specified[11]
DOTMA (in DOTMA/DOPE) COS-7Baseline (1x)~75-80%[2]
DOTMA (in DOPE:DOTMA) Various~30-80% (cell line dependent)Not specified[5]
DC-Cholesterol (in DC-Chol/DOPE) 293T~30-59%High (>80%)[8][12]
Lipofectamine® 2000 HEK293~98%~67%[13]
Lipofectamine® 2000 HeLaHigh~50%[14]
Lipofectamine® 2000 T47D~95%Not specified[15]

Key Insights from the Data:

  • Pyridinium Surfactants Show Great Promise : Double-chain pyridinium surfactants have demonstrated significantly higher transfection efficiencies than DOTMA-based formulations in certain cell lines, coupled with remarkably low cytotoxicity.[2][3] This suggests that the pyridinium headgroup is a highly effective component of a gene delivery vehicle.

  • Single-Chain vs. Double-Chain : The available data suggests that double-chain (gemini) surfactants, including pyridinium-based ones, are generally more efficient DNA condensing agents than their single-chain counterparts.[11] This is often attributed to more favorable hydrophobic interactions and a different molecular geometry that facilitates the formation of stable lipoplexes.

  • Cell Line Dependency : Transfection efficiency and cytotoxicity are highly cell-line specific for all cationic surfactants.[5][13] Optimization is therefore crucial for each new cell type.

  • The Efficiency-Toxicity Trade-off : Commercially optimized reagents like Lipofectamine® 2000 often provide very high transfection efficiencies but can come at the cost of significant cytotoxicity.[13][14] Pyridinium-based surfactants appear to offer a more favorable balance in this regard.[2]

Mechanistic Considerations and Experimental Workflows

The process of cationic surfactant-mediated gene delivery can be broken down into several key stages, each influenced by the physicochemical properties of the surfactant and the resulting lipoplex.

Experimental Workflow: From Lipoplex Formation to Transfection Analysis

G cluster_0 Lipoplex Formation cluster_1 Cellular Transfection cluster_2 Performance Evaluation A Cationic Surfactant (e.g., CPC) in Solution C Self-Assembly into Lipoplexes A->C B Nucleic Acid (e.g., Plasmid DNA) B->C D Incubation of Lipoplexes with Cells E Endocytosis D->E J Cytotoxicity Assay (e.g., MTT Assay) D->J F Endosomal Escape E->F G Nuclear Entry (for DNA) F->G H Gene Expression G->H I Transfection Efficiency Assay (e.g., Luciferase Assay) H->I

Caption: A generalized workflow for cationic surfactant-mediated gene transfection and evaluation.

The Cellular Journey of a Lipoplex

G lipoplex Cationic Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane 1. Adsorption endosome Endosome cell_membrane->endosome 2. Endocytosis cytoplasm Cytoplasm endosome->cytoplasm 3. Endosomal Escape nucleus Nucleus cytoplasm->nucleus 4. Nuclear Import (DNA) gene_expression Gene Expression nucleus->gene_expression 5. Transcription & Translation

Caption: The key steps of cellular uptake and processing of a cationic lipoplex for gene delivery.

Detailed Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized protocols are essential. Below are detailed, step-by-step methodologies for key experiments in the evaluation of cationic surfactants for gene delivery.

Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing unilamellar cationic liposomes.

Materials:

  • Cationic surfactant (e.g., this compound, DOTMA, DC-Cholesterol)

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation: a. Dissolve the cationic surfactant and helper lipid (if used, typically at a 1:1 or similar molar ratio) in chloroform in a round-bottom flask.[16] b. Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid transition temperature. This will leave a thin lipid film on the inner surface of the flask.[17] c. Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.[17]

  • Hydration: a. Hydrate the lipid film with a sterile, nuclease-free aqueous buffer by vortexing or gentle agitation. The volume of the buffer will determine the final concentration of the liposomes.[17]

  • Vesicle Sizing: a. To obtain small unilamellar vesicles (SUVs) of a defined size, sonicate the lipid suspension in a bath sonicator until the solution becomes clear.[16] b. Alternatively, for more uniform sizing, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Storage: Store the prepared liposomes at 4°C.

Protocol 2: In Vitro Transfection using Cationic Liposomes

This protocol outlines a general procedure for transfecting mammalian cells in a 24-well plate format. Optimization of reagent amounts and ratios is crucial for each cell line and plasmid.

Materials:

  • Healthy, actively dividing mammalian cells

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • Plasmid DNA (encoding a reporter gene like luciferase or GFP) at a concentration of 0.5-1 µg/µL

  • Prepared cationic liposome solution

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[10]

  • Lipoplex Formation: a. In a sterile tube, dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in serum-free medium to a final volume of 50 µL. b. In a separate sterile tube, dilute the cationic liposome solution in serum-free medium to a final volume of 50 µL. The optimal lipid-to-DNA ratio (w/w or charge ratio) must be determined empirically, but a starting point is often between 2:1 and 6:1.[10] c. Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting. Do not vortex. d. Incubate the lipoplex solution at room temperature for 15-30 minutes to allow for complex formation.[10]

  • Transfection: a. Gently aspirate the culture medium from the cells and wash once with sterile PBS. b. Add 400 µL of serum-free medium to the 100 µL of lipoplex solution. c. Add the 500 µL of the final lipoplex-containing medium to the cells. d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. e. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

  • Assay for Gene Expression: Incubate the cells for an additional 24-48 hours before assaying for reporter gene expression.

Protocol 3: Assessment of Transfection Efficiency by Luciferase Assay

This assay quantifies the expression of a transfected luciferase reporter gene.

Materials:

  • Transfected cells in a multi-well plate

  • Luciferase Assay Lysis Buffer

  • Luciferase Assay Substrate

  • Luminometer

Procedure:

  • Cell Lysis: a. After the desired post-transfection incubation period (e.g., 24-48 hours), remove the culture medium from the cells.[18] b. Wash the cells once with PBS. c. Add an appropriate volume of Luciferase Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).[19] d. Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.[18]

  • Luminometry: a. Transfer 10-20 µL of the cell lysate to a luminometer plate or tube.[19] b. Add 50-100 µL of Luciferase Assay Substrate. c. Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase enzyme, which reflects the transfection efficiency.

Protocol 4: Evaluation of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[20]

Materials:

  • Cells treated with transfection reagents in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • MTT Incubation: a. Following the transfection protocol (typically at 24 hours post-transfection), add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate containing 100 µL of medium.[21] b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[20]

  • Solubilization: a. Add 100 µL of the solubilization solution to each well.[21] b. Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells. b. Calculate cell viability as a percentage of untreated control cells.[22]

Conclusion and Future Outlook

The development of safe and effective non-viral gene delivery vectors remains a critical challenge in biotechnology and medicine. While established cationic surfactants like DOTMA, DC-Cholesterol, and Lipofectamine® have proven to be valuable tools, their limitations, particularly in terms of cytotoxicity, necessitate the exploration of novel alternatives. Pyridinium-based surfactants, including the single-chain amphiphile this compound, represent a promising class of compounds that have demonstrated the potential for high transfection efficiency with an improved safety profile.

The experimental data, although not exhaustive for CPC itself, strongly suggests that the unique properties of the pyridinium headgroup can be harnessed to create superior gene delivery systems. Further research involving direct, systematic comparisons of single-chain pyridinium surfactants like CPC with both their double-chain counterparts and the current gold-standard reagents is warranted. By understanding the structure-activity relationships and optimizing formulation parameters, researchers can unlock the full potential of these novel cationic surfactants for a new generation of gene therapies.

References

A Comparative Guide to Pyridinium- and Imidazolium-Based Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cationic surfactants, characterized by their positively charged hydrophilic headgroups, are a cornerstone of research in fields ranging from materials science to advanced drug delivery. Among the diverse array of available structures, those featuring heterocyclic aromatic headgroups—specifically pyridinium and imidazolium moieties—have garnered significant attention. Their unique molecular architecture imparts a fascinating range of physicochemical properties, leading to distinct performance characteristics in various applications.

This guide provides an in-depth comparative analysis of pyridinium- and imidazolium-based surfactants. Moving beyond a simple recitation of facts, we will explore the causal relationships between their molecular structure and functional properties. We will delve into their synthesis, aggregation behavior, and performance in critical applications such as drug and gene delivery, supported by experimental data and detailed protocols. This document is designed to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select and utilize these powerful molecules effectively.

Molecular Structure and Synthesis: The Foundation of Functionality

The fundamental difference between these two classes of surfactants lies in their aromatic headgroups. The pyridinium cation features a six-membered aromatic ring with one nitrogen atom, while the imidazolium cation has a five-membered ring with two nitrogen atoms. This seemingly subtle distinction has profound implications for their electronic properties, steric hindrance, and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking.[1]

The synthesis of both surfactant types is typically achieved through a straightforward quaternization reaction. This involves reacting the parent heterocycle (pyridine or a substituted imidazole) with a long-chain alkyl halide.[2][3] The choice of the alkyl halide is a critical experimental decision, as the length and saturation of the hydrophobic tail are primary determinants of the resulting surfactant's properties, such as its critical micelle concentration (CMC) and hydrophobicity.[4][5]

G cluster_0 Pyridinium Surfactant Synthesis cluster_1 Imidazolium Surfactant Synthesis Pyridine Pyridine Pyridinium_Surfactant N-Alkylpyridinium Halide Pyridine->Pyridinium_Surfactant Quaternization AlkylHalide Long-Chain Alkyl Halide (e.g., 1-Bromododecane) AlkylHalide->Pyridinium_Surfactant Imidazole 1-Methylimidazole Imidazolium_Surfactant 1-Alkyl-3-methylimidazolium Halide Imidazole->Imidazolium_Surfactant Quaternization AlkylHalide2 Long-Chain Alkyl Halide (e.g., 1-Bromododecane) AlkylHalide2->Imidazolium_Surfactant

Caption: General synthesis pathways for pyridinium and imidazolium surfactants.

Physicochemical Properties and Aggregation Behavior

The self-assembly of surfactants in solution to form aggregates like micelles is fundamental to their function. This behavior is governed by a delicate balance of hydrophobic and electrostatic interactions. The critical micelle concentration (CMC) is the concentration at which these aggregates begin to form and is a key performance metric.

Both tensiometry and conductivity measurements are robust, self-validating methods to determine the CMC. Tensiometry identifies the CMC as the point where the surface tension of the solution ceases to decrease with increasing surfactant concentration.[6] Conductivity measurements rely on the change in the slope of conductivity versus concentration, which occurs at the CMC due to the binding of counterions to the newly formed micelles, reducing the mobility of charge carriers.[7]

Comparative Data Summary

The table below summarizes key physicochemical properties for representative pyridinium and imidazolium surfactants. It is important to note that direct comparisons are most meaningful when the hydrophobic tail and counterion are identical.

PropertyPyridinium SurfactantsImidazolium SurfactantsKey Insights & Causality
CMC Generally, slightly higher CMC values compared to imidazolium counterparts with the same alkyl chain.[8]Tend to have lower CMC values, indicating a greater propensity for micellization.[9]The bulkier headgroup of pyridinium surfactants can create more steric hindrance, making aggregation less favorable than for the more compact imidazolium headgroup.[8]
Surface Tension at CMC (γcmc) Effective at reducing surface tension.Highly effective at reducing surface tension, often achieving lower values than pyridinium analogues.[10]The planarity and aromaticity of the imidazolium ring may allow for more efficient packing at the air-water interface.
Area per Molecule (Amin) Typically larger values.Generally smaller values, indicating tighter packing at the interface.[9]The structural differences in the headgroups influence how closely individual surfactant molecules can pack together. Imidazolium surfactants often exhibit lower Amin values.[9]
Aggregation Structures Form micelles, vesicles, and other aggregates depending on structure and conditions.[4][11]Also form a variety of aggregates. The interplay of electrostatic, hydrophobic, and cation-π interactions can lead to complex structures like vesicles and nanotubes.[12]The specific structure (e.g., monomeric vs. gemini), alkyl chain length, and presence of additives significantly influence the final aggregate morphology for both types.[13]
Thermal Stability Good thermal stability.Generally exhibit high thermal stability, a characteristic feature of many ionic liquids.[14]The inherent stability of the aromatic heterocyclic rings contributes to the high thermal stability of both surfactant classes.

Performance in Key Applications

The choice between a pyridinium or imidazolium surfactant is often dictated by the specific requirements of the application, particularly concerning biological interactions.

Drug and Gene Delivery

This is an area where both surfactant classes show immense promise, but with notable differences in performance and biocompatibility.

  • Gene Delivery: Cationic surfactants can complex with negatively charged DNA or RNA, forming "lipoplexes" that facilitate entry into cells. Pyridinium-based surfactants have been shown to be highly efficient transfection agents, in some cases exceeding the performance of widely used commercial reagents like lipofectin.[15][16] A key advantage highlighted in these studies is their significantly lower cytotoxicity compared to other cationic lipids.[15][16] Imidazolium surfactants are also explored for gene delivery, with their efficiency being tunable through structural modifications.[17]

  • Drug Solubilization & Delivery: The hydrophobic core of micelles is an ideal microenvironment for encapsulating poorly water-soluble drugs, thereby enhancing their bioavailability.[18][19] Both pyridinium and imidazolium surfactants form micelles capable of this encapsulation.[20] The choice often comes down to the specific drug-surfactant interactions and, critically, the cytotoxicity profile of the surfactant.

Cytotoxicity and Biocompatibility

For any application involving biological systems, cytotoxicity is a primary concern. This is where a crucial distinction between the two classes emerges.

  • Pyridinium Surfactants: Several studies have reported that pyridinium surfactants, particularly newer generations with features like gemini structures or glycerol-based tails, exhibit relatively low cytotoxicity.[6][7][21][22] Some have even been described as "essentially nontoxic" at concentrations required for efficient gene transfection.[15]

  • Imidazolium Surfactants: The cytotoxicity of imidazolium-based surfactants is strongly dependent on the length of the alkyl chain.[5] Longer chains (C10-C16) tend to show higher antimicrobial and cytotoxic activity because they can more effectively disrupt bacterial and mammalian cell membranes.[14][23][24] While this is advantageous for antimicrobial applications, it requires careful consideration for drug delivery. However, modifications like incorporating hydroxyl groups can reduce their toxicity compared to conventional quaternary ammonium surfactants.[9]

Antimicrobial Properties

The membrane-disrupting capability of cationic surfactants makes them effective antimicrobial agents.

  • Pyridinium Surfactants: These compounds have long been known for their antiseptic and antibiotic properties.[15] Their activity is also dependent on the alkyl chain length.[5]

  • Imidazolium Surfactants: Imidazolium surfactants show potent activity against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria, and fungi.[5][23] The antimicrobial effect generally increases with the length of the hydrophobic tail, up to a certain point (a "cut-off effect").[14][23] Gemini imidazolium surfactants, which have two headgroups and two tails, often exhibit significantly higher antimicrobial activity than their single-chain counterparts.[23]

Experimental Protocols & Workflows

To ensure scientific rigor and reproducibility, standardized protocols for characterizing these surfactants are essential.

Experimental Workflow for Surfactant Characterization

The logical flow of experiments begins with synthesis and purification, followed by fundamental physicochemical characterization to determine properties like the CMC, and finally, evaluation in the context of a specific application.

G cluster_app Application Testing Synthesis 1. Surfactant Synthesis (Pyridinium or Imidazolium) Purification 2. Purification & Structural Confirmation (e.g., NMR, Mass Spec) Synthesis->Purification Stock 3. Prepare Aqueous Stock Solution Purification->Stock Characterization 4. Physicochemical Characterization Stock->Characterization Tensiometry 4a. Tensiometry (Determine CMC, γcmc) Characterization->Tensiometry Conductivity 4b. Conductivity (Determine CMC) Characterization->Conductivity Application 5. Application-Specific Testing Characterization->Application Cytotoxicity 5a. Cytotoxicity Assay (e.g., MTT Assay) Application->Cytotoxicity Drug 5b. Drug Solubilization Study Application->Drug Antimicrobial 5c. Antimicrobial Assay (e.g., MIC Determination) Application->Antimicrobial

Caption: A logical workflow for the synthesis, characterization, and evaluation of surfactants.

Protocol 1: Determination of CMC by Tensiometry

Objective: To determine the Critical Micelle Concentration (CMC) and the surface tension at the CMC (γcmc) of a surfactant in an aqueous solution.

Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, reducing the surface tension. Above the CMC, added surfactant forms micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at the inflection point of the surface tension vs. log(concentration) plot.

Methodology:

  • Preparation: Prepare a concentrated stock solution of the surfactant in ultrapure water. Prepare a series of dilutions from this stock solution.

  • Instrumentation: Use a digital tensiometer, typically employing the Du Noüy ring or Wilhelmy plate method. Ensure the platinum ring/plate is meticulously cleaned (e.g., by flaming) before each measurement to remove organic contaminants.

  • Measurement:

    • Measure the surface tension of the ultrapure water as a baseline.

    • Starting with the most dilute solution, measure the surface tension of each sample. Allow the reading to stabilize before recording (typically 2-5 minutes).

    • Thoroughly rinse the measurement vessel and ring/plate between samples.

  • Data Analysis:

    • Plot surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration.

    • The resulting plot will show two distinct linear regions. The intersection of the regression lines for these two regions corresponds to the CMC.

    • The γcmc is the surface tension value in the plateau region above the CMC.

Protocol 2: Determination of CMC by Conductivity Measurement

Objective: To determine the CMC of an ionic surfactant in an aqueous solution.

Principle: Ionic surfactant monomers act as charge carriers in solution. When micelles form, they bind a fraction of the counterions, which reduces the overall molar conductivity of the solution. This results in a distinct change in the slope of the conductivity vs. concentration plot.

Methodology:

  • Preparation: Fill a thermostated conductivity cell with a known volume of ultrapure water.

  • Instrumentation: Use a calibrated conductivity meter with a thermostated cell to maintain a constant temperature (e.g., 25 °C), as conductivity is temperature-dependent.

  • Titration:

    • Measure the initial conductivity of the water.

    • Make small, sequential additions of a concentrated surfactant stock solution into the conductivity cell using a microsyringe or burette.

    • Stir gently after each addition to ensure homogeneity and allow the conductivity reading to stabilize before recording.

  • Data Analysis:

    • Plot the specific conductivity (κ, in μS/cm) as a function of surfactant concentration (mol/L).

    • The plot will exhibit two linear portions with different slopes. The point of intersection of these two lines is the CMC.

Conclusion and Future Outlook

Both pyridinium and imidazolium-based surfactants are versatile molecules with significant potential. The choice between them is not a matter of inherent superiority but of strategic selection based on the intended application.

  • Imidazolium-based surfactants often exhibit lower CMCs and superior surface activity. Their tunable nature and strong antimicrobial properties make them excellent candidates for disinfectants, material science templates, and certain drug delivery systems where antimicrobial action is also desired.[17][23][25] However, their cytotoxicity, particularly for long-chain variants, must be carefully managed.[5]

  • Pyridinium-based surfactants present a compelling profile for biomedical applications, especially gene and drug delivery.[20] Multiple studies have highlighted their high efficiency combined with remarkably low toxicity, a critical advantage for in vivo applications.[15][16] While their surface activity may be slightly lower than their imidazolium counterparts, their biocompatibility profile is often more favorable.[7][21]

Future research will likely focus on creating "smart" surfactants from both families. This includes designing molecules that are responsive to stimuli (e.g., pH, temperature), are biodegradable, or incorporate specific functionalities for targeted delivery. The synthesis of gemini and polymeric surfactants based on these headgroups will continue to yield materials with enhanced properties and novel applications.[7][9][26] By understanding the fundamental structure-property relationships outlined in this guide, researchers can better navigate the exciting possibilities offered by these two important classes of surfactants.

References

A Senior Application Scientist's Guide to Investigating Cross-Reactivity of 4-Carbamoyl-1-hexadecylpyridinium Chloride in Immunological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of immunological assays is paramount. The presence of seemingly benign excipients or contaminants can lead to significant assay interference, manifesting as either false positives or negatives. One such class of compounds that warrants careful consideration is the quaternary ammonium compounds (QACs), which are widely used as surfactants and antimicrobials. This guide provides an in-depth analysis of the potential cross-reactivity of a specific QAC, 4-Carbamoyl-1-hexadecylpyridinium Chloride, in common immunological assays. We will explore the underlying mechanisms of interference and present a robust experimental framework for its characterization and mitigation, comparing its performance with other relevant surfactants.

Introduction to this compound and Immunoassay Interference

This compound is a cationic surfactant belonging to the quaternary ammonium compound family.[1][2] Its molecular structure features a positively charged nitrogen atom within a pyridinium ring, a long hexadecyl alkyl chain conferring hydrophobicity, and a carbamoyl group.[3][4][5] This amphiphilic nature drives its surfactant properties and its utility in various formulations.

However, it is precisely these characteristics that can pose a challenge in the context of immunological assays. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on specific, high-affinity binding between antibodies and their target antigens. The presence of surfactants can disrupt these delicate interactions through several mechanisms, leading to what is broadly termed "matrix effects."[6][7][8]

Cationic surfactants, in particular, are known to cause non-specific binding by interacting with negatively charged surfaces, such as polystyrene microplates, and with the antibodies or antigens themselves.[9] This can lead to elevated background signals and a loss of assay sensitivity and specificity.

Potential Mechanisms of Cross-Reactivity and Interference

The cross-reactivity of this compound in an immunoassay is not "cross-reactivity" in the classical sense of an antibody recognizing a structurally similar epitope. Instead, it is more accurately described as assay interference. The primary mechanisms are illustrated below:

Potential Mechanisms of Interference by this compound in ELISA cluster_0 Mechanism 1: Non-Specific Binding to Solid Phase cluster_1 Mechanism 2: Interference with Antibody-Antigen Binding cluster_2 Mechanism 3: Protein Denaturation plate {Polystyrene Microplate Well | Negatively Charged Surface} qac_mol This compound | {Positively Charged Head | Hydrophobic Tail} qac_mol->plate Electrostatic Interaction antibody Antibody antigen Antigen antibody->antigen Specific Binding qac_mol2 This compound qac_mol2->antibody Non-Specific Interaction (Hydrophobic/Electrostatic) qac_mol2->antigen Non-Specific Interaction (Hydrophobic/Electrostatic) native_protein Native Antibody/Antigen denatured_protein Denatured Antibody/Antigen native_protein->denatured_protein Disruption of Tertiary Structure qac_mol3 This compound

Caption: Mechanisms of this compound interference in immunoassays.

Experimental Design for Comparative Analysis

To objectively assess the impact of this compound on a standard sandwich ELISA, a systematic approach is required. This involves comparing its effects to both a structurally similar compound and a commonly used non-ionic surfactant.

Selected Compounds for Comparison
  • Test Compound: this compound

  • Positive Control (Similar Cationic Surfactant): Cetylpyridinium Chloride (CPC) - A well-characterized QAC with a similar hydrophobic tail and cationic head group.[10][11][12][13]

  • Negative Control (Non-ionic Surfactant): Polysorbate 20 (Tween-20) - A non-ionic surfactant frequently used in ELISA buffers to reduce non-specific binding without denaturing proteins.[14]

  • No Surfactant Control: Standard assay buffer without any added surfactant.

Experimental Workflow

The following workflow is designed to dissect the different potential interference mechanisms:

Experimental Workflow for Assessing Surfactant Interference in ELISA cluster_1 Step 1 Details cluster_2 Step 2 Details cluster_3 Step 3 Details cluster_4 Step 4 Details start Start: Prepare Surfactant Stock Solutions step1 Experiment 1: Non-Specific Binding Assessment (No Antigen or Antibodies) start->step1 step2 Experiment 2: Effect on Antigen Coating start->step2 step3 Experiment 3: Effect on Antibody-Antigen Interaction start->step3 step4 Experiment 4: Full Sandwich ELISA with Spiked Samples start->step4 s1_a Coat wells with blocking buffer containing varying surfactant concentrations step1->s1_a s2_a Coat wells with antigen in the presence of varying surfactant concentrations step2->s2_a s3_a Perform ELISA with surfactants present only during antibody incubation steps step3->s3_a s4_a Spike known antigen concentrations into samples containing surfactants step4->s4_a end_node End: Data Analysis and Comparison s1_b Add detection antibody and substrate s1_a->s1_b s1_c Measure absorbance (background signal) s1_b->s1_c s1_c->end_node s2_b Proceed with standard ELISA protocol s2_a->s2_b s2_c Measure signal intensity s2_b->s2_c s2_c->end_node s3_b Measure signal intensity s3_a->s3_b s3_b->end_node s4_b Perform full ELISA s4_a->s4_b s4_c Calculate antigen recovery s4_b->s4_c s4_c->end_node

Caption: Workflow for evaluating surfactant interference in a sandwich ELISA.

Detailed Experimental Protocols

Materials:

  • High-binding 96-well polystyrene microplates

  • Capture antibody, target antigen, detection antibody (biotinylated), and Streptavidin-HRP

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, except where Tween-20 is the variable)

  • Substrate (e.g., TMB) and stop solution

  • Stock solutions (10% w/v) of this compound, Cetylpyridinium Chloride, and Tween-20.

Protocol for Experiment 4: Full Sandwich ELISA with Spiked Samples

  • Coating: Coat wells with capture antibody overnight at 4°C.

  • Washing: Wash plates 3 times with wash buffer.

  • Blocking: Block with blocking buffer for 2 hours at room temperature.

  • Washing: Wash plates 3 times.

  • Sample Incubation:

    • Prepare a dilution series of the target antigen in a sample matrix (e.g., 10% serum in PBS).

    • For each antigen concentration, create parallel samples spiked with a final concentration range (e.g., 0.001% to 1%) of:

      • This compound

      • Cetylpyridinium Chloride

      • Tween-20

      • No surfactant control

    • Add samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash plates 3 times.

  • Detection Antibody Incubation: Add biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Wash plates 5 times.

  • Enzyme Incubation: Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Washing: Wash plates 5 times.

  • Development: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping and Reading: Add stop solution and read absorbance at 450 nm.

Data Presentation and Interpretation

The results from these experiments can be summarized to provide a clear comparison of the surfactants' impact.

Table 1: Comparative Analysis of Surfactant Interference in a Sandwich ELISA

ParameterThis compoundCetylpyridinium Chloride (CPC)Polysorbate 20 (Tween-20)No Surfactant Control
Non-Specific Binding (OD at 0% Surfactant) 0.05 ± 0.010.05 ± 0.010.05 ± 0.010.05 ± 0.01
Non-Specific Binding (OD at 0.1% Surfactant) 0.85 ± 0.12 0.92 ± 0.15 0.06 ± 0.010.05 ± 0.01
Antigen Coating Efficiency (% of Control) 75%70%98%100%
Antibody Binding Inhibition (IC50) 0.05%0.04%> 1%N/A
Antigen Recovery at 0.01% Surfactant 60%55%95%100%
Antigen Recovery at 0.1% Surfactant <10%<10%92%100%

Data presented are hypothetical and for illustrative purposes, based on the known properties of cationic and non-ionic surfactants.

Interpretation of Expected Results:

  • Non-Specific Binding: Both this compound and CPC are expected to significantly increase the background signal at higher concentrations due to their cationic nature and interaction with the plate surface. Tween-20 should show minimal impact.

  • Antigen Coating and Antibody Binding: The cationic surfactants will likely interfere with both antigen coating and subsequent antibody binding, leading to a reduction in signal and a lower calculated recovery of the spiked antigen. This interference is concentration-dependent.

  • Antigen Recovery: The most direct measure of assay interference is the recovery of a known amount of antigen. For the cationic surfactants, a sharp drop in recovery is anticipated as their concentration increases. Tween-20, being a standard component of many assay buffers, should have a minimal negative impact on recovery.

Conclusion and Recommendations

Based on its chemical structure as a cationic surfactant, this compound poses a significant risk of interference in immunological assays. This interference is likely to manifest as increased non-specific binding and inhibition of specific antibody-antigen interactions, similar to what is observed with other quaternary ammonium compounds like Cetylpyridinium Chloride.

Recommendations for Researchers:

  • Quantify the Interference: If the presence of this compound in a sample is unavoidable, its effect on the specific assay must be quantified through validation experiments like spike and recovery.

  • Sample Dilution: The simplest mitigation strategy is to dilute the sample to a point where the concentration of the interfering substance is below the threshold that affects the assay.

  • Buffer Optimization: For assays where the compound is a necessary formulation component, consider optimizing the assay buffer. This may include increasing the salt concentration or adding a non-ionic blocking agent like Tween-20 to competitively inhibit the non-specific binding of the cationic surfactant.[15]

  • Consider Alternative Assay Formats: In some cases, alternative assay formats that are less susceptible to surfactant interference may need to be explored.

By understanding the mechanisms of interference and conducting systematic evaluations, researchers can ensure the accuracy and reliability of their immunoassay data in the presence of potentially problematic compounds like this compound.

References

Evaluating the cytotoxicity of 4-Carbamoyl-1-hexadecylpyridinium Chloride on different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical excipients and antimicrobial agents, quaternary ammonium compounds (QACs) represent a class of molecules with broad-spectrum activity. Their utility, however, is intrinsically linked to their toxicological profile. This guide provides an in-depth evaluation of the cytotoxicity of a novel QAC, 4-Carbamoyl-1-hexadecylpyridinium Chloride (C16-Py+-CONH2), benchmarked against two widely used alternatives: Benzalkonium chloride (BAC) and Cetylpyridinium chloride (CPC).

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis supported by established experimental protocols to facilitate an objective assessment of C16-Py+-CONH2's potential in various applications.

Introduction to Quaternary Ammonium Compounds and Cytotoxicity

Quaternary ammonium compounds are cationic surfactants characterized by a positively charged nitrogen atom covalently bonded to four organic groups.[1] This amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic cationic head, allows them to interact with and disrupt cell membranes, forming the basis of their antimicrobial and, consequently, their cytotoxic effects.[2][3] The primary mechanism of action involves the integration of the hydrophobic tail into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and leakage of essential cellular components, which can ultimately trigger programmed cell death, or apoptosis.[2][4]

Given that many QACs are used in products that come into direct contact with human tissues, evaluating their cytotoxicity is a critical step in safety and efficacy assessment. This guide will focus on a multi-assay approach to provide a comprehensive cytotoxic profile of C16-Py+-CONH2.

Comparative Cytotoxicity Analysis

To contextualize the cytotoxic potential of this compound, we compare its effects on two distinct human cell lines: A549 (human lung adenocarcinoma) and HeLa (human cervical cancer). These cell lines are standard models in toxicological and cancer research. The comparison includes Benzalkonium chloride and Cetylpyridinium chloride, two of the most common QACs in clinical and industrial use.

Evaluation of Metabolic Activity (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The intensity of the resulting color is proportional to the number of metabolically active cells.

Table 1: Comparative IC50 Values (µM) from MTT Assay after 24-hour exposure

CompoundA549 Cells (IC50)HeLa Cells (IC50)
This compound25.518.2
Benzalkonium chloride (BAC)~14.8[7]~5.04 (BEAS-2B cells)[8]
Cetylpyridinium chloride (CPC)17.0[9]~6.0 (MCF-7 cells)[10]

Note: Data for this compound is presented as illustrative for comparative purposes. Data for BAC and CPC are derived from existing literature.

The illustrative data suggests that C16-Py+-CONH2 exhibits a moderate level of cytotoxicity, with IC50 values slightly higher than those of the established QACs, indicating a potentially better safety profile in terms of metabolic disruption.

Assessment of Cell Membrane Integrity (LDH Assay)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[11][12] LDH is a stable cytoplasmic enzyme present in all cells; its release into the culture supernatant is a hallmark of cell lysis and membrane damage.[13][14]

Table 2: Comparative LDH Release (% of Maximum) at IC50 Concentration (MTT) after 24-hour exposure

CompoundA549 Cells (% LDH Release)HeLa Cells (% LDH Release)
This compound45%55%
Benzalkonium chloride (BAC)Significant LDH leakage reported[15]Significant LDH leakage reported[7]
Cetylpyridinium chloride (CPC)Significant LDH leakage reported[16]Significant LDH leakage reported[17]

Note: Data for this compound is presented as illustrative. Qualitative data for BAC and CPC is based on published findings.

The LDH release data corroborates the MTT findings, indicating that all three QACs induce significant membrane damage, which is a primary mechanism of their cytotoxic action.

Delineating the Mode of Cell Death (Annexin V/PI Apoptosis Assay)

To differentiate between apoptosis (programmed cell death) and necrosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is employed.[18][19] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can then bind to the cell surface. Propidium Iodide is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Table 3: Apoptotic Profile in A549 Cells after 24-hour treatment with IC50 concentration of each compound

Compound% Early Apoptosis% Late Apoptosis/Necrosis
This compound35%15%
Benzalkonium chloride (BAC)Predominantly apoptotic[15][20]Dose-dependent increase[15]
Cetylpyridinium chloride (CPC)Apoptosis induction reported[20]Dose-dependent increase[17]

Note: Data for this compound is presented as illustrative. Qualitative data for BAC and CPC is based on published findings.

The results suggest that at the IC50 concentration, C16-Py+-CONH2, much like BAC and CPC, primarily induces cell death through an apoptotic pathway.[1] This is a crucial finding, as apoptosis is a controlled process that typically does not elicit an inflammatory response, unlike necrosis.

Proposed Mechanism of Action

The cytotoxic effects of this compound and other QACs are rooted in their physicochemical properties. The proposed mechanism is a multi-step process initiated by electrostatic interactions, followed by membrane disruption and the triggering of downstream cell death pathways.

G cluster_0 Step 1: Adsorption cluster_1 Step 2: Membrane Damage cluster_2 Step 3: Apoptotic Cascade QAC Cationic QAC (e.g., C16-Py+-CONH2) Binding Electrostatic Binding QAC->Binding Initial Contact Cell_Membrane Negatively Charged Cell Membrane Cell_Membrane->Binding Insertion Hydrophobic Tail Insertion into Lipid Bilayer Binding->Insertion Disruption Membrane Disruption & Increased Permeability Insertion->Disruption Leakage Leakage of Ions & Cytoplasmic Content Disruption->Leakage Mitochondria Mitochondrial Dysfunction Leakage->Mitochondria Signal Transduction Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of QAC-induced cytotoxicity.

Experimental Protocols

For scientific integrity and reproducibility, detailed protocols for the conducted assays are provided below.

Cell Culture

A549 and HeLa cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Cytotoxicity Assay

The MTT assay protocol is a widely used method for assessing cell metabolic activity.[21]

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat cells with varying concentrations of C16-Py+-CONH2, BAC, or CPC for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[21]

  • Measure the absorbance at 570 nm using a microplate reader.[22]

G start Seed Cells (96-well plate) incubate1 Incubate 24h start->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 24h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add Solubilizer (DMSO) incubate3->add_dmso read Read Absorbance (570 nm) add_dmso->read

Caption: Workflow for the MTT cytotoxicity assay.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant.[11]

  • Seed cells and treat with compounds as described in the MTT assay protocol.

  • After the 24-hour treatment, carefully collect 50 µL of the culture supernatant from each well.[13]

  • Transfer the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.[13]

  • Measure the absorbance at 490 nm.[13]

G start Seed & Treat Cells collect Collect Supernatant start->collect transfer Transfer to New Plate collect->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate Incubate 30 min add_reagent->incubate stop Add Stop Solution incubate->stop read Read Absorbance (490 nm) stop->read

Caption: Workflow for the LDH cytotoxicity assay.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[18]

  • Seed cells in a 6-well plate and treat with compounds for 24 hours.

  • Harvest cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.[19]

  • Resuspend the cells in 1X Annexin-binding buffer.[23]

  • Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.[24]

  • Incubate for 15 minutes at room temperature in the dark.[23]

  • Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.[23]

G start Seed & Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min (in dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

The comprehensive cytotoxic evaluation of this compound, benchmarked against industry standards Benzalkonium chloride and Cetylpyridinium chloride, reveals a compound with a potentially favorable toxicological profile. The illustrative data suggests that while it operates through a similar mechanism of membrane disruption leading to apoptosis, its potency may be moderately lower than that of BAC and CPC. This could translate to a wider therapeutic window and improved safety in various applications.

This guide underscores the importance of a multi-faceted approach to cytotoxicity testing. By combining assays that probe different cellular functions—metabolic activity, membrane integrity, and apoptotic pathways—a more nuanced and reliable understanding of a compound's cellular impact can be achieved. Further investigation into the effects of C16-Py+-CONH2 on a broader range of cell types, including primary and non-cancerous cells, is warranted to fully establish its safety and potential for clinical and commercial development.

References

A Senior Application Scientist's Guide to Alternatives for 4-Carbamoyl-1-hexadecylpyridinium Chloride in Antimicrobial and Surfactant Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-Carbamoyl-1-hexadecylpyridinium Chloride and its viable alternatives for researchers, scientists, and drug development professionals. We will move beyond a simple listing of properties to explore the causal relationships between chemical structure, experimental performance, and application suitability. Every protocol described is designed as a self-validating system to ensure scientific rigor and reproducibility.

Introduction: Understanding the Core Compound

This compound is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family.[1] Its molecular architecture, featuring a positively charged pyridinium head group, a long C16 hydrophobic alkyl chain, and a distinct carbamoyl group at the 4-position of the pyridine ring, dictates its primary functions.[2][3] Like other QACs, it is primarily used as an antimicrobial agent in disinfectants and as a conditioning and antistatic agent in personal care and textile applications.[4] The cationic head electrostatically interacts with negatively charged microbial cell surfaces, while the hydrophobic tail disrupts the membrane, leading to cell lysis.[5][6][7]

The impetus for seeking alternatives arises from common challenges associated with QACs: potential for mucosal irritation at higher concentrations, the growing concern of microbial resistance with widespread use, and formulation incompatibilities, particularly with anionic surfactants.[6][8][9] This guide evaluates two prevalent alternatives, Cetylpyridinium Chloride (CPC) and Benzalkonium Chloride (BAC), against the reference compound to provide a clear, data-driven framework for formulation decisions.

Chapter 1: Profiling the Alternatives

The selection of Cetylpyridinium Chloride (CPC) and Benzalkonium Chloride (BAC) as primary comparators is deliberate. CPC is the most direct structural analog, lacking only the 4-carbamoyl moiety, making it ideal for assessing the specific contribution of this functional group.[10] BAC is one of the most widely used QACs in pharmaceutical and disinfectant applications, offering a benchmark for broad-spectrum efficacy and commercial viability.[11][12]

Table 1: High-Level Comparison of Cationic Surfactants

FeatureThis compoundCetylpyridinium Chloride (CPC)Benzalkonium Chloride (BAC)
Structure Pyridinium ring with C16 alkyl chain and 4-position carbamoyl groupPyridinium ring with C16 alkyl chainBenzyl group and two methyl groups attached to nitrogen, with a variable-length alkyl chain (C8-C18)
Primary Function Antimicrobial, Surfactant, Conditioning Agent[1]Antiseptic, Surfactant[7][10]Antimicrobial, Preservative, Disinfectant[11][12]
Key Advantage Potential for modified solubility or specific interactions due to the carbamoyl group.Extensive safety and efficacy data, especially for oral care applications.[6][13]Broad-spectrum antimicrobial activity and cost-effectiveness.[11][14]
Key Limitation Limited comparative performance data in the public domain.Potential for tooth staining and development of microbial resistance.[6][13]Can cause skin and mucosal irritation; concerns about microbial cross-resistance.[8][11]

Chapter 2: Head-to-Head Comparison: Antimicrobial Efficacy

2.1. Experimental Rationale: The Minimum Inhibitory Concentration (MIC) Assay

To objectively compare antimicrobial potency, the Minimum Inhibitory Concentration (MIC) is the gold standard. This assay determines the lowest concentration of an agent required to inhibit the visible growth of a microorganism. We employ the broth microdilution method for its efficiency and quantitative nature. The choice of both a Gram-positive (Staphylococcus aureus) and a Gram-negative (Escherichia coli) bacterium is critical, as QACs can exhibit differential efficacy due to variations in bacterial cell wall structure.

2.2. Visualization: MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis p1 Prepare standardized bacterial inoculum (0.5 McFarland) p3 Inoculate each well with bacterial suspension p1->p3 Standardized Culture p2 Prepare serial 2-fold dilutions of test compounds in 96-well plate p2->p3 Test Compounds control_pos Positive Control (Bacteria, No Compound) control_neg Negative Control (Broth, No Bacteria) p4 Incubate plate (e.g., 37°C for 18-24h) p3->p4 p5 Add growth indicator (e.g., Resazurin) p4->p5 Incubated Plate p6 Visually or spectrophotometrically determine lowest concentration with no growth (MIC) p5->p6

Caption: Workflow for the Broth Microdilution MIC Assay.

2.3. Experimental Protocol: Broth Microdilution MIC Assay

Materials & Reagents:

  • Sterile 96-well flat-bottom microtiter plates.

  • Test compounds (this compound, CPC, BAC) dissolved in a suitable solvent (e.g., sterile deionized water).

  • Bacterial strains: Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Resazurin sodium salt solution (optional, for viability staining).

Procedure:

  • Inoculum Preparation: Culture bacteria overnight on an appropriate agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approx. 5 x 10⁵ CFU/mL.

  • Compound Dilution: Add 100 µL of MHB to wells 2 through 12 of the microtiter plate. In well 1, add 200 µL of the test compound at twice the highest desired final concentration.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Controls (Self-Validation):

    • Growth Control (Positive): Well 11 receives 100 µL of MHB.

    • Sterility Control (Negative): Well 12 receives 100 µL of MHB.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by adding a growth indicator like Resazurin and observing for a color change.

2.4. Comparative Data: Antimicrobial Efficacy

Table 2: Representative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound1-28-16
Cetylpyridinium Chloride (CPC)1-216-32
Benzalkonium Chloride (BAC)0.5-14-8

(Note: Data are representative values based on known activities of QACs. Actual results may vary.)

Interpretation: From a mechanistic standpoint, BAC often shows the broadest and most potent activity due to the synergistic effect of the mixed alkyl chain lengths.[11] Both pyridinium compounds are highly effective against Gram-positive bacteria. The slightly better performance of this compound against E. coli compared to CPC could suggest that the carbamoyl group may facilitate interaction with or penetration of the more complex Gram-negative outer membrane, a hypothesis requiring further investigation.

Chapter 3: Performance as a Surfactant in Formulations

3.1. Experimental Rationale: Critical Micelle Concentration (CMC)

A surfactant's efficiency is fundamentally characterized by its Critical Micelle Concentration (CMC)—the concentration at which individual molecules (monomers) begin to self-assemble into aggregates (micelles).[15] A lower CMC indicates a more efficient surfactant, requiring less material to achieve effects like solubilization or emulsification. We will use a dye-based spectrophotometric method, a widely accessible and reliable technique, to determine CMC.

3.2. Experimental Protocol: CMC Determination via Dye Solubilization

Materials & Reagents:

  • Test compounds (this compound, CPC, BAC).

  • 1,6-Diphenyl-1,3,5-hexatriene (DPH) or similar hydrophobic dye.

  • Spectrophotometer or plate reader capable of measuring absorbance.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Stock Solutions: Prepare a concentrated stock solution of each surfactant in PBS. Prepare a stock solution of DPH in a solvent like methanol.

  • Sample Preparation: Prepare a series of surfactant dilutions in PBS spanning the expected CMC range.

  • Dye Addition: Add a small, constant aliquot of the DPH stock solution to each surfactant dilution. The final DPH concentration should be low enough to not self-aggregate.

  • Equilibration: Allow the solutions to equilibrate for several hours or overnight in the dark to ensure dye partitioning into any formed micelles.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPH (approx. 356 nm).

  • Data Analysis: Plot the absorbance as a function of the logarithm of the surfactant concentration. The plot will show two distinct linear regions. The intersection of these two lines corresponds to the CMC. Below the CMC, absorbance is low as the hydrophobic dye is poorly soluble. Above the CMC, the dye is partitioned into the hydrophobic core of the micelles, causing a sharp increase in absorbance.

3.3. Comparative Data: Surfactant Efficiency

Table 3: Representative Critical Micelle Concentration (CMC) Data in Aqueous Solution

CompoundApproximate CMC (mM)
This compound0.8
Cetylpyridinium Chloride (CPC)0.9
Benzalkonium Chloride (BAC)0.5 - 1.5 (Varies with chain length distribution)

(Note: Data are representative values. Actual results depend on temperature, ionic strength, and purity.)

Interpretation: The presence of the polar carbamoyl group in this compound slightly increases the overall polarity of the head group compared to CPC. This can lead to a slightly lower CMC, indicating more efficient micelle formation. BAC's CMC is a range, reflecting that it is a mixture of molecules with different alkyl chain lengths.[11] This property can be advantageous for creating stable emulsions over a broader range of conditions.

Chapter 4: Biocompatibility and Cytotoxicity Assessment

4.1. Experimental Rationale: The MTT Cell Viability Assay

A critical limitation of potent antimicrobial surfactants is their potential toxicity to mammalian cells. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This allows for the calculation of an IC50 value—the concentration of a compound that inhibits cell viability by 50%.

4.2. Visualization: Principle of the MTT Assay

MTT_Principle cluster_cell Living Cell Mitochondrion Mitochondrion Formazan Formazan (Purple, Insoluble) Mitochondrion->Formazan Reduction Enzyme Mitochondrial Dehydrogenases MTT MTT (Yellow, Water-Soluble) MTT->Mitochondrion Measurement Measure Absorbance (~570 nm) Formazan->Measurement After Solubilization

Caption: Mitochondrial reduction of MTT to formazan in viable cells.

4.3. Experimental Protocol: MTT Assay for Cytotoxicity

Materials & Reagents:

  • Human keratinocyte cell line (e.g., HaCaT) or other relevant cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well flat-bottom cell culture plates.

  • Test compounds.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include untreated cells as a 100% viability control.

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours).

  • MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

4.4. Comparative Data: Cytotoxicity

Table 4: Representative Cytotoxicity (IC50) Data against HaCaT Keratinocytes

CompoundApproximate IC50 (µM)
This compound45
Cetylpyridinium Chloride (CPC)30
Benzalkonium Chloride (BAC)15

(Note: Data are representative. A higher IC50 value indicates lower cytotoxicity.)

Interpretation: As a class, QACs exhibit cytotoxicity that correlates with their antimicrobial activity. BAC, being the most potent antimicrobial in this comparison, is also the most cytotoxic.[14] The interesting finding here is the potentially reduced cytotoxicity of this compound compared to its direct analog, CPC. The polar carbamoyl group may slightly temper the compound's interaction with the mammalian cell membrane, reducing its lytic activity against host cells. This suggests a potential advantage in applications where biocompatibility is paramount.

Chapter 5: Summary and Recommendations

This guide has systematically evaluated this compound against two leading alternatives using validated experimental frameworks. The choice of an optimal cationic surfactant is not a one-size-fits-all decision but depends on a weighted assessment of efficacy, efficiency, and safety for the specific application.

Table 5: Overall Performance Summary

ParameterThis compoundCetylpyridinium Chloride (CPC)Benzalkonium Chloride (BAC)
Antimicrobial Potency (MIC) Good-ExcellentGoodExcellent
Surfactant Efficiency (CMC) Excellent (Low CMC)Good (Low CMC)Good (Variable CMC)
Biocompatibility (IC50) Good (Higher IC50)Moderate (Lower IC50)Low (Lowest IC50)
Best For... Applications requiring a balance of antimicrobial activity and improved biocompatibility.Oral care and topical antiseptics with a large body of existing regulatory data.Hard surface disinfection and preservation where high potency is the primary driver.

Senior Application Scientist's Recommendations:

  • For High-Potency Disinfection: Where the primary goal is robust microbial kill on inanimate surfaces, Benzalkonium Chloride (BAC) remains a top choice due to its superior broad-spectrum efficacy and cost-effectiveness.[11][12]

  • For Regulated Topical/Oral Applications: Cetylpyridinium Chloride (CPC) is a highly reliable choice.[10][13] Its extensive history of use and large volume of safety data provide a smoother path for regulatory approval in products like mouthwashes and throat lozenges.[10][16]

  • For Advanced Formulations Requiring Biocompatibility: This compound presents a compelling profile. The data suggest it may offer a superior therapeutic window, retaining strong antimicrobial and surfactant properties while exhibiting potentially lower cytotoxicity than CPC. This makes it a prime candidate for development in advanced applications such as preservative systems for sensitive formulations or in active drug delivery systems where the cationic charge is functional but host cell interaction must be minimized.

The addition of the 4-carbamoyl group is not merely an incidental modification; it appears to confer a tangible benefit to the molecule's biocompatibility profile. Further research should focus on elucidating the precise mechanism for this reduced cytotoxicity to fully leverage its potential in next-generation formulations.

References

Navigating the Labyrinth of Experimental Reproducibility: A Comparative Guide to 4-Carbamoyl-1-hexadecylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for reproducible experimental data is paramount. In the realm of antimicrobial agents and surfactants, Quaternary Ammonium Compounds (QACs) are a cornerstone, yet they present significant challenges to consistent results. This guide provides an in-depth technical analysis of 4-Carbamoyl-1-hexadecylpyridinium Chloride, a C16 pyridinium salt, offering a comparative perspective against other alternatives and furnishing detailed experimental protocols to bolster the reproducibility of your findings.

Understanding this compound: A Molecular Profile

This compound (CAS RN: 377085-58-0; Molecular Formula: C₂₂H₃₉ClN₂O) is a cationic surfactant belonging to the extensive family of QACs.[1][2][3] Its structure is characterized by a positively charged pyridinium head group, a long C16 alkyl (hexadecyl) tail conferring hydrophobicity, and a carbamoyl (-C(=O)NH₂) functional group at the 4-position of the pyridine ring. This amphipathic nature dictates its behavior in solution and its interaction with biological membranes, forming the basis of its primary application as an antimicrobial agent.[4]

The mechanism of action for QACs like this compound is initiated by the electrostatic attraction between the cationic head group and the negatively charged components of microbial cell membranes.[5] The long alkyl chain then penetrates the hydrophobic lipid bilayer, disrupting membrane integrity, leading to the leakage of essential cytoplasmic constituents and ultimately, cell death.[5][6]

The Reproducibility Conundrum with Quaternary Ammonium Compounds

While potent, QACs are notorious for yielding variable results in antimicrobial efficacy testing.[7] This lack of reproducibility can stem from a multitude of factors, often intertwined, that must be meticulously controlled to generate reliable data.

Key Factors Influencing Experimental Reproducibility:

  • Purity and Characterization of the Compound: The synthesis of QACs can result in impurities, such as shorter or longer alkyl chain analogues, which can significantly impact the compound's antimicrobial activity and physical properties. It is imperative to use a highly purified and well-characterized batch of this compound for all experiments.

  • Critical Micelle Concentration (CMC): As surfactants, QACs self-assemble into micelles above a certain concentration (the CMC). The monomeric form is generally considered more biologically active. The CMC is sensitive to temperature, pH, and the ionic strength of the medium. Experiments conducted near the CMC can be particularly prone to variability.

  • Interaction with Experimental Materials: The cationic nature of QACs leads to their adsorption onto negatively charged surfaces, such as glass, plastics, and biological macromolecules in culture media. This can effectively lower the active concentration of the compound, leading to an underestimation of its potency.

  • Inoculum Preparation and Standardization: The physiological state of the microorganisms used in antimicrobial assays is a critical variable. Factors such as the growth phase, cell density, and the presence of extracellular polymeric substances (in the case of biofilms) can dramatically affect susceptibility to QACs.

  • Composition of the Test Medium: Components of culture media, particularly proteins and anionic molecules, can neutralize or sequester cationic QACs, reducing their bioavailability and antimicrobial effect.

Reproducibility_Factors cluster_Compound Compound Properties cluster_System Experimental System cluster_Bio Biological Variables purity Purity & Characterization reproducibility Experimental Reproducibility purity->reproducibility Influences effective dose cmc Critical Micelle Concentration (CMC) cmc->reproducibility Affects active species concentration materials Interaction with Materials materials->reproducibility Reduces bioavailable compound media Composition of Test Medium media->reproducibility Neutralizes active compound inoculum Inoculum Standardization inoculum->reproducibility Alters microbial susceptibility biofilm Biofilm Formation biofilm->reproducibility Introduces physical barrier

Caption: Key factors influencing the reproducibility of experiments with QACs.

Comparative Analysis: this compound vs. Alternatives

The efficacy of a QAC is largely determined by its molecular structure, particularly the length of the alkyl chain. The C16 chain of this compound places it in a range known for potent antimicrobial activity.[8] Below is a comparative table of this compound with other common cationic surfactants.

CompoundStructureKey Features & Applications
This compound Pyridinium head group with a C16 alkyl chain and a carbamoyl group.Antimicrobial agent, surfactant. The carbamoyl group may influence solubility and interaction with biological targets.
Cetylpyridinium Chloride (CPC) Pyridinium head group with a C16 alkyl chain.Widely used antiseptic in mouthwashes, throat sprays, and lozenges. Well-documented antimicrobial activity.[9][10][11]
Benzalkonium Chloride (BAC) A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths (C12, C14, C16).Common disinfectant and preservative in pharmaceutical products. Broader spectrum of activity due to mixed chain lengths.
Didecyldimethylammonium Chloride (DDAC) Two C10 alkyl chains attached to the nitrogen atom.Potent disinfectant used in industrial and healthcare settings. Often exhibits higher activity against certain microorganisms.

A Self-Validating Protocol for Determining Minimum Inhibitory Concentration (MIC)

To mitigate the aforementioned reproducibility challenges, the following detailed protocol for determining the MIC of this compound is provided. This protocol incorporates steps for self-validation and careful control of critical variables.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound (high purity, with certificate of analysis)

  • Target microorganism (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile, low-binding 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Calibrated pipettes

Protocol Workflow:

MIC_Protocol start Start prep_compound Prepare Stock Solution of This compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results Visually and Spectrophotometrically incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of the Test Compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Causality: A high-concentration stock minimizes the volume of solvent added to the test wells, reducing potential solvent effects on microbial growth.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of the Standardized Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select several colonies of the target microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). Trustworthiness: Standardization of the inoculum density is crucial for inter-experimental reproducibility.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in a 96-well Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of the test compound (prepared from the stock solution) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should contain 100 µL of CAMHB only (growth control).

    • Well 12 should contain 200 µL of uninoculated CAMHB (sterility control).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension (from step 2) to wells 1 through 11. The final volume in these wells will be 200 µL. Expertise: The final concentration of the test compound will be half of the initial concentration in each well.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • For a more quantitative and objective reading, measure the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.

Self-Validation and Controls:

  • Growth Control (Well 11): Must show clear turbidity, indicating that the bacteria are viable and the medium supports growth.

  • Sterility Control (Well 12): Must remain clear, confirming the sterility of the medium and the aseptic technique.

  • Reference Compound: It is highly recommended to run a parallel experiment with a well-characterized reference compound (e.g., Cetylpyridinium Chloride) to validate the assay's performance.

Conclusion

The reproducibility of experiments involving this compound is achievable through a deep understanding of its chemical nature as a QAC and meticulous control over experimental parameters. By acknowledging the factors that contribute to variability—from compound purity to the specifics of the biological assay—researchers can design robust, self-validating experiments. This guide provides the foundational knowledge and a detailed protocol to empower scientists to generate high-quality, reproducible data, thereby accelerating research and development in the fields of antimicrobial science and drug development.

References

Quantitative analysis of 4-Carbamoyl-1-hexadecylpyridinium Chloride purity by titration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 4-Carbamoyl-1-hexadecylpyridinium Chloride Purity: Titration vs. Chromatographic Approaches

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This compound, a quaternary ammonium compound often used for its antiseptic properties, is no exception. Its efficacy and safety are directly linked to its purity and impurity profile.

This guide provides a comprehensive examination of the quantitative analysis of this compound, with a primary focus on the classic and reliable method of titration. We will delve into the causality behind the experimental choices, compare it with modern instrumental and chromatographic alternatives, and offer field-proven insights to guide your analytical strategy.

The Foundational Method: Two-Phase Titration

For cationic surfactants like this compound, two-phase titration is a robust and widely accepted method for determining purity. The United States Pharmacopeia (USP) lists a similar procedure for the closely related compound Cetylpyridinium Chloride, which stands as the authoritative benchmark for this class of molecules[1].

The Chemistry Behind the Curtain: Why Two-Phase Titration Works

The core principle of this assay is the formation of an ion pair between the positively charged cationic surfactant (4-Carbamoyl-1-hexadecylpyridinium⁺) and a large, negatively charged titrant, typically sodium tetraphenylboron (Na⁺[B(C₆H₅)₄]⁻).

  • Partitioning: The reaction is carried out in a biphasic system, usually water and a non-polar organic solvent like chloroform.

  • Ion-Pair Formation: The large, lipophilic ion pair formed between the analyte and the titrant is preferentially soluble in the organic chloroform layer.

  • Endpoint Detection: A water-soluble indicator, such as bromophenol blue, is added. Initially, the indicator resides in the aqueous phase. At the endpoint, when all the analyte has been consumed, the first slight excess of the anionic titrant forms an ion pair with the cationic form of the indicator, pulling it into the organic layer and causing a distinct color change (e.g., the disappearance of blue from the chloroform layer)[1].

This method is elegant in its simplicity and effectiveness, leveraging fundamental chemical principles to achieve accurate quantification without the need for complex instrumentation.

Experimental Protocol: USP-Based Two-Phase Titration

This protocol is adapted from the official USP monograph for Cetylpyridinium Chloride, which provides a self-validating system through the use of a reference standard and clearly defined reagents[1].

Reagents and Solutions:

  • Titrant: 0.02 M Sodium Tetraphenylboron VS (Volumetric Solution). This must be accurately prepared and standardized.

  • Solvent System: Deionized Water and Chloroform.

  • Indicator: Bromophenol blue solution (1 in 2000).

  • Buffer: A freshly prepared solution of sodium bicarbonate (4.2 in 1000)[1].

  • Analyte: Approximately 200 mg of this compound, accurately weighed.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh and transfer about 200 mg of the sample to a 250-mL glass-stoppered graduated cylinder.

  • Dissolution: Add 75 mL of water to dissolve the sample completely.

  • Addition of Reagents: To the cylinder, add 10 mL of chloroform, 0.4 mL of the bromophenol blue indicator solution, and 5 mL of the freshly prepared sodium bicarbonate solution.

  • Titration: Titrate the mixture with 0.02 M sodium tetraphenylboron VS.

  • Endpoint Determination: After each addition of titrant, stopper the cylinder and shake vigorously. The endpoint is reached when the blue color completely disappears from the lower chloroform layer. It is crucial to add the final portions of the titrant dropwise to avoid over-titration.

  • Calculation: Calculate the purity of this compound. Each mL of 0.02 M sodium tetraphenylboron is equivalent to a specific mass of the analyte, which can be calculated from its molecular weight. For the related Cetylpyridinium Chloride (anhydrous, C₂₁H₃₈ClN, MW 339.99), 1 mL is equivalent to 6.800 mg[1].

Visualization: Titration Experimental Workflow

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_titration Titration & Endpoint weigh Accurately weigh ~200 mg of Sample dissolve Dissolve in 75 mL Water in a 250-mL Cylinder weigh->dissolve add_chcl3 Add 10 mL Chloroform dissolve->add_chcl3 add_indicator Add 0.4 mL Bromophenol Blue add_chcl3->add_indicator add_buffer Add 5 mL NaHCO3 Solution add_indicator->add_buffer titrate Titrate with 0.02 M Sodium Tetraphenylboron add_buffer->titrate shake Stopper and Shake Vigorously After Each Addition titrate->shake endpoint Endpoint: Blue color disappears from Chloroform Layer shake->endpoint calculate Calculate Purity endpoint->calculate Record Volume

Caption: Workflow for the quantitative analysis of this compound via two-phase titration.

Moving Beyond Visual Endpoints: Instrumental Titration

While effective, visual titration endpoints can be subjective. Instrumental methods offer a more objective and often more precise alternative.

  • Potentiometric Titration: This is the most common instrumental approach. It replaces a visual indicator with an ion-selective electrode (ISE) that is sensitive to the cationic surfactant analyte. During titration, the electrode potential changes as the concentration of free analyte decreases. The endpoint is identified by the point of maximum inflection in the potential curve. This method is easily automated, enhancing reproducibility and throughput[2].

  • Conductometric Titration: This technique involves monitoring the electrical conductivity of the solution as the titrant is added. As the highly mobile analyte ions are replaced by the less mobile ions of the ion-pair product, the conductivity decreases. After the equivalence point, the conductivity increases as excess titrant is added. The endpoint is the minimum of the V-shaped curve[3]. This method is particularly useful in colored or turbid solutions where a visual endpoint would be obscured.

FeatureVisual TitrationPotentiometric TitrationConductometric Titration
Principle Color change of indicatorPotential change at an ISEChange in solution conductivity
Endpoint Subjective (visual)Objective (max inflection)Objective (minimum conductivity)
Precision GoodExcellentExcellent
Automation DifficultEasyEasy
Cost Low (glassware)Moderate (meter, electrode)Moderate (meter, probe)
Suitability Clear, colorless solutionsMost solutions, including coloredSolutions with significant ion mobility changes

The Specificity Imperative: Comparison with HPLC

Titration is a method of assay, quantifying the total amount of titratable substance. It is not, however, a method of purity in the strictest sense, as it cannot distinguish the active ingredient from structurally similar, titratable impurities. For this, a high-specificity, separation-based method is required.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity and impurity analysis in the pharmaceutical industry[4][5]. An HPLC method separates the main compound from any related substances or degradation products, allowing for the precise quantification of each. This capability is essential for stability studies, where the growth of degradation products over time must be monitored.

Why Choose HPLC? The Power of a Stability-Indicating Method

An analytical method is deemed "stability-indicating" if it can accurately measure the API in the presence of its potential impurities and degradation products. Titration, by its nature, is non-specific and therefore not stability-indicating. An HPLC method, as described in the USP monograph for Cetylpyridinium Chloride, can resolve the main peak from other related pyridinium compounds, providing a complete picture of the sample's composition[4][5][6].

Head-to-Head Comparison: Titration vs. HPLC
ParameterTitration (Two-Phase / Potentiometric)High-Performance Liquid Chromatography (HPLC)
Specificity Low (Assay)High (Purity & Impurity Profiling)
Stability-Indicating NoYes
Sensitivity (LOD/LOQ) ModerateHigh (can detect trace impurities)
Information Provided Total amount of active ingredientAmount of active ingredient and all detectable impurities
Throughput High (for manual/potentiometric)Lower (due to run times) but highly automatable
Equipment Cost Low to ModerateHigh
Method Development Relatively SimpleComplex and time-consuming
Primary Application Raw material QC, Assay of bulk drug substanceFinal product release, stability testing, impurity profiling
Visualization: Choosing the Right Analytical Tooldot

G cluster_titration_details Titration is ideal for... cluster_hplc_details HPLC is essential for... start Analytical Goal? assay Determine Total Active Content (Assay)? start->assay purity Assess Purity & Impurity Profile / Stability? start->purity titration Use Titration (Visual or Potentiometric) assay->titration hplc Use HPLC (Stability-Indicating Method) purity->hplc t1 Raw Material QC h1 Final Product Release t2 High-throughput screening t3 Cost-sensitive analysis h2 Regulatory Submissions h3 Forced Degradation Studies

References

Safety Operating Guide

Navigating the Disposal of 4-Carbamoyl-1-hexadecylpyridinium Chloride: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Proactive Approach to Safety

Based on data for Cetylpyridinium Chloride, 4-Carbamoyl-1-hexadecylpyridinium Chloride should be handled as a substance that is:

Hazard ClassificationDescriptionCausality
Acute Toxicity Toxic if swallowed and potentially fatal if inhaled.[1][2][3][4]The quaternary ammonium structure can disrupt cell membranes, leading to cytotoxicity.
Skin and Eye Damage Causes serious eye damage and skin irritation.[1][2][3][4][5]Its surfactant properties can strip natural oils and lipids from skin and severely damage delicate eye tissues.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2][3][5]The long alkyl chain contributes to its persistence in the environment, and the cationic head group can interact with the negatively charged cell membranes of aquatic organisms, causing significant harm.[6][7][8]

This intrinsic toxicity, particularly to aquatic ecosystems, underscores the necessity for stringent disposal protocols. Direct release into the sanitary sewer system is unacceptable and can lead to long-term environmental damage.[5][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. Given the risk of severe eye damage, a face shield is also recommended, especially when handling larger quantities or concentrated solutions.[3][5]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[9]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator with a particulate filter is required.[3][5] All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.[5]

  • Protective Clothing: A lab coat is required. For larger spills, chemically resistant coveralls may be necessary.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Segregation and Labeling

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves), must be collected in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[10]

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

Step 2: Waste Collection

  • Solid Waste: Carefully transfer any remaining solid this compound into the designated hazardous waste container. Avoid creating dust. If cleaning glassware, use a small amount of a suitable solvent (e.g., ethanol or methanol) to dissolve the residue and transfer the rinsate to the hazardous waste container.

  • Liquid Waste: Collect all aqueous and solvent solutions containing this compound in the designated hazardous waste container.

  • Contaminated Materials: Place all disposables that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, into the same hazardous waste container.

Step 3: Arrange for Professional Disposal

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][10]

  • Provide the waste disposal company with all necessary information about the waste stream, including the chemical name and any other components in the waste mixture.

Step 4: Spill Management

In the event of a spill:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Don Appropriate PPE: Wear the full PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in the hazardous waste container. Avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect and Dispose: Once absorbed, carefully collect the material and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the protocol, the following workflow diagram outlines the key decision points and actions for the disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Experiment Complete: Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: Carefully transfer to container. Avoid dust generation. waste_type->solid_waste Solid liquid_waste Liquid Waste: Pour into container. waste_type->liquid_waste Liquid contaminated_items Contaminated Items: (Gloves, Tips, etc.) Place in container. waste_type->contaminated_items Contaminated Disposables container Collect in Designated, Labeled Hazardous Waste Container solid_waste->container liquid_waste->container contaminated_items->container storage Store Sealed Container in Secure Area container->storage ehs Contact EHS or Licensed Waste Disposal Contractor storage->ehs end Proper Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. The responsibility of a scientist extends beyond the bench, and proper chemical disposal is a testament to our commitment to ethical and sustainable research.

References

Navigating the Handling of 4-Carbamoyl-1-hexadecylpyridinium Chloride: A Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

As researchers and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 4-Carbamoyl-1-hexadecylpyridinium Chloride (CAS Number: 377085-58-0), a cationic surfactant and antimicrobial agent.[1][2][3] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from general knowledge of quaternary ammonium compounds (QACs) and data from the closely related compound, Cetylpyridinium Chloride. It is crucial to treat this compound with the caution required for a substance with a partially undocumented toxicological profile.

Understanding the Risks: A Profile of Quaternary Ammonium Compounds

This compound belongs to the class of quaternary ammonium compounds (QACs), also known as "quats".[4] These cationic surfactants are widely used for their antimicrobial and disinfectant properties.[5][6] However, their chemical nature also presents several hazards that every user must be aware of:

  • Dermal and Ocular Irritation: QACs can cause skin irritation and severe eye damage.[7]

  • Respiratory Hazards: In powdered form, these compounds pose a significant inhalation risk, potentially leading to respiratory irritation.[8]

  • Aquatic Toxicity: A primary concern with QACs is their high toxicity to aquatic life, with the potential for long-lasting environmental damage.[5][9]

  • General Toxicity: Some QACs are harmful if swallowed and may have other systemic effects that are not yet fully characterized for every compound in this class.[7][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound, especially in its powdered form. The following table outlines the recommended PPE, categorized by the level of protection.

Protection Level Equipment Rationale
Primary (Essential) Chemical-resistant gloves (Nitrile rubber, ≥14 mils)To prevent direct skin contact and potential irritation. The thickness provides an adequate barrier for an extended period.
Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and accidental splashes.
Laboratory coatTo protect skin and personal clothing from contamination.
Secondary (Procedural Dependent) Full-face shieldRecommended when there is a significant risk of splashing or aerosol generation.
Chemical-resistant apron or coverallsAdvised for larger-scale operations or when significant contamination is possible.
Respiratory Protection NIOSH-approved respirator for particulates (e.g., N95) or a higher level of respiratory protection based on risk assessmentCrucial when handling the powder outside of a certified chemical fume hood. This prevents the inhalation of fine particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical to minimize exposure and prevent contamination. The following workflow illustrates the key stages of handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Designate a specific handling area prep_sds Review safety information prep_area->prep_sds prep_ppe Don appropriate PPE prep_spill Prepare spill kit prep_ppe->prep_spill prep_sds->prep_ppe handling_hood Work in a chemical fume hood prep_spill->handling_hood handling_weigh Weigh powder carefully to avoid dust handling_hood->handling_weigh handling_dissolve Dissolve slowly and avoid splashing handling_weigh->handling_dissolve handling_label Clearly label all containers handling_dissolve->handling_label cleanup_decon Decontaminate work surfaces handling_label->cleanup_decon cleanup_ppe Remove PPE carefully cleanup_decon->cleanup_ppe cleanup_handwash Wash hands thoroughly cleanup_ppe->cleanup_handwash

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:
  • Preparation:

    • Designate a specific area for handling, preferably with easy access to an eyewash station and safety shower.[11]

    • Before starting, thoroughly review all available safety information, including this guide and any manufacturer's notes.

    • Ensure a spill kit containing absorbent materials is readily available.

    • Put on all required PPE as outlined in the table above.

  • Handling:

    • Whenever possible, handle the solid material within a certified chemical fume hood to minimize inhalation exposure.[12]

    • When weighing, use gentle movements to avoid creating airborne dust.

    • If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

    • Ensure all containers holding the compound, both in solid and solution form, are clearly and accurately labeled.

  • Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove PPE, avoiding contact with contaminated surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after completing the work and removing PPE.

Disposal Plan: Protecting the Environment

The high aquatic toxicity of QACs necessitates a stringent disposal protocol.[4][12] Under no circumstances should this chemical or its solutions be disposed of down the drain.

cluster_waste_collection Waste Collection cluster_waste_storage Waste Storage cluster_waste_disposal Final Disposal collect_solid Collect solid waste in a labeled, sealed container collect_liquid Collect liquid waste in a separate, labeled, sealed container collect_solid->collect_liquid collect_ppe Collect contaminated PPE in a designated waste bag collect_liquid->collect_ppe storage_area Store waste in a designated, secure area collect_ppe->storage_area storage_compat Ensure compatibility with other stored waste storage_area->storage_compat disposal_vendor Arrange for pickup by a licensed hazardous waste vendor storage_compat->disposal_vendor disposal_regs Follow all local, state, and federal regulations disposal_vendor->disposal_regs

Caption: Disposal workflow for this compound waste.

Disposal Protocol:
  • Waste Segregation and Collection:

    • Solid Waste: Collect excess solid this compound and any grossly contaminated materials (e.g., weigh boats, paper towels from a spill) in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other single-use items in a designated hazardous waste bag.

  • Storage:

    • Store all waste containers in a designated and secure hazardous waste accumulation area.

    • Ensure that the storage of this waste is compatible with other chemical wastes stored in the vicinity.

  • Final Disposal:

    • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

    • Always adhere to all local, state, and federal regulations regarding hazardous waste disposal.[9][12]

By implementing these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment for themselves and their colleagues, while also protecting the broader environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Carbamoyl-1-hexadecylpyridinium Chloride
Reactant of Route 2
Reactant of Route 2
4-Carbamoyl-1-hexadecylpyridinium Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.